D-Glucose-[6-3H(N)]
Description
BenchChem offers high-quality D-Glucose-[6-3H(N)] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucose-[6-3H(N)] including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-QRIVNNGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
principle of radiolabeled glucose in metabolic tracing
An In-depth Technical Guide on the Principle of Radiolabeled Glucose in Metabolic Tracing
Introduction
Metabolic tracing using radiolabeled glucose is a powerful technique for elucidating the intricate network of biochemical pathways within biological systems. By replacing specific atoms in the glucose molecule with their isotopic counterparts, researchers can track the journey of these labeled atoms as they are incorporated into various downstream metabolites. This methodology provides a dynamic snapshot of cellular metabolism, offering invaluable insights into physiology, disease mechanisms, and the effects of therapeutic interventions. The choice of isotope—stable (e.g., 13C) or radioactive (e.g., 18F, 14C, 3H)—dictates the application, from quantifying metabolic rates in real-time to visualizing metabolic hotspots in whole organisms.[1][2][3] This guide details the core principles, experimental protocols, and data interpretation associated with the use of radiolabeled glucose in metabolic research.
Core Principles of Radiolabeled Glucose Tracing
The fundamental principle of this technique lies in introducing a glucose molecule labeled with a specific isotope into a biological system.[4] Cells take up this labeled glucose via glucose transporters (GLUTs) and, once inside, phosphorylate it via hexokinase. This initial step traps the glucose molecule within the cell, committing it to various metabolic fates. The isotopic label does not alter the biochemical properties of the glucose molecule, allowing it to be processed through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][5] By analyzing the distribution and incorporation of the isotope into downstream metabolites using techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, or PET imaging, researchers can map pathway activity and quantify metabolic fluxes.[4][5]
Types of Radiolabeled Glucose and Their Applications
The specific tracer used is chosen based on the metabolic pathway of interest.[6]
-
Uniformly Labeled [U-13C]-Glucose : With all six carbon atoms replaced by 13C, this is a versatile tracer for mapping the fate of glucose carbons through central carbon metabolism.[7] It is widely used in metabolic flux analysis to understand how glucose contributes to glycolysis, the TCA cycle, and biosynthetic pathways.
-
Position-Specifically Labeled Glucose : Tracers like [1,2-13C]-glucose are used to differentiate between pathways. For example, glycolysis of [1,2-13C]-glucose produces M+2 labeled lactate, whereas its metabolism through the oxidative PPP results in M+1 labeled lactate, allowing for the quantification of relative pathway flux.[6][8][9]
-
18F-Fluorodeoxyglucose (18F-FDG) : This glucose analog is used in Positron Emission Tomography (PET).[10] Cells take up 18F-FDG and phosphorylate it to 18F-FDG-6-phosphate.[11] Unlike glucose-6-phosphate, this molecule cannot be further metabolized and accumulates within the cell.[11][12] This metabolic trapping allows for the visualization of tissues with high glucose uptake, a hallmark of most cancers.[12][13]
-
2-Deoxy-D-glucose (2-DG) : This is a glucose analog where the 2-hydroxyl group is replaced by hydrogen.[14] It is taken up by cells and phosphorylated, but the resulting 2-DG-6-phosphate cannot be isomerized and inhibits glycolysis.[11][15][16] When radiolabeled with 14C or 3H, it is used to measure glucose uptake and utilization rates in tissues.[14][17]
Visualization of Metabolic Pathways and Workflows
Experimental and Analytical Workflow
The process begins with the introduction of a labeled glucose tracer into the biological system, followed by sample collection and preparation. Analytical techniques like Mass Spectrometry are then used to measure the incorporation of the isotopic label into various metabolites, allowing for the calculation of metabolic fluxes.
Key Metabolic Pathways
Glycolysis is the metabolic pathway that converts glucose into pyruvate. When using uniformly labeled [U-13C]-glucose, all downstream glycolytic intermediates will contain the 13C label, culminating in fully labeled (M+3) pyruvate.
Pyruvate derived from glycolysis enters the mitochondria and is converted to Acetyl-CoA, which then enters the TCA cycle. The labeled carbons from glucose can thus be traced through the intermediates of the TCA cycle, providing insight into mitochondrial respiration and biosynthesis.
18F-FDG is transported into the cell and phosphorylated by Hexokinase. The resulting 18F-FDG-6-P cannot be processed by Phosphoglucose Isomerase, leading to its accumulation. The positron emitted by 18F decay allows for external detection and imaging.[10][12]
Quantitative Data Summary
Quantitative parameters are critical for designing and interpreting metabolic tracing experiments. The following tables summarize key data for commonly used tracers and experimental conditions.
Table 1: Commonly Used Radiolabeled Glucose Tracers and Their Primary Applications
| Tracer | Isotope Type | Detection Method | Primary Application | Reference(s) |
|---|---|---|---|---|
| [U-13C]-Glucose | Stable | Mass Spectrometry, NMR | General mapping of central carbon metabolism, Metabolic Flux Analysis (MFA) | [18],[7] |
| [1,2-13C]-Glucose | Stable | Mass Spectrometry, NMR | Quantifying relative flux through glycolysis vs. Pentose Phosphate Pathway | [8],[6],[19] |
| [1-14C] or [6-14C]-Glucose | Radioactive | Scintillation Counting | Differentiating PPP from glycolytic/TCA cycle flux by measuring 14CO2 | [3] |
| 18F-FDG | Radioactive (Positron Emitter) | PET Imaging | In vivo imaging of glucose uptake in oncology and neurology | [20],[10],[13] |
| 2-Deoxy-D-[3H]-glucose | Radioactive | Scintillation Counting | In vivo and in vitro measurement of glucose utilization in tissues |[17] |
Table 2: Example In Vivo Infusion Parameters for 13C-Glucose Tracing in Mice
| Parameter | Value | Description | Reference(s) |
|---|---|---|---|
| Animal Model | Mouse | 8-week-old male mice are commonly used. | [17] |
| Fasting Period | 6-16 hours | Fasting increases the fractional enrichment of the tracer in plasma. | [21],[22] |
| Tracer | [U-13C6]-glucose | 10% solution is often administered. | [21] |
| Administration Route | Intravenous (IV) infusion or Intraperitoneal (IP) injection | IV infusion provides better control over plasma enrichment. | [4],[22] |
| Bolus Dose | 0.6 mg/g body mass | An initial bolus is given to rapidly achieve isotopic steady state. | [22] |
| Continuous Infusion | 0.0138 mg/g/min | Maintains a steady level of tracer in the plasma. | [22] |
| Infusion Duration | 3-4 hours | Sufficient time to approach isotopic steady state in central carbon metabolism. | [4],[22] |
| Blood Sampling | Hourly | To monitor plasma glucose enrichment over the course of the infusion. |[22] |
Table 3: Typical In Vitro Labeling Conditions for Cultured Cells
| Parameter | Condition | Rationale | Reference(s) |
|---|---|---|---|
| Culture Medium | Glucose-free RPMI or DMEM | Base medium to which the labeled glucose is added. | [23] |
| Labeled Substrate | 10 mM [U-13C]-Glucose | Concentration should be similar to standard glucose levels in culture. | [23] |
| Serum | Dialyzed Fetal Bovine Serum (FBS) | Dialysis removes endogenous small metabolites like glucose and amino acids. | [23] |
| Incubation Time | 8 to 24 hours | Time required to reach isotopic steady state depends on the pathways of interest. | [23],[7] |
| Cell Confluency | ~75% | Ensures cells are in a state of active proliferation and metabolism. |[24] |
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Tracing with [U-13C]-Glucose in Mice
This protocol is adapted from methodologies described for studying tumor metabolism in mouse models.[22][25]
-
Animal Preparation: Fast 8-week-old mice for 12-16 hours to reduce endogenous glucose levels and increase the fractional enrichment of the tracer in plasma.[22] Water should be provided ad libitum.
-
Tracer Preparation: Prepare a sterile solution of [U-13C]-glucose in saline.
-
Catheterization: Anesthetize the mice and place a catheter in the jugular vein for intravenous infusion.[4]
-
Tracer Infusion:
-
Blood Sampling: Collect small blood samples (e.g., via retro-orbital puncture) every hour into EDTA-coated tubes to monitor the enrichment of 13C-glucose in the plasma.[22]
-
Tissue Collection: At the end of the infusion period, euthanize the mouse and rapidly dissect the tissues of interest (e.g., tumor, liver, brain). Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.[25][26]
-
Storage: Store frozen tissue samples at -80°C until metabolite extraction.
Protocol 2: In Vitro Cell Culture Labeling with [U-13C]-Glucose
This protocol is based on methods for tracing glucose metabolism in cancer cell lines.[7][23]
-
Cell Seeding: Culture cells in a 6-well plate until they reach approximately 75% confluency.[24]
-
Medium Preparation: Prepare culture medium (e.g., glucose-free RPMI-1640) supplemented with dialyzed FBS, penicillin/streptomycin, and the desired concentration of [U-13C]-glucose (e.g., 10 mM).[23]
-
Labeling: Remove the standard culture medium, wash the cells once with PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for the incorporation of the 13C label and to approach isotopic steady state.[7]
-
Metabolite Extraction:
-
Place the culture plate on ice and rapidly aspirate the labeling medium.
-
Wash the cells twice with 1 mL of cold saline or PBS.[24]
-
Add 600 µL of ice-cold (-80°C) 80% methanol to each well to quench metabolism and extract polar metabolites.[18][24]
-
Scrape the cells in the methanol and transfer the cell extract to a microcentrifuge tube.
-
-
Sample Processing: Centrifuge the extracts at high speed (e.g., 13,000 x g) for 5 minutes at 4°C to pellet cell debris and proteins.
-
Storage: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis by mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This is a general protocol for preparing polar metabolite extracts for LC-MS or GC-MS analysis.
-
Pulverization (for tissues): Keep tissue samples frozen on dry ice or in liquid nitrogen. Pulverize the tissue to a fine powder using a mortar and pestle or a specialized tissue grinder.[26]
-
Extraction:
-
For a known mass of pulverized tissue or a cell pellet, add a pre-chilled extraction solvent (e.g., 80:20 Methanol:Water) at a fixed ratio (e.g., 1 mL per 20 mg of tissue).[18]
-
Vortex the mixture vigorously and incubate on ice or at -20°C for 20 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at maximum speed for 10-15 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites must be derivatized to make them volatile. This typically involves a two-step process of methoximation followed by silylation.[25]
-
Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS), reconstitute the dried metabolites in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the chromatographic method.
-
Analysis: The prepared samples are now ready for injection into the GC-MS or LC-MS system for analysis of isotopomer distribution.[25]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. escholarship.org [escholarship.org]
- 7. Quantification of metabolic activity from isotope tracing data using automated methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Basic principles and applications of 18F-FDG-PET/CT in oral and maxillofacial imaging: A pictorial essay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents [mdpi.com]
- 12. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 13. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 15. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ckisotopes.com [ckisotopes.com]
- 19. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 21. 13C-glucose isotope metabolic tracing analysis [bio-protocol.org]
- 22. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Tritiated D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for synthesizing and purifying tritiated D-glucose ([³H]D-glucose), a critical radiotracer in metabolic research and drug development. The following sections detail common synthesis routes, purification protocols, and quantitative data to aid researchers in obtaining high-purity [³H]D-glucose for their studies.
Introduction
Tritiated D-glucose is an indispensable tool for tracing glucose metabolism in vitro and in vivo.[1][2] Its use allows for the sensitive and quantitative measurement of glucose uptake, flux through metabolic pathways, and the efficacy of therapeutic agents targeting these pathways. The synthesis of high-quality [³H]D-glucose with high specific activity and radiochemical purity is paramount to ensure the accuracy and reproducibility of experimental results. This guide explores the core techniques for its preparation and subsequent purification.
Synthesis of Tritiated D-Glucose
The introduction of a tritium label into the D-glucose molecule can be achieved through several methods, primarily chemical synthesis and catalytic exchange. The choice of method often depends on the desired position of the tritium atom and the required specific activity.
Chemical Synthesis via Reduction of Precursors
A common and effective method for preparing position-specific tritiated D-glucose involves the reduction of suitable precursor molecules with a tritium-donating agent, such as lithium borohydride-t ([³H]LiBH₄).[3] This approach allows for precise control over the labeling position.
Synthesis of D-[2-³H]glucose:
This synthesis starts from sodium 2-keto-D-gluconate. Reduction of this precursor with lithium borohydride-t introduces the tritium atom at the C2 position.[3] The resulting epimeric aldonic acids are then separated, lactonized, and finally reduced to yield D-[2-³H]glucose.[3]
Synthesis of D-[6-³H]glucose:
For labeling at the C6 position, a common precursor is 1,2-O-isopropylidene-D-glucurono-6,3-lactone. Reduction of this lactone with lithium borohydride-t, followed by hydrolysis of the protecting group, yields D-[6-³H]glucose.
Experimental Protocol: Synthesis of D-[2-³H]glucose from Sodium 2-keto-D-gluconate [3]
-
Reduction: Dissolve sodium 2-keto-D-gluconate in an appropriate solvent (e.g., water or a buffer). Add lithium borohydride-t ([³H]LiBH₄) to the solution at a controlled temperature (e.g., 0-4 °C) to initiate the reduction. The reaction produces a mixture of D-gluconic-2-t acid and D-mannonic-2-t acid.
-
Separation of Epimers: The resulting tritiated aldonic acids are separated using carrier techniques, such as fractional crystallization of their salts (e.g., barium salts).
-
Lactonization: The purified D-gluconic-2-t acid is then lactonized, typically by heating under acidic conditions, to form D-glucono-1,5-lactone-2-t.
-
Reduction to Aldose: The tritiated lactone is reduced to the corresponding aldose using a mild reducing agent like sodium amalgam. This step converts the lactone to D-[2-³H]glucose.
-
Purification: The final product is purified from the reaction mixture using chromatographic techniques as detailed in the purification section below.
Catalytic Isotope Exchange
Metal-catalyzed hydrogen isotope exchange is another powerful technique for introducing tritium into organic molecules.[4] In this method, D-glucose is exposed to tritium gas (T₂) or tritiated water (T₂O) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a homogeneous iridium or rhodium complex.[4] This method can lead to non-specific labeling at multiple positions.
Experimental Protocol: General Procedure for Catalytic Tritium Exchange
-
Catalyst Preparation: A suitable catalyst (e.g., Pd/C) is suspended in a solvent (e.g., water or an organic solvent) in a reaction vessel designed for handling tritium gas.
-
Reaction Setup: D-glucose is added to the catalyst suspension. The vessel is then evacuated and backfilled with tritium gas to the desired pressure.
-
Labeling Reaction: The reaction mixture is stirred at a specific temperature and for a defined period to allow for the exchange of hydrogen atoms with tritium.
-
Catalyst Removal: After the reaction, the excess tritium gas is recovered, and the catalyst is removed by filtration.
-
Purification: The tritiated D-glucose is purified from the solvent and any side products. It is crucial to remove any labile tritium (tritium attached to heteroatoms like oxygen) by repeated evaporation from water or a suitable buffer.
Purification of Tritiated D-Glucose
Purification is a critical step to ensure high radiochemical purity, which is the proportion of the total radioactivity in the desired chemical form.[5] Contaminants can lead to erroneous experimental results.[6] The primary methods for purifying tritiated D-glucose are based on chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective technique for purifying tritiated glucose and for assessing its radiochemical purity.[6] Different HPLC modes can be employed depending on the nature of the impurities.
-
Reversed-Phase (RP) HPLC: This method is particularly useful for separating protected carbohydrates or if the impurities are significantly more or less polar than glucose.[7][8] A C18 column is commonly used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile.[7][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like carbohydrates.[10] Amine-based columns are often used with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of water.[10]
-
Ion-Exchange Chromatography (IEC): This technique is effective for removing charged impurities. Anion exchange can be used to separate carbohydrates at high pH where their hydroxyl groups are ionized.[11]
Experimental Protocol: General HPLC Purification of Tritiated D-Glucose
-
Column Selection: Choose an appropriate HPLC column based on the expected impurities (e.g., C18 for less polar impurities, or an amine-based column for HILIC).
-
Mobile Phase Preparation: Prepare the mobile phase solvents (e.g., HPLC-grade water and acetonitrile). Degas the solvents before use.
-
Sample Preparation: Dissolve the crude tritiated glucose in the initial mobile phase.
-
Chromatography: Inject the sample onto the equilibrated HPLC system. Elute the components using a suitable gradient program.
-
Fraction Collection: Collect fractions corresponding to the D-glucose peak, which is typically identified using a refractive index (RI) detector or by comparing the retention time with a non-radioactive standard.
-
Analysis: Analyze the collected fractions for radioactivity using a liquid scintillation counter and for chemical purity using an appropriate detector.
-
Solvent Removal: Evaporate the solvent from the purified fractions, often by lyophilization, to obtain the final product.
Column Chromatography
For larger-scale purifications, traditional column chromatography can be employed.
-
Ion-Exchange Resins: Cation-exchange resins in the calcium form can be used for the separation of glucose from other sugars like fructose based on ligand exchange chromatography.[11]
-
Size-Exclusion Chromatography: This method separates molecules based on their size and can be used to remove high molecular weight impurities.[12]
Quantitative Data Summary
The following table summarizes typical quantitative data for commercially available tritiated D-glucose, which can serve as a benchmark for laboratory preparations.
| Labeled Position | Specific Activity (Ci/mmol) | Radiochemical Purity (%) | Reference |
| D-[2-³H]glucose | 20 - 30 | >97 | |
| D-[3-³H]glucose | >7 | >97 | [5] |
| D-[6-³H]glucose | Not specified | >97 |
Visualizations
Experimental Workflow: Synthesis and Purification of Tritiated D-Glucose
Caption: General workflow for the synthesis and purification of tritiated D-glucose.
Metabolic Fate of D-Glucose
Tritiated D-glucose is a key tracer for studying central carbon metabolism. Once transported into the cell, it is phosphorylated to glucose-6-phosphate and enters glycolysis and the pentose phosphate pathway (PPP).
Caption: Simplified diagram of the metabolic pathways involving D-glucose.
References
- 1. A review of metabolism of labeled glucoses for use in measuring glucose recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tritium-Labeled Compounds XII. Note on the Synthesis of d-Glucose- 2-t and d-Mannose- 2-t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Underestimation of glucose turnover corrected with high-performance liquid chromatography purification of [6-3H]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. dupont.com [dupont.com]
- 12. samyangtrilite.com [samyangtrilite.com]
Understanding Glucose Transport Mechanisms with Radiotracers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms of glucose transport and the application of radiotracer-based techniques to elucidate these processes. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways and experimental workflows.
Introduction to Glucose Transport
Glucose is a fundamental energy source for most mammalian cells. Its transport across the cell membrane is mediated by two main families of glucose transporter proteins: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose co-transporters (SGLTs). Understanding the function and regulation of these transporters is crucial in various fields of biomedical research, including metabolism, oncology, and neurology.
Radiotracers, which are molecules where one or more atoms have been replaced by a radionuclide, are invaluable tools for studying glucose transport. These labeled molecules allow for the non-invasive imaging and quantification of glucose uptake and metabolism in vivo and in vitro.
Major Glucose Transporter Families
Facilitative Glucose Transporters (GLUTs)
The GLUT family (encoded by the SLC2A gene family) comprises 14 members that facilitate the transport of glucose and other hexoses across cell membranes down their concentration gradient. The most well-characterized isoforms include:
-
GLUT1: Responsible for basal glucose uptake in most cell types, and is highly expressed in erythrocytes and the endothelial cells of the blood-brain barrier.[1]
-
GLUT2: A low-affinity, high-capacity transporter found in the liver, pancreatic β-cells, intestine, and kidney, playing a role in glucose sensing and regulation of glucose homeostasis.[1][2]
-
GLUT3: A high-affinity transporter predominantly expressed in neurons, ensuring a constant glucose supply to the brain.[1][2]
-
GLUT4: The primary insulin-responsive glucose transporter, found in adipose tissue and striated muscle (skeletal and cardiac).[1][2] Its translocation to the cell surface is a key step in insulin-mediated glucose disposal.
Sodium-Dependent Glucose Co-transporters (SGLTs)
The SGLT family (encoded by the SLC5A gene family) actively transports glucose against its concentration gradient by coupling its movement to the downhill transport of sodium ions. The two most prominent members are:
-
SGLT1: A high-affinity, low-capacity transporter primarily found in the small intestine, where it is responsible for the absorption of dietary glucose and galactose.[3][4] It is also present in the S3 segment of the renal proximal tubule, reabsorbing the remaining filtered glucose.[5]
-
SGLT2: A low-affinity, high-capacity transporter located in the S1 and S2 segments of the renal proximal tubule, responsible for reabsorbing the majority (around 90%) of filtered glucose from the urine.[3][6]
Radiotracers for Studying Glucose Transport
A variety of radiolabeled glucose analogs are utilized to probe the function of glucose transporters.
-
[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG): The most widely used radiotracer for positron emission tomography (PET) imaging. [¹⁸F]FDG is transported into cells via GLUTs and phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[5] Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate is not a substrate for further metabolism and becomes trapped within the cell, allowing for the assessment of glucose uptake.[5]
-
Radiolabeled 2-Deoxy-D-glucose (e.g., [¹⁴C]-2-DG, [³H]-2-DG): Similar to [¹⁸F]FDG, 2-DG is transported by GLUTs and phosphorylated, leading to intracellular trapping. These tracers are commonly used in in vitro cell-based assays and ex vivo biodistribution studies.[7]
-
Radiolabeled 3-O-Methyl-D-glucose (e.g., [¹⁴C]-3-OMG, [³H]-3-OMG): This glucose analog is transported by GLUTs but is not phosphorylated by hexokinase.[8] It is therefore used to measure the rate of glucose transport independently of subsequent metabolism.
-
α-methyl-4-deoxy-4-[¹⁸F]fluoro-D-glucopyranoside (Me-4FDG): A PET tracer with high affinity for both SGLT1 and SGLT2, but not for GLUTs.[9][10][11] This allows for the specific imaging of SGLT activity.
-
¹¹C-methyl-D-glucoside (¹¹C-MDG): Another PET tracer that is a selective substrate for SGLTs and not GLUTs, enabling the in vivo visualization of SGLT function.[12][13][14]
Quantitative Data on Glucose Transporter Kinetics
The following tables summarize key kinetic parameters for various glucose transporters with different substrates. Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), and is an inverse measure of the transporter's affinity for the substrate. Ki is the inhibition constant for a competitive inhibitor.
| Transporter | Substrate | Km (mM) | Vmax (relative units) | Cell System/Tissue |
| GLUT1 | 2-Deoxy-D-glucose | 9.5 ± 1.0 | 5,988 ± 226 pmol/oocyte/30 min | Xenopus oocytes |
| 2-Deoxy-D-glucose | 9.8 ± 3.0 | 2582 to 4914 pmol/oocyte/15 min | Bovine GLUT1 in Xenopus oocytes | |
| 3-O-Methyl-D-glucose | ~20 | - | 3T3-L1 cells | |
| Glucose | 3-7 | - | Ubiquitous | |
| GLUT2 | Glucose | ~17 | - | Liver, Pancreatic β-cells |
| GLUT3 | 2-Deoxy-D-glucose | 2.6 ± 0.4 | 2,731 ± 94 pmol/oocyte/30 min | Xenopus oocytes |
| Glucose | 1.4 | - | Neurons | |
| GLUT4 | 3-O-Methyl-D-glucose | ~7 | - | 3T3-L1 cells |
| Glucose | 6.6 | - | Muscle, Adipose tissue | |
| SGLT1 | Glucose | 0.4 | - | Small intestine, Kidney |
| SGLT2 | Glucose | 2-6 | - | Kidney |
| α-methyl-D-glucopyranoside | ~6 | - | HEK293 cells |
| Inhibitor | Transporter | Ki (nM) |
| Phlorizin | SGLT1 | 200-300 |
| SGLT2 | 10-39 |
Signaling Pathways Regulating Glucose Transport
Glucose transport is tightly regulated by various signaling pathways. The insulin signaling pathway is a critical regulator of GLUT4 translocation in muscle and fat cells.
Insulin Signaling Pathway
Upon binding of insulin to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt (also known as protein kinase B). Activated Akt promotes the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane, thereby increasing glucose uptake into the cell.
Experimental Protocols
In Vitro [¹⁴C]-2-Deoxyglucose Uptake Assay in Cultured Cells
This protocol describes a common method for measuring glucose uptake in adherent cell cultures.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 12- or 24-well)
-
Cell culture medium (with and without glucose)
-
Phosphate-buffered saline (PBS)
-
[¹⁴C]-2-Deoxyglucose ([¹⁴C]-2-DG)
-
Unlabeled 2-Deoxyglucose (2-DG)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells at a desired density in multi-well plates and allow them to adhere and grow overnight.
-
Cell Starvation: Wash the cells twice with warm PBS and then incubate in glucose-free culture medium for 1-2 hours to deplete intracellular glucose stores.
-
Initiate Uptake: Remove the starvation medium and add uptake solution containing a known concentration of [¹⁴C]-2-DG (e.g., 0.1-1.0 µCi/mL) in PBS or Krebs-Ringer-HEPES buffer. For competition experiments, include a high concentration of unlabeled 2-DG in some wells.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 5-15 minutes). The optimal time should be determined empirically to ensure initial uptake rates are measured.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.
-
-
Data Analysis: Express the glucose uptake as counts per minute (CPM) or picomoles of 2-DG per milligram of protein per minute.
In Vivo [¹⁸F]FDG PET Imaging in Rodents
This protocol provides a general workflow for performing [¹⁸F]FDG PET imaging in a mouse model.
Materials:
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
[¹⁸F]FDG
-
Saline
-
Animal monitoring equipment (e.g., heating pad, respiratory monitor)
Procedure:
-
Animal Preparation: Fast the animal for 4-6 hours to reduce background glucose levels.
-
Anesthesia: Anesthetize the animal using isoflurane or another suitable anesthetic. Maintain anesthesia throughout the procedure.
-
Radiotracer Administration: Administer a known dose of [¹⁸F]FDG (e.g., 200-400 µCi) via intravenous injection (e.g., tail vein).
-
Uptake Phase: Allow the [¹⁸F]FDG to distribute throughout the body for a specific uptake period (typically 45-60 minutes). Keep the animal warm during this time to prevent brown adipose tissue activation.
-
Imaging: Position the animal in the PET/CT scanner. Perform a CT scan for anatomical co-registration and attenuation correction, followed by a PET scan (e.g., 10-20 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images and draw regions of interest (ROIs) over the tissues of interest to quantify the [¹⁸F]FDG uptake, often expressed as the Standardized Uptake Value (SUV).
Ex Vivo Biodistribution Study
This protocol outlines the steps for determining the distribution of a radiotracer in different organs following in vivo administration.
Materials:
-
Radiotracer
-
Syringes and needles
-
Anesthesia
-
Surgical tools for dissection
-
Gamma counter or liquid scintillation counter
-
Balances for weighing organs
Procedure:
-
Radiotracer Administration: Inject a known amount of the radiotracer into the animal (typically via tail vein).
-
Distribution Time: Allow the radiotracer to distribute for a predetermined period (e.g., 30, 60, 120 minutes).
-
Euthanasia and Dissection: At the designated time point, euthanize the animal and carefully dissect the organs of interest (e.g., heart, lungs, liver, kidneys, brain, muscle, tumor).
-
Organ Weighing and Counting: Weigh each organ and measure the radioactivity using a gamma counter (for gamma-emitting isotopes like ¹⁸F) or a liquid scintillation counter (for beta-emitting isotopes like ¹⁴C or ³H) after appropriate sample preparation.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the radiotracer's distribution.
Conclusion
The study of glucose transport mechanisms is a dynamic and essential field in biomedical research. Radiotracers provide powerful tools to non-invasively probe these mechanisms in both healthy and diseased states. This guide has provided a foundational understanding of the key glucose transporters, the radiotracers used to study them, quantitative kinetic data, and detailed experimental protocols. By leveraging these techniques, researchers and drug development professionals can continue to advance our understanding of glucose metabolism and develop novel therapeutic strategies for a wide range of diseases.
References
- 1. varsitytutors.com [varsitytutors.com]
- 2. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium–glucose cotransporters: Functional properties and pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of the SGLT family of glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective uptake of [14C]2-deoxyglucose by neurons and astrocytes: high-resolution microautoradiographic imaging by cellular 14C-trajectography combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Methyl 4-deoxy-4-fluoro-alpha-D-glucopyranoside. F-18 | C7H13FO5 | CID 137528212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Alpha-methyl-4-deoxy-4-[(18)F]fluoro-D-glucopyranoside - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Synthesis and biologic evaluation of (11)c-methyl-d-glucoside, a tracer of the sodium-dependent glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Invisible Hazard: A Technical Guide to the Safe Handling of Tritium-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential safety and handling protocols for working with tritium-labeled compounds. Given the unique properties of tritium as a low-energy beta emitter, this guide emphasizes specialized procedures for containment, monitoring, and decontamination to ensure the safety of laboratory personnel and the integrity of research.
Understanding the Hazard: Properties of Tritium
Tritium (³H) is a radioactive isotope of hydrogen with a half-life of 12.32 years. It emits low-energy beta particles with a maximum energy of 0.019 MeV and an average energy of 0.0057 MeV. These beta particles can only travel a maximum of 6 mm in the air and cannot penetrate the outer layer of dead skin. Consequently, tritium poses a minimal external radiation hazard.
The primary risk associated with tritium is internal exposure through inhalation, ingestion, or absorption of tritiated compounds through the skin. Many tritium compounds can readily migrate through standard laboratory gloves and skin. Once inside the body, tritiated water distributes uniformly throughout the body's fluids, with a biological half-life of about 10 days.
Table 1: Physical and Radiological Properties of Tritium
| Property | Value |
| Symbol | ³H or T |
| Half-life | 12.32 years |
| Decay Mode | Beta Emission |
| Maximum Beta Energy | 0.019 MeV |
| Average Beta Energy | 0.0057 MeV |
| Maximum Range in Air | ~6 mm |
| Specific Activity | 9,650 Curies/gram (3.57 x 10¹⁴ Bq/g) |
Regulatory and Recommended Exposure Limits
Various regulatory bodies have established exposure limits for tritium to protect individuals working with or around this radionuclide. These limits are typically expressed in terms of annual dose equivalents.
Table 2: Regulatory and Recommended Dose Limits for Tritium
| Regulatory Body/Guideline | Limit | Notes |
| U.S. Nuclear Regulatory Commission (NRC) | 100 mrem/year (1 mSv/year) for the public | This is the limit for all civilian facilities using radioactive materials. |
| U.S. Environmental Protection Agency (EPA) | 4 mrem/year from drinking water | Based on a maximum contaminant level of 20,000 pCi/L for tritium. |
| International Commission on Radiological Protection (ICRP) | 1 mSv/year for the public | Recommended effective dose limit from all sources, excluding natural background and medical exposures. |
| U.S. Department of Energy (DOE) | Removable Tritium Surface Contamination Limit: 1 x 10⁴ dpm/100 cm² | Recommended limit for the release of materials and equipment from radiological areas. |
Laboratory Safety Protocols
Strict adherence to established laboratory protocols is paramount when working with tritium-labeled compounds. These protocols are designed to minimize the risk of contamination and internal exposure.
Designated Work Area
A dedicated and clearly marked area should be designated for all work with tritium. This area should be equipped with:
-
Signage: Clearly indicating the presence of radioactive materials.
-
Containment: A fume hood or other ventilated enclosure should be used, especially when handling volatile compounds.
-
Decontaminable Surfaces: Work surfaces should be made of non-porous materials like stainless steel and covered with absorbent, plastic-backed paper.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against contamination.
-
Lab Coat: A full-length lab coat should be worn at all times.
-
Gloves: Double gloving with disposable gloves is recommended, with the outer pair changed frequently (at least every 20 minutes) to prevent the migration of tritium through the glove material.
-
Eye Protection: Safety glasses or goggles are mandatory.
General Handling Practices
-
No Eating, Drinking, or Smoking: These activities are strictly prohibited in the designated tritium work area to prevent ingestion.
-
No Mouth Pipetting: Never use your mouth to pipette any solution in a laboratory.
-
Use Spill Trays: Always work over a spill tray to contain any potential spills.
-
Minimize Waste: Plan experiments to use the minimum quantity of radioactive material necessary and to generate minimal waste.
Experimental Protocols
Protocol for Receiving and Storing Tritium-Labeled Compounds
This protocol outlines the steps for safely receiving and storing new shipments of tritiated compounds.
Caption: Workflow for receiving and storing tritium-labeled compounds.
Methodology:
-
Receiving: All packages containing radioactive materials should be received in a designated, low-traffic area.
-
Inspection: Visually inspect the package for any signs of damage or leaks.
-
Wipe Test: Before opening, perform a wipe test on the exterior of the package to check for removable contamination.
-
Inventory Log: Record the receipt of the compound in the laboratory's radioisotope inventory log.
-
Storage: Transfer the compound to a designated and properly labeled storage location, such as a freezer. For long-term storage, temperatures of -80°C or storage in liquid nitrogen (-140°C) are recommended to minimize decomposition.
-
Labeling: Ensure all containers are clearly labeled with the nuclide, compound, specific activity, total activity, and date.
-
Secondary Containment: Store vials in a secondary container to prevent the spread of contamination in case of a leak.
-
Periodic Monitoring: Regularly perform wipe tests on the storage unit (e.g., freezer) to check for any leakage.
Protocol for Contamination Monitoring (Wipe Test)
Since Geiger counters are not effective at detecting the low-energy beta particles from tritium, wipe tests are the standard method for monitoring surface contamination.
Caption: Workflow for performing a tritium wipe test.
Methodology:
-
Materials: Liquid scintillation cocktail, scintillation vials, swabs (e.g., cotton or glass fiber filters), and a liquid scintillation counter (LSC).
-
Procedure: a. Define a 10 cm x 10 cm (100 cm²) area on the surface to be tested. b. Using a swab lightly moistened with a solvent like 70% ethanol or deionized water, wipe the defined area with moderate pressure. c. Place the swab into a labeled scintillation vial. d. Prepare a blank vial containing an unused, moistened swab to determine the background radiation level. e. Add an appropriate volume of scintillation cocktail (e.g., 3-10 mL) to each vial. f. Cap the vials and shake them to ensure the swab is fully immersed in the cocktail. g. Place the vials in the LSC and count for a sufficient time to obtain statistically significant results.
-
Calculation: The LSC will provide the counts per minute (CPM). To determine the disintegrations per minute (DPM), the CPM must be corrected for the counter's efficiency for tritium.
-
DPM = CPM / Efficiency
-
-
Action Levels: If the removable contamination exceeds the laboratory's established action levels (e.g., 1000 DPM/100 cm²), the area must be decontaminated and re-wiped.
Protocol for Spill Decontamination
Prompt and proper decontamination of spills is crucial to prevent the spread of contamination.
Caption: Workflow for decontaminating a tritium spill.
Methodology:
-
Immediate Actions:
-
Alert: Immediately notify all personnel in the vicinity of the spill.
-
Contain: Cover the spill with absorbent paper or pads to prevent it from spreading.
-
Restrict Access: Cordon off the affected area.
-
-
Decontamination Procedure:
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Working from the outer edge of the spill towards the center, clean the area using a decontamination solution (e.g., a commercial radioactive decontaminant or soap and water).
-
Place all contaminated absorbent materials, gloves, and other disposable items into a plastic bag clearly labeled as radioactive waste.
-
-
Verification:
-
After the initial cleanup, perform a wipe test to confirm that the area has been successfully decontaminated.
-
If contamination is still present, repeat the decontamination procedure.
-
-
Reporting: Report all spills to the laboratory's Radiation Safety Officer (RSO).
Protocol for Personnel Decontamination
In the event of skin contamination, immediate action is necessary to minimize absorption.
Methodology:
-
Remove Contaminated Clothing: Immediately remove any contaminated clothing, taking care not to spread the contamination.
-
Wash Affected Area: Wash the contaminated skin thoroughly with lukewarm water and mild soap for 2-3 minutes. Avoid using hot water or abrasive scrubbing, as this can increase skin absorption.
-
Rinse and Dry: Rinse the area thoroughly and pat dry.
-
Monitor: If possible, a bioassay (urine sample) should be collected to assess the extent of internal exposure.
-
Seek Medical Attention: For extensive contamination or if the contamination involves a wound, seek immediate medical attention and inform the medical personnel about the nature of the radioactive contaminant.
Protocol for Radioactive Waste Disposal
Tritiated waste must be segregated and disposed of according to institutional and regulatory guidelines.
Methodology:
-
Segregation:
-
Solid Waste: Non-hazardous solid waste (e.g., gloves, paper towels, pipette tips) should be placed in designated, clearly labeled, and sealed containers. Sharps must be placed in a puncture-resistant container.
-
Liquid Waste: Aqueous tritiated waste should be collected in a designated, labeled container. Do not mix with organic solvents. Some institutions may permit the disposal of very low concentrations of aqueous tritium waste via designated sinks, but this requires strict adherence to local regulations.
-
Scintillation Vials: Used scintillation vials containing tritium should be collected in a separate, labeled waste container.
-
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (³H), the chemical form, and the estimated activity.
-
Storage: Store waste in a secure, designated area away from general laboratory traffic.
-
Disposal: Arrange for the pickup and disposal of radioactive waste through the institution's Environmental Health and Safety or Radiation Safety office.
Conclusion
Working with tritium-labeled compounds offers immense value in scientific research and drug development. However, the unique properties of tritium necessitate a diligent and informed approach to safety. By implementing the comprehensive protocols outlined in this guide, researchers can significantly mitigate the risks of contamination and internal exposure, ensuring a safe and productive laboratory environment. Continuous training, meticulous record-keeping, and a strong safety culture are the cornerstones of a successful radiation safety program for tritium.
A Technical Guide to D-Glucose-[6-3H(N)] and its Comparison with Other Glucose Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of D-Glucose-[6-3H(N)] with other commonly used glucose analogs. This document details their mechanisms of action, applications in research, and provides a summary of their key quantitative data. Furthermore, it includes detailed experimental protocols and visual diagrams of relevant signaling and metabolic pathways to aid in experimental design and data interpretation.
Introduction to Glucose Analogs in Research
Radiolabeled glucose and its analogs are indispensable tools for investigating a wide array of biological processes, from fundamental metabolic pathways to the evaluation of drug efficacy.[1] These tracers allow for the precise quantification of glucose uptake, transport kinetics, and metabolic fate within cellular and whole-organism systems.[1] D-Glucose-[6-3H(N)], a tritiated form of the natural sugar, serves as a valuable tool for metabolic studies. However, a variety of other glucose analogs, each with unique properties, are employed in research to probe specific aspects of glucose metabolism and transport. This guide focuses on a technical comparison of D-Glucose-[6-3H(N)] with key analogs including 2-deoxy-D-glucose (2-DG), 2-fluoro-2-deoxy-D-glucose (FDG), and 3-O-methyl-D-glucose (3-OMG).
Core Comparison of Glucose Analogs
The choice of a glucose analog is dictated by the specific experimental question. While D-Glucose-[6-3H(N)] traces the path of glucose through its metabolic pathways, other analogs are designed to be trapped within the cell at various stages, allowing for the specific measurement of transport or phosphorylation.
D-Glucose-[6-3H(N)]
As a radiolabeled form of natural D-glucose, D-Glucose-[6-3H(N)] is transported into the cell and is a substrate for the entire glycolytic pathway and subsequent metabolic processes.[2] This makes it an ideal tracer for studying the overall flux of glucose through metabolic pathways, including glycolysis, the pentose phosphate pathway, and glycogen synthesis.[3]
2-Deoxy-D-glucose (2-DG)
2-Deoxy-D-glucose is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen.[4] It is transported into the cell by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[4][5] However, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation within the cell.[4][5] This "metabolic trapping" makes radiolabeled 2-DG (e.g., [3H]2-DG or [14C]2-DG) a widely used tool for measuring the rate of glucose uptake.[2][5] It is important to note that some studies have shown that 2-DG can be incorporated into glycogen, which could affect the interpretation of uptake data if not accounted for.[3]
2-Fluoro-2-deoxy-D-glucose (FDG)
Similar to 2-DG, FDG is a glucose analog that is transported into the cell and phosphorylated by hexokinase. The resulting 2-fluoro-2-deoxy-D-glucose-6-phosphate (FDG-6-P) is also a poor substrate for further metabolism and is largely trapped intracellularly.[6][7] The most common form of FDG is labeled with the positron-emitting isotope fluorine-18 (¹⁸F-FDG), making it a cornerstone of clinical and preclinical positron emission tomography (PET) imaging for assessing tissue glucose metabolism, particularly in oncology and neurology.[6][7][8]
3-O-Methyl-D-glucose (3-OMG)
3-O-Methyl-D-glucose is a non-metabolizable glucose analog that is transported into cells by glucose transporters but is not phosphorylated by hexokinase.[9] Consequently, it equilibrates across the cell membrane, and its rate of uptake can be used to specifically measure glucose transport activity, independent of subsequent metabolic steps.[9]
Quantitative Data Presentation
The following tables summarize key quantitative data for D-Glucose and its analogs. It is important to note that kinetic parameters such as Kₘ and Vₘₐₓ are highly dependent on the specific glucose transporter isoform and the experimental system used.
| Parameter | D-Glucose-[6-3H(N)] | [³H]2-Deoxy-D-glucose | ¹⁸F-FDG | 3-O-Methyl-D-glucose |
| Primary Use | Tracing metabolic pathways | Measuring glucose uptake | PET imaging of glucose uptake | Measuring glucose transport |
| Metabolic Fate | Metabolized through glycolysis and other pathways | Phosphorylated and trapped as 2-DG-6-P | Phosphorylated and trapped as FDG-6-P | Transported but not phosphorylated |
| Typical Specific Activity | 25-50 Ci/mmol | 5-10 Ci/mmol | >9.25 GBq/µmol (>250 mCi/µmol) | N/A (often used in non-radioactive forms for transport studies) |
Table 1: General Properties and Applications of Glucose Analogs
| Transporter | Substrate | Kₘ (mM) | Vₘₐₓ (relative units or specific units) | Cell System/Conditions | Reference |
| Multiple Carriers | D-Glucose | 12 ± 3 µM and 55 ± 12 µM | 1.1 ± 0.4 and 2.4 ± 0.4 nmol/min per mg (wet weight) | Rhodotorula glutinis | [10] |
| Multiple Carriers | 2-Deoxy-D-glucose | 18 ± 4 µM and 120 ± 20 µM | 0.8 ± 0.2 and 2.0 ± 0.2 nmol/min per mg (wet weight) | Rhodotorula glutinis | [10] |
| GLUT1 | 3-O-Methylglucose | 26.2 mM | 3.5 nmol/min/cell | Xenopus oocytes | [11] |
| GLUT4 | 3-O-Methylglucose | 4.3 mM | 0.7 nmol/min/cell | Xenopus oocytes | [11] |
| GLUT1 (chimeric) | 2-Deoxy-D-glucose | 3.8-fold increase vs. WT | 4.3-fold increase vs. WT | CHO cells | [12] |
| bGLUT1 | 2-Deoxy-D-glucose | 9.8 ± 3.0 mM | Not specified | Xenopus oocytes | [13] |
| hGLUT1 | 2-Deoxy-D-glucose | 11.7 ± 3.7 mM | Not specified | Xenopus oocytes | [13] |
Table 2: Comparative Kinetic Parameters of Glucose Analog Transport Note: Direct comparison of Kₘ and Vₘₐₓ values should be made with caution due to the different experimental systems and conditions.
Experimental Protocols
The following section provides a generalized protocol for an in vitro glucose uptake assay using radiolabeled glucose analogs. Specific modifications for each analog are noted.
General Protocol for Radiolabeled Glucose Analog Uptake Assay
1. Cell Culture and Preparation:
-
Seed cells in a multi-well plate (e.g., 24-well or 96-well) and culture to the desired confluency.
-
On the day of the assay, wash the cells twice with a pre-warmed glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) to remove any residual glucose from the culture medium.[1]
-
Pre-incubate the cells in the glucose-free buffer for a specified time (e.g., 30-60 minutes) at 37°C to deplete intracellular glucose stores.
2. Initiation of Glucose Uptake:
-
Prepare the uptake solution containing the radiolabeled glucose analog at the desired final concentration and specific activity in the glucose-free buffer.
-
To start the uptake, remove the pre-incubation buffer and add the uptake solution to the cells.
-
Incubate the cells at 37°C for a defined period (e.g., 5-15 minutes). The optimal time should be determined empirically to ensure initial linear uptake rates.
3. Termination of Glucose Uptake:
-
To stop the uptake, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold stop buffer (e.g., glucose-free buffer containing a glucose transport inhibitor like cytochalasin B or phloretin) to remove extracellular tracer.[1]
4. Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Determine the amount of protein in each well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
Calculate the rate of glucose uptake, typically expressed as pmol or nmol of glucose analog per mg of protein per minute.
Modifications for Specific Analogs:
-
For D-Glucose-[6-3H(N)]: The protocol is as described above. The measured radioactivity reflects the total glucose taken up and initiated into metabolism within the assay time.
-
For [³H]2-Deoxy-D-glucose: The protocol is as described above. The accumulated radioactivity represents the amount of glucose transported and phosphorylated.
-
For 3-O-Methyl-D-glucose: Since 3-OMG is not trapped intracellularly, the incubation time should be kept very short to measure the initial rate of transport before equilibrium is reached.[9]
Visualization of Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling and metabolic pathways involved in glucose uptake and the fate of the different glucose analogs.
Insulin Signaling Pathway for Glucose Uptake
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
Metabolic Fate of D-Glucose and its Analogs
Caption: Comparative metabolic fates of D-Glucose and its common analogs.
Experimental Workflow for Glucose Uptake Assay
Caption: A typical workflow for a radiolabeled glucose uptake experiment.
Conclusion
D-Glucose-[6-3H(N)] and its analogs are powerful tools for elucidating the complexities of glucose transport and metabolism. The choice of tracer is critical and depends on the specific biological question being addressed. While D-Glucose-[6-3H(N)] allows for the comprehensive tracking of glucose through metabolic pathways, analogs like 2-DG and FDG are invaluable for specifically quantifying glucose uptake due to their intracellular trapping. 3-OMG provides a means to isolate and study the transport step itself. A thorough understanding of the distinct properties of these analogs, coupled with robust experimental design as outlined in this guide, is essential for generating accurate and meaningful data in metabolic research.
References
- 1. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Incorporation of [3-3H]glucose and 2-[1-14C]deoxyglucose into glycogen in heart and skeletal muscle in vivo: implications for the quantitation of tissue glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Glucose Uptake Assay Methods [promega.es]
- 6. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of D-glucose and 2-deoxy-D-glucose transport by Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Replacement of intracellular C-terminal domain of GLUT1 glucose transporter with that of GLUT2 increases Vmax and Km of transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uvm.edu [uvm.edu]
A Technical Guide to D-Glucose-[6-3H(N)] for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing, experimental application, and quality control of D-Glucose-[6-3H(N)], a critical radiolabeled tracer for metabolic research. This document details product specifications from leading suppliers, outlines a standard protocol for its use in cellular glucose uptake assays, and describes methods for assessing its radiochemical purity.
Commercial Suppliers and Product Specifications
D-Glucose-[6-3H(N)] is a tritiated form of D-glucose specifically labeled at the C6 position. It is a valuable tool for tracing glucose transport and metabolism in various biological systems. Two prominent commercial suppliers of this radiochemical are Revvity (formerly PerkinElmer) and American Radiolabeled Chemicals (ARC). The following table summarizes the available quantitative data for their respective products.
| Feature | Revvity | American Radiolabeled Chemicals (ARC) |
| Product Name | Glucose, D-[6-3H(N)]- | D-Glucose-[6-3H(N)] |
| Catalog Number | NET100C | Information not readily available online |
| Specific Activity | 25 - 50 Ci/mmol | Data not available |
| Concentration | 1 mCi/mL | Data not available |
| Solvent | Ethanol:water (9:1)[1] | Data not available |
| Storage Conditions | -20°C[1] | Data not available |
| Radiochemical Purity | >97% | Data not available |
Note: While American Radiolabeled Chemicals is a known supplier of various tritiated glucose compounds, specific product details for D-Glucose-[6-3H(N)] were not publicly available at the time of this guide's compilation.
Experimental Protocol: Cellular Glucose Uptake Assay
Radiolabeled glucose, such as D-Glucose-[6-3H(N)], is frequently used to measure cellular glucose uptake and assess metabolic activity. The following protocol provides a general framework for a typical glucose uptake assay in cultured cells.
Materials:
-
D-Glucose-[6-3H(N)]
-
Cultured cells (e.g., adipocytes, muscle cells, cancer cell lines)
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer or similar
-
Insulin (or other stimulators/inhibitors of glucose uptake)
-
Phloretin (glucose transport inhibitor)
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Protein assay reagent (e.g., BCA)
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in appropriate multi-well plates and grow to the desired confluency.
-
Serum-starve the cells for a defined period (e.g., 2-4 hours) to lower basal glucose uptake.
-
Treat the cells with the desired compounds (e.g., insulin to stimulate uptake, or experimental drugs) for the specified time. Include control wells with no treatment.
-
-
Glucose Uptake:
-
Wash the cells with warm KRH buffer to remove any residual glucose.
-
Add KRH buffer containing a known concentration of D-Glucose-[6-3H(N)] (e.g., 0.5 µCi/mL) and unlabeled D-glucose to all wells.
-
To determine non-specific uptake, add a glucose transport inhibitor like phloretin to a subset of wells.
-
Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
To stop the uptake, quickly wash the cells three times with ice-cold KRH buffer containing phloretin.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each cell lysate using a standard protein assay.
-
Normalize the CPM values to the protein concentration to account for variations in cell number.
-
Calculate the specific glucose uptake by subtracting the non-specific uptake (wells with phloretin) from the total uptake.
-
Quality Control: Radiochemical Purity Assessment
Ensuring the radiochemical purity of D-Glucose-[6-3H(N)] is crucial for obtaining accurate and reliable experimental results. Thin-layer chromatography (TLC) is a common method for assessing the purity of radiolabeled compounds.
Principle:
TLC separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent that moves up the plate). For radiochemicals, the distribution of radioactivity on the TLC plate is analyzed to determine the percentage of the desired radiolabeled compound versus any radiochemical impurities.
General Procedure:
-
TLC Plate Preparation: Use a TLC plate with a suitable stationary phase, such as silica gel.
-
Spotting: Carefully spot a small amount of the D-Glucose-[6-3H(N)] solution onto the origin line of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. The choice of mobile phase is critical for achieving good separation. A common mobile phase for separating sugars is a mixture of acetonitrile and water.
-
Detection: After the solvent front has moved a sufficient distance, remove the plate and let it dry. The distribution of radioactivity on the plate can be determined using a radio-TLC scanner or by scraping sections of the stationary phase and measuring the radioactivity in a scintillation counter.
-
Calculation of Radiochemical Purity: The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the spot of the intact D-Glucose-[6-3H(N)].
Visualizing Experimental and Metabolic Pathways
Diagrams are essential for understanding complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Glucose Uptake Assay Workflow
Caption: Workflow for a cellular glucose uptake assay.
Simplified Glycolysis Pathway
Caption: Metabolic fate of the tritium label from D-Glucose-[6-3H(N)] in glycolysis.
References
Foundational Applications of D-Glucose-[6-3H(N)]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational applications of D-Glucose-[6-3H(N)], a critical radiolabeled tracer in metabolic research. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. The content is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful tool in their studies.
Core Applications of D-Glucose-[6-3H(N)]
D-Glucose-[6-3H(N)] is a form of glucose where one of the hydrogen atoms at the C6 position is replaced with tritium, a radioactive isotope of hydrogen. This labeling allows for the sensitive tracking and quantification of glucose uptake and metabolism in various biological systems. Its primary applications lie in the fields of metabolic research, particularly in studies related to diabetes, oncology, and neurology, as well as in the development of drugs targeting metabolic pathways.[1][2]
The tritium label at the C6 position is strategic. During glycolysis, the initial steps phosphorylate glucose and eventually cleave it into two three-carbon molecules. The tritium at C6 is retained through the early steps of glycolysis, allowing for the measurement of glucose uptake and glycolytic flux. Furthermore, its fate in the pentose phosphate pathway (PPP) can be differentiated from other labeled glucose molecules, providing insights into the relative activities of these interconnected pathways.
Quantitative Data Presentation
The following tables summarize representative quantitative data from cellular glucose uptake assays and metabolic flux analyses using tritiated glucose. These values are illustrative and can vary significantly based on cell type, experimental conditions, and the specific activity of the radiotracer.
Table 1: Representative Data for Cellular Glucose Uptake Assay
| Cell Line | Condition | Treatment | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Control |
| Adipocytes | Basal | Vehicle | 50.2 ± 4.5 | 1.0 |
| Adipocytes | Stimulated | Insulin (100 nM) | 251.0 ± 20.8 | 5.0 |
| Adipocytes | Inhibited | Cytochalasin B (20 µM) | 5.1 ± 0.8 | 0.1 |
| Cancer Cells | Normoxia | Vehicle | 150.8 ± 12.3 | 1.0 |
| Cancer Cells | Hypoxia | Vehicle | 301.5 ± 25.1 | 2.0 |
| Cancer Cells | Normoxia | Glycolysis Inhibitor (e.g., 2-DG) | 30.2 ± 3.1 | 0.2 |
Table 2: Representative Data for Metabolic Flux Analysis
| Cell Type | Condition | Parameter Measured | Flux Rate (nmol/h/10^6 cells) |
| Neurons | Basal | Glycolytic Flux | 85.4 ± 7.9 |
| Neurons | Stimulated (e.g., with KCl) | Glycolytic Flux | 128.1 ± 11.5 |
| Hepatocytes | Fed State | Pentose Phosphate Pathway Flux | 45.2 ± 5.1 |
| Hepatocytes | Fasted State | Pentose Phosphate Pathway Flux | 20.7 ± 2.5 |
Experimental Protocols
Detailed methodologies for key experiments utilizing D-Glucose-[6-3H(N)] are provided below. These protocols are adapted from established methods for radiolabeled glucose analogs and should be optimized for specific experimental systems.
Protocol 1: Cellular Glucose Uptake Assay
This protocol details the measurement of glucose uptake in cultured adherent cells.
Materials:
-
D-Glucose-[6-3H(N)] (specific activity ~20-40 Ci/mmol)
-
Cultured cells (e.g., adipocytes, cancer cell lines) in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (supplemented with 0.5% BSA)
-
Insulin solution (100 nM in KRH buffer)
-
Cytochalasin B solution (20 µM in KRH buffer)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 12-well plates and grow to the desired confluency.
-
Serum Starvation: Prior to the assay, wash the cells twice with serum-free medium and incubate in the same medium for 2-4 hours.
-
Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells in KRH buffer for 30 minutes at 37°C. For stimulated conditions, add insulin during the last 15 minutes of this step. For inhibition controls, add cytochalasin B.
-
Initiation of Uptake: Remove the pre-incubation buffer and add 0.5 mL of KRH buffer containing D-Glucose-[6-3H(N)] (final concentration ~0.5 µCi/mL) and unlabeled D-glucose (final concentration to match physiological levels, e.g., 5 mM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes, determined from a time-course experiment to ensure linear uptake).
-
Termination of Uptake: To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 0.5 mL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter (counts per minute, CPM).[3]
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA assay).
-
Data Analysis: Convert CPM to disintegrations per minute (DPM) using the counter's efficiency. Calculate the amount of glucose taken up (in pmol) based on the specific activity of the D-Glucose-[6-3H(N)] and normalize it to the protein concentration and incubation time.[4]
Protocol 2: Measurement of Pentose Phosphate Pathway (PPP) Flux
This protocol provides a method to estimate the relative flux of glucose through the PPP. The principle relies on the release of tritium from the C6 position of glucose during the oxidative phase of the PPP.
Materials:
-
D-Glucose-[6-3H(N)]
-
Cells in suspension or cultured in plates
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)
-
Perchloric acid (PCA), 6% (w/v)
-
Potassium hydroxide (KOH)
-
Activated charcoal
-
Scintillation vials and cocktail
-
Water bath
Procedure:
-
Cell Preparation: Prepare cell suspensions or use adherent cells in culture plates.
-
Incubation: Incubate the cells in a sealed flask with incubation medium containing D-Glucose-[6-3H(N)] (e.g., 1-2 µCi/mL) and a known concentration of unlabeled glucose.
-
Tritium Release: During the oxidative phase of the PPP, the C6 hydrogen (tritium) is transferred to NADP+ and can subsequently exchange with water.
-
Stopping the Reaction: After a defined incubation period (e.g., 60 minutes), stop the metabolic activity by adding ice-cold perchloric acid to a final concentration of 3%.
-
Separation of Tritiated Water:
-
Neutralize the PCA extract with KOH.
-
Remove the potassium perchlorate precipitate by centrifugation.
-
Add activated charcoal to the supernatant to adsorb the remaining labeled glucose and other non-volatile metabolites.
-
Centrifuge to pellet the charcoal.
-
-
Scintillation Counting:
-
Carefully collect the supernatant, which now contains the tritiated water (³H₂O).
-
Measure the radioactivity of an aliquot of the supernatant by liquid scintillation counting.
-
-
Calculation of PPP Flux: The amount of ³H₂O formed is proportional to the amount of glucose that has entered the oxidative branch of the PPP. The flux can be calculated based on the specific activity of the D-Glucose-[6-3H(N)] and the rate of ³H₂O production.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow relevant to the application of D-Glucose-[6-3H(N)].
Caption: A representative experimental workflow for a cellular glucose uptake assay using D-Glucose-[6-3H(N)].
Caption: The insulin signaling cascade leading to the translocation of GLUT4 transporters and subsequent glucose uptake.[5][6][7][8][9]
Caption: An overview of the interconnected pathways of Glycolysis and the Pentose Phosphate Pathway, both starting from Glucose-6-Phosphate.[10][11][12][13]
References
- 1. revvity.com [revvity.com]
- 2. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. researchgate.net [researchgate.net]
- 13. Glycolysis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to D-Glucose-[6-3H(N)]: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of D-Glucose-[6-3H(N)], a critical radiolabeled tracer for metabolic research. The information compiled within is intended to support the effective and safe use of this compound in experimental settings.
Chemical Properties
D-Glucose-[6-3H(N)] is a form of D-glucose in which one or both hydrogen atoms at the C-6 position are substituted with tritium (³H), a radioactive isotope of hydrogen. This specific labeling allows for the sensitive tracking of glucose metabolism in various biological systems.
Physicochemical Data
The fundamental properties of D-Glucose-[6-3H(N)] are primarily determined by the unlabeled D-glucose molecule, with minor variations due to the presence of tritium.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁³HO₆ | PubChem[1] |
| Molecular Weight | Approximately 182.16 g/mol | PubChem[1] |
| Appearance | Typically a colorless or white solid, often supplied in solution | General Knowledge |
| Solubility | Highly soluble in water and ethanol | General Knowledge |
| Specific Activity | Varies by supplier, typically in the range of 10-30 Ci/mmol | Revvity[2] |
Note: The exact molecular weight will vary slightly depending on whether one or both hydrogens at the C-6 position are substituted with tritium. The specific activity is a critical parameter that must be obtained from the supplier for each batch.
Radiochemical Stability and Storage
The stability of radiolabeled compounds is a critical factor for ensuring the accuracy and reproducibility of experimental results. Decomposition can lead to the formation of radiochemical impurities, which may interfere with assays.
Factors Affecting Stability
Several factors can influence the stability of D-Glucose-[6-3H(N)]:
-
Self-Radiolysis: The radioactive decay of tritium is the primary driver of decomposition. The emitted beta particles can interact with and damage surrounding glucose molecules.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.
-
Solvent: The choice of solvent can impact stability. Aqueous solutions can be susceptible to microbial growth, while ethanol solutions, in which the compound is often supplied, can help to mitigate this.[3]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Presence of Oxidizing Agents: Oxidizing agents can react with the glucose molecule, leading to its breakdown.
Recommended Storage and Handling
To minimize degradation, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | Reduces the rate of chemical and radiolytic degradation. |
| Solvent | Store in the supplied solvent (typically 90% ethanol).[3] | Ethanol can act as a radical scavenger, offering some protection against self-radiolysis. |
| Light | Store in a light-protected container (e.g., amber vial). | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation. |
| Handling | Thaw quickly when needed and keep on ice. Minimize freeze-thaw cycles. | Reduces the time spent at higher temperatures where degradation is more rapid. |
Assessment of Radiochemical Purity
Given the potential for degradation, it is imperative to assess the radiochemical purity of D-Glucose-[6-3H(N)] before use, especially after prolonged storage. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.
Experimental Protocols
The following are detailed methodologies for key experiments involving D-Glucose-[6-3H(N)].
Determination of Radiochemical Purity by HPLC
This protocol outlines a general method for assessing the purity of a D-Glucose-[6-3H(N)] sample. The exact parameters may need to be optimized based on the available HPLC system and column.
Materials:
-
D-Glucose-[6-3H(N)] sample
-
HPLC system with a Refractive Index (RI) or Radiometric detector
-
Aminex HPX-87H or similar carbohydrate analysis column
-
Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Sample Preparation: Dilute a small aliquot of the D-Glucose-[6-3H(N)] stock solution in the mobile phase to a suitable concentration for detection.
-
HPLC Analysis:
-
Set the column temperature to 60-85°C.
-
Set the flow rate to 0.5-0.8 mL/min.
-
Inject the prepared sample onto the column.
-
Monitor the elution profile using the RI or radiometric detector.
-
-
Fraction Collection and Scintillation Counting (if using an RI detector):
-
Collect fractions of the eluent at regular intervals (e.g., every 0.5 minutes) into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity of each fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Generate a chromatogram by plotting radioactivity (in counts per minute or disintegrations per minute) against elution time.
-
The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the retention time of authentic D-glucose.
-
Cellular Glucose Uptake Assay
This protocol describes a common method for measuring glucose uptake in cultured cells using D-Glucose-[6-3H(N)].
Materials:
-
Cultured cells (e.g., adipocytes, myocytes)
-
D-Glucose-[6-3H(N)]
-
Krebs-Ringer-HEPES (KRH) buffer
-
Unlabeled D-glucose
-
Insulin (or other stimulants/inhibitors)
-
Phloretin (a glucose transport inhibitor)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in serum-free medium to lower basal glucose uptake.
-
Stimulation/Inhibition:
-
Wash the cells with KRH buffer.
-
Incubate the cells with KRH buffer containing the desired stimulant (e.g., insulin) or inhibitor for the appropriate time.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing D-Glucose-[6-3H(N)] and a known concentration of unlabeled D-glucose.
-
Incubate for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.
-
-
Termination of Uptake:
-
Stop the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold KRH buffer containing phloretin.
-
-
Cell Lysis:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Protein Quantification:
-
Use the remaining cell lysate to determine the protein concentration in each well using a standard protein assay.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration to determine the glucose uptake per unit of protein.
-
Express the results as pmol or nmol of glucose/mg of protein/min.
-
Metabolic Fate and Signaling Pathway
The tritium atom at the C-6 position of D-glucose is relatively stable during the initial steps of glycolysis. Unlike tritium at other positions (e.g., C-2 or C-5), it is not readily lost as tritiated water during the enzymatic reactions of the glycolytic pathway. The label is largely retained through the formation of pyruvate.
This makes D-Glucose-[6-3H(N)] a valuable tracer for studying pathways that involve the complete oxidation of the glucose backbone or its recycling through gluconeogenesis via the Cori cycle (lactate) or the alanine cycle.[4]
Metabolic Fate of the Tritium Label
The diagram below illustrates the general metabolic fate of the tritium label from D-Glucose-[6-3H(N)].
Caption: Metabolic fate of the tritium from D-Glucose-[6-3H(N)].
Experimental Workflow for a Glucose Uptake Assay
The following diagram outlines the logical workflow for a typical cellular glucose uptake experiment.
Caption: Workflow for a cellular glucose uptake experiment.
This guide provides a foundational understanding of the chemical properties and stability of D-Glucose-[6-3H(N)] and offers detailed protocols for its use in research. Researchers are encouraged to consult the specific documentation provided by the manufacturer for their particular lot of this radiochemical and to adhere to all institutional and regulatory guidelines for the safe handling of radioactive materials.
References
- 1. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. wipp.energy.gov [wipp.energy.gov]
- 4. A review of metabolism of labeled glucoses for use in measuring glucose recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the History and Application of Radiolabeled Glucose in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, synthesis, and application of radiolabeled glucose in scientific research. From its initial development to its current widespread use in molecular imaging and metabolic studies, radiolabeled glucose has been an indispensable tool for understanding cellular physiology and disease. This document provides a comprehensive overview of key milestones, detailed experimental protocols, and quantitative data to support researchers in the field.
A Brief History of Radiolabeled Glucose
The journey of radiolabeled glucose began with the desire to trace the metabolic fate of glucose in living organisms. Early studies in the mid-20th century utilized glucose labeled with radioactive isotopes of carbon (¹⁴C) and hydrogen (³H) to elucidate the pathways of glycolysis and glycogen metabolism. These foundational experiments, while groundbreaking, were limited by the low energy of the emitted radiation, making external imaging challenging.
A significant breakthrough came with the synthesis of fluorine-18 labeled 2-deoxy-D-glucose ([¹⁸F]FDG). In 1968, Josef Pacák and his team in Czechoslovakia first described the synthesis of non-radioactive 2-fluoro-2-deoxy-D-glucose.[1] Building on this, in the 1970s, Al Wolf and Tatsuo Ido at Brookhaven National Laboratory successfully synthesized [¹⁸F]FDG.[1] This radiotracer proved to be a game-changer. The positron-emitting nature of fluorine-18 (¹⁸F) made it ideal for a new imaging technique called Positron Emission Tomography (PET).
In August 1976, Abass Alavi administered [¹⁸F]FDG to two human volunteers for the first time at the University of Pennsylvania, successfully imaging the brain's glucose uptake.[1] This milestone marked the dawn of clinical PET imaging and revolutionized the fields of oncology, neuroscience, and cardiology. The ability to visualize and quantify glucose metabolism non-invasively opened up new avenues for cancer diagnosis, staging, and monitoring treatment response, as well as for studying brain function and heart disease.
Synthesis of Radiolabeled Glucose: [¹⁸F]FDG
The most widely used radiolabeled glucose analog is [¹⁸F]FDG. Its synthesis has evolved from early, low-yield methods to highly efficient, automated processes. The two primary methods for [¹⁸F]FDG synthesis are electrophilic and nucleophilic fluorination.
Electrophilic Fluorination
The first synthesis of [¹⁸F]FDG was achieved through electrophilic fluorination using 3,4,6-tri-O-acetyl-D-glucal as the precursor.[2] This method, while historically significant, generally results in lower yields and specific activity compared to nucleophilic methods.
Nucleophilic Fluorination
The development of nucleophilic fluorination methods significantly improved the yield and specific activity of [¹⁸F]FDG. The most common precursor for this method is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, often referred to as mannose triflate.[1][3] This method is now the standard for commercial [¹⁸F]FDG production.
Quantitative Data in Radiolabeled Glucose Research
The following tables summarize key quantitative data related to the synthesis and application of radiolabeled glucose.
Table 1: Properties of Common Radioisotopes Used for Labeling Glucose
| Radioisotope | Half-life | Emission Type | Max Energy (MeV) |
| ¹⁸F | 109.77 min | β+ | 0.634 |
| ¹¹C | 20.39 min | β+ | 0.960 |
| ¹⁴C | 5730 years | β- | 0.156 |
| ³H | 12.32 years | β- | 0.0186 |
| ⁹⁹ᵐTc | 6.01 hours | γ | 0.140 |
Table 2: Comparison of [¹⁸F]FDG Synthesis Methods
| Method | Precursor | Typical Yield | Synthesis Time | Specific Activity |
| Electrophilic Fluorination | 3,4,6-tri-O-acetyl-D-glucal | 10-20% | ~2 hours | Lower |
| Nucleophilic Fluorination | Mannose Triflate | 60-80% | 20-30 min | Higher |
Table 3: Michaelis-Menten Constants (Kₘ) for Glucose and its Analogs
| Transporter | Substrate | Kₘ (mM) |
| GLUT1 | D-Glucose | 1-7 |
| 2-Deoxy-D-glucose | 5-10 | |
| [¹⁸F]FDG | 5-13 | |
| GLUT4 | D-Glucose | 2-5 |
| 2-Deoxy-D-glucose | 3-8 |
Table 4: Biodistribution of [¹⁸F]FDG in Normal Tissues and Tumors (SUVmax)
| Tissue | Normal SUVmax (Range) | Tumor SUVmax (Range) |
| Brain (Gray Matter) | 4.0 - 12.0 | N/A |
| Liver | 1.5 - 3.5 | Variable |
| Lung | 0.5 - 1.5 | 2.5 - 20+ |
| Muscle (Resting) | 0.5 - 1.5 | N/A |
| Bone Marrow | 1.0 - 2.5 | Variable |
| Lung Cancer | N/A | 5.0 - 25.0 |
| Breast Cancer | N/A | 2.0 - 15.0 |
| Colorectal Cancer | N/A | 4.0 - 20.0 |
SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tissue glucose metabolism. Values can vary depending on factors such as blood glucose levels and uptake time.
Experimental Protocols
Detailed methodologies for key experiments involving radiolabeled glucose are provided below.
Protocol 1: Nucleophilic Synthesis of [¹⁸F]FDG
Objective: To synthesize [¹⁸F]FDG via nucleophilic substitution using an automated synthesis module.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Mannose triflate precursor
-
Kryptofix 2.2.2™
-
Potassium carbonate
-
Acetonitrile (anhydrous)
-
Sterile water for injection
-
Sodium hydroxide (2N)
-
Hydrochloric acid (1N)
-
Anion exchange cartridge (e.g., QMA)
-
C18 solid-phase extraction (SPE) cartridge
-
Alumina N cartridge
-
Sterile vent filter (0.22 µm)
-
Automated synthesis module
Methodology:
-
[¹⁸F]Fluoride Trapping: The [¹⁸F]fluoride/[¹⁸O]water mixture from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]fluoride.
-
Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge with a solution of Kryptofix 2.2.2™ and potassium carbonate in acetonitrile into the reaction vessel.
-
Azeotropic Drying: The water is removed from the reaction vessel by azeotropic distillation with acetonitrile under a stream of nitrogen gas. This step is critical as water can inhibit the nucleophilic substitution reaction.
-
Fluorination: The mannose triflate precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride/Kryptofix complex. The reaction mixture is heated to promote the nucleophilic substitution of the triflate group with [¹⁸F]fluoride.
-
Hydrolysis: The protecting acetyl groups are removed from the fluorinated intermediate by hydrolysis with either acid (hydrochloric acid) or base (sodium hydroxide). Base hydrolysis is generally preferred as it is faster and occurs at room temperature.
-
Purification: The crude [¹⁸F]FDG solution is purified using a series of SPE cartridges (e.g., C18 and Alumina N) to remove unreacted fluoride, Kryptofix, and other impurities.
-
Formulation: The purified [¹⁸F]FDG is formulated in a sterile, isotonic saline solution, passed through a sterile filter, and collected in a sterile vial for quality control testing and subsequent use.
Protocol 2: In Vitro Glucose Uptake Assay
Objective: To measure glucose uptake in cultured cells using [³H]-2-deoxy-D-glucose.
Materials:
-
Cultured cells (e.g., cancer cell line, adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-2-deoxy-D-glucose
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B (as a negative control for glucose transport)
-
Insulin (or other stimulating agent)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Methodology:
-
Cell Seeding: Seed cells in multi-well plates at a predetermined density and allow them to adhere and grow to the desired confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in serum-free medium to establish a basal state.
-
Stimulation: Treat the cells with the desired stimulating agent (e.g., insulin) or vehicle control in KRH buffer for a specified time.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing [³H]-2-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose. For negative controls, include wells with cytochalasin B to inhibit glucose transport.
-
Incubation: Incubate the cells for a defined period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive medium and washing the cells several times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS in NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each well. Calculate the specific glucose uptake by subtracting the non-specific uptake (in the presence of cytochalasin B) from the total uptake.
Protocol 3: In Vivo Tumor Glucose Uptake in a Mouse Xenograft Model
Objective: To measure the uptake of [¹⁴C]-FDG in a tumor xenograft model in mice.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for xenograft implantation
-
[¹⁴C]-FDG
-
Anesthetic agent (e.g., isoflurane)
-
Gamma counter or autoradiography equipment
-
Surgical tools for tissue harvesting
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Fasting: Fast the mice for a defined period (e.g., 4-6 hours) before the experiment to reduce background blood glucose levels.
-
Tracer Injection: Anesthetize the mice and inject a known amount of [¹⁴C]-FDG via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute and be taken up by the tissues for a specific period (e.g., 60 minutes).
-
Euthanasia and Tissue Harvesting: At the end of the uptake period, euthanize the mice and rapidly dissect the tumor and other organs of interest (e.g., liver, muscle, brain).
-
Radioactivity Measurement: Weigh the harvested tissues and measure the radioactivity in each sample using a gamma counter. Alternatively, tissues can be frozen and sectioned for autoradiography to visualize the spatial distribution of the radiotracer.
-
Data Analysis: Express the radioactivity in each tissue as a percentage of the injected dose per gram of tissue (%ID/g). This allows for comparison of glucose uptake between different tissues and experimental groups.
Visualizing the Science: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in radiolabeled glucose research.
Caption: Metabolic trapping of radiolabeled glucose analogs.
Caption: Workflow for nucleophilic synthesis of [¹⁸F]FDG.
Caption: Workflow for an in vitro glucose uptake assay.
References
Methodological & Application
Application Notes and Protocols for In Vitro Glucose Uptake Assay Using D-Glucose-[6-3H(N)]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose uptake is a fundamental cellular process, critical for energy metabolism. The rate of glucose transport into cells is a key indicator of metabolic activity and is tightly regulated, primarily by the hormone insulin. Dysregulation of glucose uptake is a hallmark of several metabolic diseases, including diabetes and cancer.[1][2] This document provides a detailed protocol for an in vitro glucose uptake assay using the radiolabeled tracer D-Glucose-[6-3H(N)]. This assay is a highly sensitive and quantitative method to measure the rate of glucose transport into cultured cells, such as myotubes and adipocytes.[2][3] The protocol described here is essential for researchers screening for therapeutic compounds that modulate glucose metabolism and for those investigating the mechanisms of insulin resistance.[4][5]
D-Glucose-[6-3H(N)] is a form of glucose where one of the hydrogen atoms at the 6th carbon position is replaced with tritium, a radioactive isotope of hydrogen.[6] Unlike glucose analogs such as 2-deoxy-D-glucose (2-DG), D-glucose can be fully metabolized by the cell.[7] This allows for the study of not only glucose transport but also downstream metabolic pathways.[7] The assay measures the amount of radiolabeled glucose that is transported into the cells over a specific period.
Principle of the Assay
The in vitro glucose uptake assay using D-Glucose-[6-3H(N)] is based on the principle of measuring the accumulation of radiolabeled glucose inside cultured cells. Cells are incubated with a known concentration of D-Glucose-[6-3H(N)] for a defined period. After incubation, the extracellular radiolabeled glucose is washed away, and the cells are lysed. The amount of radioactivity trapped inside the cells is then quantified using a liquid scintillation counter.[7] This radioactivity is directly proportional to the amount of glucose taken up by the cells.[8] To distinguish between basal and insulin-stimulated glucose uptake, parallel experiments are performed in the presence and absence of insulin.[3] Additionally, non-specific glucose uptake can be determined by using a glucose transporter inhibitor like cytochalasin B.[9]
Experimental Workflow
The following diagram outlines the major steps of the in vitro glucose uptake assay.
Caption: Experimental workflow for the in vitro glucose uptake assay.
Detailed Experimental Protocol
This protocol is optimized for skeletal muscle cells (myotubes) differentiated in a 6-well plate format. Modifications may be required for other cell types.
Materials and Reagents
-
D-Glucose-[6-3H(N)] (PerkinElmer or equivalent)
-
Cultured cells (e.g., L6 myoblasts, C2C12 myoblasts, or primary human myoblasts)
-
Cell culture medium (e.g., α-MEM or DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for differentiation)
-
Antibiotic-antimycotic solution
-
Insulin (human, recombinant)
-
Cytochalasin B
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Bovine Serum Albumin (BSA)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (20 mM HEPES, 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 5 mM NaH2PO4, pH 7.4)
-
0.05 M NaOH
-
Scintillation cocktail
-
6-well cell culture plates
Procedure
1. Cell Culture and Differentiation
-
Seed myoblasts in 6-well plates and grow to ~80-90% confluency in growth medium (e.g., DMEM with 10% FBS).
-
Induce differentiation by switching to differentiation medium (e.g., DMEM with 2% horse serum).[9]
-
Replace the differentiation medium every 48 hours. Myotubes will typically form within 5-7 days.[3]
2. Serum Starvation
-
Once cells are fully differentiated, wash the myotubes twice with sterile PBS.
-
Incubate the cells in serum-free medium for 3-4 hours at 37°C and 5% CO2.[3] This step is crucial to reduce basal glucose uptake and increase sensitivity to insulin.
3. Insulin Stimulation and Treatment with Test Compounds
-
After serum starvation, wash the cells twice with KRPH buffer.
-
For experiments involving test compounds, pre-incubate the cells with the compounds in KRPH buffer for the desired time.
-
To measure insulin-stimulated glucose uptake, add insulin to a final concentration of 100 nM to the appropriate wells. For basal uptake, add vehicle (e.g., sterile water).[3][9]
-
Incubate for 30-60 minutes at 37°C.[3]
4. Glucose Uptake
-
Prepare the uptake solution containing D-Glucose-[6-3H(N)] at a final concentration of 0.5-1.0 µCi/mL and unlabeled D-glucose to a final concentration of 10 µM in KRPH buffer.
-
To start the uptake, remove the pre-incubation buffer and add 500 µL of the glucose uptake solution to each well.
-
Incubate for 10-15 minutes at 37°C.[9] The incubation time should be optimized to ensure linear uptake.
-
To determine non-specific uptake, add cytochalasin B (10 µM) to control wells 15 minutes prior to adding the glucose uptake solution.[9]
5. Termination of Uptake and Cell Lysis
-
To stop the glucose uptake, aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold PBS.
-
Lyse the cells by adding 500 µL of 0.05 M NaOH to each well and incubating for 30 minutes at room temperature with gentle shaking.
6. Scintillation Counting
-
Transfer the cell lysate to a scintillation vial.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis
-
The raw data will be in counts per minute (CPM).
-
Subtract the average CPM from the non-specific uptake wells (with cytochalasin B) from all other CPM values to obtain specific glucose uptake.
-
Normalize the specific glucose uptake to the protein concentration in each well to account for variations in cell number. A Bradford or BCA protein assay can be performed on a parallel set of wells.
-
Express the results as pmol or nmol of glucose per mg of protein per minute.[7]
Data Presentation
The quantitative data from the glucose uptake assay should be summarized in a clear and structured table for easy comparison between different experimental conditions.
| Treatment Group | Glucose Uptake (pmol/mg protein/min) | Standard Deviation | Fold Change vs. Basal |
| Basal (Vehicle) | 150.5 | 12.3 | 1.0 |
| Insulin (100 nM) | 452.1 | 35.8 | 3.0 |
| Compound X (10 µM) | 165.2 | 15.1 | 1.1 |
| Compound X + Insulin | 588.9 | 42.5 | 3.9 |
| Cytochalasin B | 25.3 | 4.7 | 0.17 |
Insulin Signaling Pathway
The following diagram illustrates the key steps in the insulin signaling pathway that lead to glucose uptake in muscle and fat cells.
Caption: Simplified insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Upon insulin binding, the insulin receptor (IR) becomes activated and phosphorylates insulin receptor substrate (IRS) proteins.[10][11] This leads to the activation of phosphoinositide 3-kinase (PI3K), which converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 recruits and activates PDK1, which in turn phosphorylates and activates Akt (also known as protein kinase B).[11] Activated Akt phosphorylates and inactivates AS160, a Rab GTPase-activating protein, which allows for the translocation of GLUT4-containing vesicles to the plasma membrane.[12] The fusion of these vesicles with the plasma membrane inserts GLUT4 transporters, facilitating the uptake of glucose into the cell.[11][13]
References
- 1. Measurement of Glucose Uptake in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Comparison of Glucose Uptake Assay Methods [promega.com]
- 6. revvity.com [revvity.com]
- 7. revvity.com [revvity.com]
- 8. google.com [google.com]
- 9. 4.3. Cell Culture and Glucose Uptake Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
Measuring Glucose Metabolism In Vivo with D-Glucose-[6-3H(N)]: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo assessment of glucose metabolism is fundamental to understanding a wide range of physiological and pathophysiological states, including diabetes, obesity, and cancer. D-Glucose-[6-3H(N)], a radiolabeled glucose tracer, serves as a powerful tool for quantifying whole-body and tissue-specific glucose kinetics. The tritium label at the C-6 position is lost to water during the conversion of pyruvate to acetyl-CoA and subsequent entry into the tricarboxylic acid (TCA) cycle. This metabolic fate allows for the specific measurement of glycolysis. This document provides detailed application notes and experimental protocols for the use of D-Glucose-[6-3H(N)] in in vivo studies.
Application Notes
D-Glucose-[6-3H(N)] is primarily utilized to measure the rate of glucose turnover, which encompasses both the rate of glucose appearance (Ra) into the systemic circulation and the rate of glucose disappearance (Rd) from it. Under steady-state conditions, Ra equals Rd.
Key applications include:
-
Whole-Body Glucose Turnover: Determining the overall rate at which glucose is produced and utilized by the body.
-
Hepatic Glucose Production (HGP): Quantifying the rate at which the liver releases glucose into the bloodstream, a critical parameter in metabolic diseases.
-
Tissue-Specific Glucose Uptake: When combined with other techniques, it can help assess glucose uptake into specific tissues like skeletal muscle, adipose tissue, and brain.
-
Glycolysis Rate: The detritiation of [6-3H]glucose provides an index of the rate of glycolysis.
-
Insulin Sensitivity: Used in conjunction with the hyperinsulinemic-euglycemic clamp technique, it allows for the precise measurement of insulin's effect on glucose metabolism.
Considerations for Use:
-
Tracer Purity: It is crucial to ensure the radiochemical purity of the D-Glucose-[6-3H(N)] tracer. Contaminants can lead to inaccurate estimations of glucose turnover, particularly under conditions of high insulin stimulation.[1][2] High-performance liquid chromatography (HPLC) purification of the tracer is recommended to remove any tritiated nonglucose contaminants.[1]
-
Steady-State vs. Non-Steady-State: The experimental design and data analysis differ depending on whether the study is conducted under steady-state (e.g., basal fasting) or non-steady-state (e.g., postprandial) conditions. The constant infusion method is typically used to achieve a steady state of tracer concentration in the plasma.
-
Animal Models: The protocols provided are generally applicable to rodent models. However, specific parameters such as infusion rates and blood sampling volumes may need to be adjusted based on the animal's size and metabolic rate.
Data Presentation
The following tables summarize representative quantitative data obtained from in vivo studies using [6-3H]glucose. These values can serve as a reference for expected ranges in similar experimental settings.
Table 1: Basal Glucose Turnover Rates in Humans
| Subject Group | Glucose Production Rate (mg/kg/min) | Citation |
| Normal Volunteers | 2.75 ± 0.13 | [3] |
| Severely Traumatized Patients | 3.96 ± 0.40 | [3] |
Table 2: Glucose Turnover During Hyperinsulinemic-Euglycemic Clamp in Humans
| Condition | Glucose Turnover Rate (mg/kg/min) | Note | Citation |
| Saline Infusion (Basal) | Similar across tracers | - | [2] |
| Insulin Infusion | 8.0 ± 0.5 | Underestimation observed with non-purified tracer | [2] |
| Insulin Infusion (Corrected) | 9.5 ± 0.6 | After correction for tracer contaminant | [2] |
| Insulin Infusion (HPLC-purified) | 10.4 ± 0.9 | Using HPLC-purified [6-3H]glucose | [1] |
Signaling Pathways
The regulation of glucose metabolism is a complex process involving intricate signaling pathways. The two primary pathways governing glucose uptake and utilization are the insulin signaling pathway and the AMP-activated protein kinase (AMPK) pathway.
Caption: Insulin Signaling Pathway for Glucose Uptake.
Caption: AMPK Signaling Pathway in Energy Homeostasis.
Experimental Protocols
Protocol 1: In Vivo Whole-Body Glucose Turnover (Basal State)
This protocol is designed to measure the basal rate of glucose appearance (Ra) in conscious, unrestrained mice using a continuous infusion of D-Glucose-[6-3H(N)].
Materials:
-
D-Glucose-[6-3H(N)] (sterile, pyrogen-free)
-
Sterile 0.9% saline
-
Infusion pump
-
Catheters for jugular vein cannulation
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Scintillation counter and cocktail
-
Glucose meter
Procedure:
-
Animal Preparation:
-
Surgically implant a catheter into the jugular vein of the mouse at least 3-5 days prior to the experiment to allow for recovery.
-
House mice individually and acclimatize them to the experimental conditions.
-
Fast mice for 5-6 hours before the experiment.
-
-
Tracer Infusion:
-
Prepare the infusion solution by diluting D-Glucose-[6-3H(N)] in sterile saline to the desired specific activity. A typical infusion rate is 0.05-0.1 µCi/min.
-
Connect the infusion line to the mouse's catheter.
-
Start a continuous infusion of the tracer. A priming bolus may be administered at the beginning of the infusion to reduce the time required to reach isotopic equilibrium.
-
-
Blood Sampling:
-
After a 90-120 minute equilibration period to allow the tracer to reach a steady state in the plasma, collect a baseline blood sample (~20-30 µL) from the tail vein.
-
Collect subsequent blood samples at 10-15 minute intervals for the next 30-60 minutes.
-
-
Sample Processing and Analysis:
-
Immediately measure blood glucose concentration using a glucose meter.
-
Deproteinize the remaining blood sample (e.g., using Ba(OH)2 and ZnSO4).
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
-
Calculation of Glucose Turnover:
-
Calculate the plasma glucose specific activity (dpm/mg).
-
The rate of glucose appearance (Ra) is calculated using the following formula under steady-state conditions: Ra (mg/min) = Tracer Infusion Rate (dpm/min) / Plasma Glucose Specific Activity (dpm/mg)
-
To express Ra relative to body weight, divide by the mouse's body weight in kg.
-
Caption: Experimental Workflow for Basal Glucose Turnover.
Protocol 2: Hyperinsulinemic-Euglycemic Clamp with D-Glucose-[6-3H(N)]
This protocol is the gold standard for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels. The use of D-Glucose-[6-3H(N)] allows for the simultaneous measurement of insulin-stimulated glucose turnover and suppression of hepatic glucose production.
Materials:
-
Same as Protocol 1, plus:
-
Human insulin (regular)
-
20% Dextrose solution
-
Variable-rate infusion pump
Procedure:
-
Animal Preparation and Basal Period:
-
Follow the animal preparation steps as in Protocol 1.
-
Perform a basal tracer infusion and blood sampling as described in Protocol 1 to determine the basal glucose turnover rate.
-
-
Hyperinsulinemic-Euglycemic Clamp:
-
After the basal period, begin a continuous infusion of insulin (e.g., 2-4 mU/kg/min).
-
Simultaneously, start a variable-rate infusion of 20% dextrose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate accordingly.
-
Continue the D-Glucose-[6-3H(N)] infusion at the same rate as the basal period.
-
-
Blood Sampling during Clamp:
-
Once a steady state of euglycemia is achieved and maintained for at least 30 minutes, collect blood samples at 10-15 minute intervals for the final 30-60 minutes of the clamp.
-
-
Sample Processing and Analysis:
-
Process blood samples as described in Protocol 1 to determine plasma glucose concentration and radioactivity.
-
-
Calculations:
-
Glucose Infusion Rate (GIR): The average dextrose infusion rate during the last 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity.
-
Insulin-Stimulated Glucose Disappearance (Rd): Rd (mg/min) = Tracer Infusion Rate (dpm/min) / Plasma Glucose Specific Activity (dpm/mg) during the clamp
-
Hepatic Glucose Production (HGP) during Clamp: HGP (mg/min) = Rd - GIR
-
Caption: Hyperinsulinemic-Euglycemic Clamp Workflow.
References
- 1. Underestimation of glucose turnover corrected with high-performance liquid chromatography purification of [6-3H]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Underestimation of glucose turnover measured with [6-3H]- and [6,6-2H]- but not [6-14C]glucose during hyperinsulinemia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose turnover, oxidation, and indices of recycling in severely traumatized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of D-Glucose-[6-3H(N)] in Cancer Cell Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of cancer cell metabolism has revealed a profound reliance on glucose, not only for energy production through glycolysis but also for the synthesis of biomass through pathways like the Pentose Phosphate Pathway (PPP). The "Warburg effect," or aerobic glycolysis, describes the phenomenon where cancer cells predominantly ferment glucose to lactate even in the presence of oxygen. This metabolic reprogramming supports rapid cell proliferation by providing ATP and essential metabolic intermediates.
D-Glucose-[6-3H(N)], a tritiated form of glucose, serves as a valuable tracer for elucidating the dynamics of glucose metabolism in cancer cells. The radiolabel at the C6 position allows for the specific tracking of glucose through glycolysis and the PPP, providing quantitative insights into the flux through these critical pathways.
Key Applications:
-
Measuring Glycolytic Flux: The rate of conversion of glucose to lactate is a key indicator of glycolytic activity. By measuring the incorporation of tritium from D-Glucose-[6-3H(N)] into lactate, researchers can quantify the glycolytic flux.
-
Assessing Pentose Phosphate Pathway (PPP) Activity: The PPP is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis. The first committed step of the oxidative PPP involves the decarboxylation of glucose-6-phosphate at the C1 position. Therefore, using glucose labeled at other positions, such as C6, allows for the measurement of flux through the non-oxidative and oxidative branches of the PPP. Specifically, the release of tritium from the C6 position into the cellular water pool can be correlated with PPP activity.
-
Evaluating Therapeutic Efficacy: Novel anti-cancer agents are often designed to target metabolic pathways. D-Glucose-[6-3H(N)] can be used to assess the efficacy of such drugs by measuring their impact on glycolysis and the PPP in various cancer cell lines.
Quantitative Data Summary
The following tables summarize quantitative data from studies on cancer cell metabolism.
Table 1: Glucose Metabolism Rates in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Glucose Uptake (nmol/10^6 cells/h) | Lactate Secretion (nmol/10^6 cells/h) |
| A549 | Lung Carcinoma | ~150-250 | ~300-500 |
| MCF-7 | Breast Adenocarcinoma | ~100-200 | ~200-400 |
| HCT116 | Colorectal Carcinoma | ~200-350 | ~400-600 |
| Panc-1 | Pancreatic Carcinoma | ~250-400 | ~500-700 |
Note: These are approximate values compiled from various studies and can vary based on culture conditions.
Table 2: IC50 Values of Glycolysis Inhibitors on Glucose Uptake
| Inhibitor | Target | Cell Line | IC50 (µM) |
| WZB117 | GLUT1 | A549 | 0.5[1] |
| WZB117 | GLUT1 | MCF-7 | ~10-42.66[1] |
| BAY-876 | GLUT1 | SKOV3 | 0.188[1] |
| BAY-876 | GLUT1 | OVCAR3 | ~0.060[1] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Measurement of Glycolytic Flux using D-Glucose-[6-3H(N)]
This protocol measures the rate of conversion of D-Glucose-[6-3H(N)] to [3H]-Lactate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
D-Glucose-[6-3H(N)]
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
-
Microplate reader for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment (Optional): If testing a compound, replace the medium with fresh medium containing the desired concentration of the test compound or vehicle control. Incubate for the desired treatment period.
-
Labeling:
-
Prepare a labeling medium by adding D-Glucose-[6-3H(N)] to glucose-free culture medium to a final concentration of 5-10 µCi/mL.
-
Remove the culture medium from the wells and wash the cells twice with pre-warmed PBS.
-
Add 500 µL of the labeling medium to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, collect the supernatant (labeling medium) from each well and transfer to a microcentrifuge tube.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in each well by adding 200 µL of lysis buffer. Incubate for 15 minutes at room temperature.
-
-
Separation of [3H]-Lactate:
-
To separate [3H]-Lactate from the unincorporated [3H]-Glucose in the supernatant, an ion-exchange chromatography step is typically required. A simplified alternative is to measure the production of tritiated water as a surrogate for glycolytic flux, assuming that the tritium at C6 is lost to water during the later stages of glycolysis and subsequent metabolic reactions. For direct lactate measurement, use of an appropriate chromatography column is recommended.
-
-
Scintillation Counting:
-
Transfer a known volume of the processed supernatant (containing [3H]-Lactate) to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the total protein concentration using a standard method like the BCA assay.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration for each sample to account for differences in cell number.
-
Calculate the glycolytic flux as nmol of glucose converted to lactate per mg of protein per hour.
-
Protocol 2: Measurement of Pentose Phosphate Pathway (PPP) Flux using D-Glucose-[6-3H(N)]
This protocol is based on the principle that the tritium on the C6 of glucose is released into water during the enzymatic reactions of the non-oxidative PPP.
Materials:
-
Same as Protocol 1
-
Small, sealed vials or tubes for water evaporation
-
Heating block or oven set to 60-70°C
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Separation of [3H]2O:
-
Transfer a known volume (e.g., 200 µL) of the supernatant from step 4 of Protocol 1 into a small, open-top vial.
-
Place these vials inside larger, sealed scintillation vials containing a small amount of water at the bottom (to create a humid atmosphere and prevent evaporation from the inner vial).
-
Incubate the entire setup at 60-70°C overnight. This allows the tritiated water to evaporate from the inner vial and condense into the water in the outer scintillation vial. The non-volatile [3H]-glucose and its charged metabolites will remain in the inner vial.
-
-
Scintillation Counting:
-
After the diffusion period, carefully remove the inner vial.
-
Add scintillation cocktail to the outer scintillation vial containing the condensed tritiated water.
-
Measure the radioactivity (CPM) using a liquid scintillation counter.
-
-
Protein Quantification:
-
Follow step 7 of Protocol 1.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration.
-
The amount of [3H]2O produced is proportional to the PPP flux.
-
Disclaimer: These protocols provide a general framework. Optimization of incubation times, cell densities, and tracer concentrations may be necessary for specific cell lines and experimental conditions. Always follow appropriate radiation safety guidelines when working with radiolabeled compounds.
References
Application Notes and Protocols for Glucose Transport Assays in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose is a fundamental source of energy for most eukaryotic cells. The uptake of glucose from the extracellular environment is a critical and tightly regulated process, primarily mediated by a family of glucose transporter (GLUT) proteins.[1][2][3][4][5] Dysregulation of glucose transport is a hallmark of various metabolic diseases, including type 2 diabetes and cancer.[4][6][7][8] Therefore, the accurate measurement of glucose uptake in primary cells is crucial for basic research and the development of novel therapeutics.
These application notes provide detailed protocols for performing glucose transport assays in primary cell cultures using both radioactive and non-radioactive methods. The protocols are designed to be comprehensive and adaptable to various primary cell types, with a particular focus on insulin-responsive cells like primary myotubes and adipocytes.[9]
Principle of the Assay
Glucose transport assays typically utilize glucose analogs that are taken up by cells through GLUTs.[1][10] Once inside the cell, these analogs are phosphorylated by hexokinase, which traps them intracellularly.[9][11] The accumulation of the phosphorylated analog is then measured and serves as an indicator of the rate of glucose uptake.[4][6][9][12]
Two common glucose analogs are:
-
2-Deoxy-D-glucose (2-DG): A glucose molecule with the hydroxyl group at the 2-position replaced by hydrogen. It is transported by GLUTs and phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG6P), which cannot be further metabolized in the glycolytic pathway.[4][6][12]
-
2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG): A fluorescently labeled glucose analog that allows for the visualization and quantification of glucose uptake using fluorescence microscopy, flow cytometry, or a microplate reader.[8][13][14][15][16]
Signaling Pathway for Insulin-Stimulated Glucose Transport
In insulin-sensitive primary cells like muscle cells and adipocytes, insulin binding to its receptor triggers a signaling cascade that leads to the translocation of GLUT4-containing vesicles from intracellular storage to the plasma membrane.[2][3][9] This increases the number of glucose transporters on the cell surface, thereby enhancing glucose uptake. The PI3K/Akt signaling pathway is a key mediator of this process.[2]
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Protocols
Protocol 1: Radioactive Glucose Transport Assay using [³H]-2-Deoxy-D-Glucose
This protocol is considered the gold standard for its high sensitivity and accuracy.[6] It is particularly suitable for primary cells, where starting material may be limited.[9]
Caption: Workflow for the radioactive glucose transport assay.
Materials:
-
Primary cells (e.g., human primary myotubes, primary adipocytes)
-
Culture medium (specific to the primary cell type)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution
-
[³H]-2-Deoxy-D-Glucose ([³H]-2-DG)
-
Unlabeled 2-Deoxy-D-Glucose (2-DG)
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
-
Cytochalasin B (as a negative control for GLUT-mediated transport)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture primary cells in appropriate multi-well plates (e.g., 12- or 24-well) until they reach the desired confluency.
-
For cell types like myoblasts, induce differentiation into myotubes by switching to a low-serum differentiation medium.[9]
-
-
Serum Starvation:
-
Prior to the assay, serum-starve the cells for 3-4 hours in a serum-free medium to minimize basal glucose uptake and enhance insulin sensitivity.
-
-
Insulin Stimulation (or Test Compound Treatment):
-
Wash the cells twice with a pre-warmed physiological buffer (e.g., KRH buffer).
-
Incubate the cells in the same buffer containing either vehicle (for basal uptake) or insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include a set of wells with an inhibitor like Cytochalasin B to determine non-specific uptake.
-
-
Glucose Uptake:
-
Prepare the uptake solution containing [³H]-2-DG (final concentration ~0.5 µCi/mL) and unlabeled 2-DG (final concentration to mimic physiological glucose levels, e.g., 10 µM) in the physiological buffer.
-
Remove the stimulation buffer and add the [³H]-2-DG uptake solution to each well.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.
-
-
Stopping the Assay and Cell Lysis:
-
To stop the glucose uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold physiological buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
Use another aliquot of the cell lysate to determine the protein concentration using a BCA protein assay for normalization.
-
-
Data Analysis:
-
Calculate the rate of glucose uptake as picomoles of 2-DG per milligram of protein per minute.
-
Subtract the non-specific uptake (from Cytochalasin B-treated wells) from all other values.
-
| Condition | Mean Glucose Uptake (pmol/mg protein/min) | Standard Deviation |
| Basal | 15.2 | 1.8 |
| Insulin (100 nM) | 45.8 | 4.2 |
| Cytochalasin B | 2.1 | 0.5 |
Protocol 2: Non-Radioactive Fluorescent Glucose Transport Assay using 2-NBDG
This method offers a safer and more convenient alternative to the radioactive assay and is suitable for high-throughput screening.[8][12][13] It allows for analysis by fluorescence microscopy, flow cytometry, or a microplate reader.[13][14][15][16]
Caption: Workflow for the 2-NBDG fluorescent glucose transport assay.
Materials:
-
Primary cells
-
Culture medium
-
Black, clear-bottom multi-well plates
-
Glucose-free medium (e.g., glucose-free DMEM)
-
Insulin solution
-
2-NBDG solution
-
Phloretin or Cytochalasin B (as inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Culture:
-
Seed primary cells in a black, clear-bottom 96-well plate at an appropriate density and culture overnight.
-
-
Starvation and Treatment:
-
Wash the cells with glucose-free medium.
-
Incubate the cells in glucose-free medium for 1-2 hours.[14]
-
Add insulin or other test compounds and incubate for the desired time (e.g., 30 minutes).
-
-
2-NBDG Uptake:
-
Stopping the Assay:
-
Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to stop the uptake and remove extracellular fluorescence.[14]
-
-
Quantification:
-
Add PBS or a suitable assay buffer to the wells.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[15][16]
-
Alternatively, visualize and quantify uptake in individual cells using a fluorescence microscope or analyze a cell population by flow cytometry.[13][14]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells or inhibitor-treated cells).
-
Express the data as relative fluorescence units (RFU) or normalize to cell number or protein concentration.
-
| Condition | Mean Relative Fluorescence Units (RFU) | Standard Deviation |
| Basal | 12,500 | 980 |
| Insulin (100 nM) | 28,300 | 2,150 |
| Phloretin | 4,200 | 350 |
Protocol 3: Bioluminescent Glucose Uptake Assay (e.g., Glucose Uptake-Glo™ Assay)
This commercially available assay is a simple, non-radioactive, homogeneous "add-mix-measure" method that detects the accumulation of 2-DG6P.[6] It offers high sensitivity and is well-suited for high-throughput screening.[1][6]
This protocol is based on the principle of commercially available kits (e.g., Promega Glucose Uptake-Glo™ Assay).
Materials:
-
Primary cells
-
Culture medium
-
White, opaque multi-well plates
-
2-DG
-
Stop Buffer
-
Neutralization Buffer
-
2-DG6P Detection Reagent
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Follow the same steps for cell seeding, starvation, and treatment as described in the previous protocols, using a white, opaque plate suitable for luminescence measurements.
-
-
Glucose Uptake:
-
Add 2-DG to the cells and incubate for approximately 10 minutes.
-
-
Assay Termination and Cell Lysis:
-
Add the Stop Buffer to terminate the uptake, lyse the cells, and inactivate endogenous enzymes.
-
-
Neutralization:
-
Add the Neutralization Buffer to prepare the sample for the detection reaction.
-
-
Detection:
-
Add the 2-DG6P Detection Reagent, which contains glucose-6-phosphate dehydrogenase (G6PDH), NADP+, and a reductase/luciferase mixture. The G6PDH oxidizes the accumulated 2-DG6P, generating NADPH. The reductase and luciferase then use NADPH to produce a luminescent signal.
-
Incubate for approximately 1 hour at room temperature.
-
-
Quantification:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of 2-DG taken up by the cells.
-
Data is typically expressed as Relative Light Units (RLU).
-
| Condition | Mean Relative Light Units (RLU) | Standard Deviation |
| Basal | 85,000 | 7,500 |
| Insulin (100 nM) | 250,000 | 21,000 |
| GLUT Inhibitor | 15,000 | 1,200 |
Conclusion
The choice of glucose transport assay depends on the specific research question, the primary cell type being studied, and the available equipment. The radioactive [³H]-2-DG assay remains the benchmark for sensitivity, while the 2-NBDG and bioluminescent assays provide safer and more high-throughput-friendly alternatives. By following these detailed protocols, researchers can obtain reliable and reproducible measurements of glucose uptake in primary cell cultures, facilitating a deeper understanding of cellular metabolism and the identification of novel therapeutic agents.
References
- 1. Comparison of Glucose Uptake Assay Methods [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Uniporter - Wikipedia [en.wikipedia.org]
- 6. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
- 7. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.co.jp [revvity.co.jp]
- 11. biorxiv.org [biorxiv.org]
- 12. Non-radioactive Glucose Uptake Assays | AAT Bioquest [aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 15. 2-NBDG Glucose Uptake Assay Kit (ab235976) | Abcam [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for D-Glucose-[6-3H(N)] Liquid Scintillation Counting Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose, radiolabeled with tritium at the 6th position (D-Glucose-[6-3H(N)]), is a vital tool for investigating glucose transport and metabolism in various biological systems.[1] Its application is central to research in areas such as diabetes, oncology, and metabolic disorders. This document provides detailed application notes and experimental protocols for the use of D-Glucose-[6-3H(N)] in conjunction with liquid scintillation counting (LSC) to quantify glucose uptake in cultured cells. Liquid scintillation counting is a highly sensitive technique for detecting low-energy beta emitters like tritium (3H).[2][3]
The principle of the assay involves incubating cells with D-Glucose-[6-3H(N)]. The radiolabeled glucose is transported into the cells by glucose transporters (GLUTs).[4] After incubation, unincorporated radiolabel is washed away, and the cells are lysed. The amount of tritium that has been taken up by the cells is then quantified by adding a liquid scintillation cocktail to the cell lysate and measuring the emitted beta particles in a liquid scintillation counter.[5] The resulting counts per minute (CPM) are proportional to the amount of glucose taken up by the cells.
Data Presentation
The following tables summarize representative quantitative data from a D-Glucose-[6-3H(N)] uptake assay in a typical cell line (e.g., 3T3-L1 adipocytes) cultured in 24-well plates.
Table 1: Basal vs. Insulin-Stimulated D-Glucose-[6-3H(N)] Uptake
| Condition | CPM/mg protein (Mean) | Standard Deviation | Fold Change over Basal |
| Basal | 15,234 | 1,287 | 1.0 |
| Insulin (100 nM) | 68,553 | 5,789 | 4.5 |
Note: Counts Per Minute (CPM) are hypothetical and serve as a realistic example of expected results.
Table 2: Inhibition of Insulin-Stimulated D-Glucose-[6-3H(N)] Uptake
| Condition | CPM/mg protein (Mean) | Standard Deviation | % Inhibition |
| Insulin (100 nM) | 68,553 | 5,789 | 0 |
| Insulin (100 nM) + Cytochalasin B (20 µM) | 10,283 | 975 | 85 |
Note: Cytochalasin B is a potent inhibitor of glucose transport.[6][7] CPM values are hypothetical and represent typical experimental outcomes.
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Seeding: Seed adherent cells (e.g., 3T3-L1 pre-adipocytes) in 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture in appropriate growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (if applicable): For cell types like 3T3-L1 adipocytes, differentiate the cells according to a standard protocol until mature adipocytes are formed.
-
Serum Starvation: Prior to the assay, serum-starve the cells to reduce basal glucose uptake. This is typically done by incubating the cells in a serum-free medium for 2-4 hours.
II. D-Glucose-[6-3H(N)] Uptake Assay
-
Prepare Assay Buffer: Prepare a suitable assay buffer, such as Krebs-Ringer-Phosphate (KRP) buffer (128 mM NaCl, 4.7 mM KCl, 1.25 mM CaCl2, 1.25 mM MgSO4, 5 mM NaPO4, pH 7.4).
-
Prepare Treatment Solutions:
-
Basal: Assay buffer alone.
-
Insulin-Stimulated: Assay buffer containing 100 nM insulin.
-
Inhibitor Control: Assay buffer containing 100 nM insulin and 20 µM Cytochalasin B.
-
-
Pre-incubation: Wash the serum-starved cells twice with warm assay buffer. Then, add the appropriate treatment solutions to the wells and pre-incubate for 20-30 minutes at 37°C.
-
Initiate Glucose Uptake: Add D-Glucose-[6-3H(N)] to each well to a final concentration of 0.5-1.0 µCi/mL. Also, add unlabeled D-glucose to a final concentration that reflects the desired experimental conditions (e.g., 100 µM).
-
Incubation: Incubate the plates for 10-15 minutes at 37°C. The incubation time should be optimized for the specific cell line and experimental conditions to ensure linear uptake.
-
Terminate Uptake: To stop the glucose uptake, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS).
III. Sample Preparation for Liquid Scintillation Counting
-
Cell Lysis: Lyse the cells by adding 0.5 mL of a suitable lysis buffer (e.g., 0.1 M NaOH or 0.1% SDS) to each well. Incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Homogenization: Transfer the cell lysate from each well to a microcentrifuge tube. Vortex each tube to ensure a homogenous lysate.
-
Protein Quantification: Take a small aliquot (e.g., 20 µL) of the lysate from each sample for protein concentration determination using a standard method like the bicinchoninic acid (BCA) assay. This is crucial for normalizing the CPM data.
IV. Liquid Scintillation Counting
-
Prepare Scintillation Vials: Add a defined volume of the cell lysate (e.g., 300 µL) to a liquid scintillation vial.
-
Add Scintillation Cocktail: Add an appropriate volume of a liquid scintillation cocktail (e.g., 4 mL) that is compatible with aqueous samples to each vial.
-
Mix: Cap the vials securely and vortex thoroughly to ensure a homogenous mixture of the lysate and the cocktail.
-
Dark Adaptation: Allow the vials to sit in the dark for at least 30 minutes to minimize chemiluminescence.
-
Counting: Place the vials in a liquid scintillation counter and count for tritium (3H) for a sufficient duration (e.g., 1-5 minutes per sample) to obtain statistically significant counts.
-
Data Analysis: The output from the liquid scintillation counter will be in CPM. Normalize the CPM values to the protein concentration of each sample (CPM/mg protein). Further calculations can be performed to determine the rate of glucose uptake (e.g., pmol/mg/min) if the specific activity of the D-Glucose-[6-3H(N)] is known.
Mandatory Visualizations
Caption: Experimental workflow for D-Glucose-[6-3H(N)] uptake assay.
Caption: Insulin signaling pathway leading to GLUT4 translocation.
References
- 1. revvity.com [revvity.com]
- 2. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 3. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 4. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Cytochalasin B: Inhibition of Glucose and Glucosamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of cytochalasin B on glucose uptake, utilization, oxidation and insulinotropic action in tumoral insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insulin Signaling Pathways Using D-Glucose-[6-3H(N)]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing D-Glucose-[6-3H(N)] to investigate insulin signaling pathways. This radiolabeled glucose analog is a powerful tool for quantifying glucose uptake in response to insulin and other stimuli, providing critical insights into metabolic regulation and the pathogenesis of insulin resistance.
Introduction to Insulin Signaling and Glucose Uptake
Insulin is a key hormone that regulates blood glucose levels by promoting glucose uptake into tissues like skeletal muscle and adipose tissue.[1][2][3] This process is initiated by the binding of insulin to its receptor on the cell surface, triggering a complex signaling cascade.[4][5][6] A central pathway in this process is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[1][4][7][8] Activation of this pathway ultimately leads to the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[1][2][9][10] This increased presence of GLUT4 on the cell surface facilitates the transport of glucose from the bloodstream into the cell.[10] Dysregulation of this pathway is a hallmark of insulin resistance and type 2 diabetes.[6][8]
D-Glucose-[6-3H(N)] is a valuable tool for studying this process. As a radiolabeled analog of glucose, it is transported into the cell via glucose transporters.[11][12] Once inside, it is phosphorylated and trapped, allowing for the quantification of glucose uptake by measuring the accumulated radioactivity.[12] This allows researchers to assess the functionality of the insulin signaling pathway and the efficacy of potential therapeutic agents.
Key Signaling Pathway: PI3K/Akt Pathway in Insulin-Stimulated Glucose Uptake
The canonical insulin signaling pathway leading to glucose uptake is a well-characterized cascade of molecular events. The binding of insulin to the insulin receptor (IR) triggers its autophosphorylation, creating docking sites for insulin receptor substrate (IRS) proteins.[4][6][7] This leads to the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4] PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B).[4][7] Activated Akt then phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein.[7] Phosphorylation of AS160 inhibits its GAP activity, leading to the activation of Rab proteins that are involved in the trafficking of GLUT4-containing vesicles to the plasma membrane.[2][7] The subsequent fusion of these vesicles with the plasma membrane results in an increased number of GLUT4 transporters on the cell surface, enhancing glucose uptake.[9][10]
Experimental Protocols
In Vitro D-Glucose-[6-3H(N)] Uptake Assay in Adipocytes or Myotubes
This protocol describes the measurement of insulin-stimulated glucose uptake in cultured cells, such as 3T3-L1 adipocytes or C2C12 myotubes.
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes in 24-well plates
-
D-Glucose-[6-3H(N)]
-
Krebs-Ringer-HEPES (KRH) buffer (or similar) with 0.5% BSA
-
Insulin solution (100 nM final concentration)
-
Cytochalasin B (optional, for measuring non-specific uptake)
-
Ice-cold 1x Phosphate Buffered Saline (PBS)
-
0.1% Sodium Dodecyl Sulfate (SDS) lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Experimental Workflow:
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate your chosen cell line (e.g., 3T3-L1 preadipocytes to adipocytes) in 24-well plates.[13]
-
Serum Starvation: Once differentiated, wash the cells once with KRH buffer. Then, serum starve the cells in KRH buffer containing 0.5% BSA for 2-3 hours.[14]
-
Insulin Stimulation: Wash the cells again with KRH buffer. Add KRH buffer with or without insulin (e.g., 100 nM final concentration) to the respective wells. Incubate for 20-30 minutes at 37°C. For negative controls, some wells can be treated with an inhibitor of glucose transport like cytochalasin B.
-
Glucose Uptake: Add D-Glucose-[6-3H(N)] to each well to a final concentration of approximately 0.1 µCi/mL. Incubate for 5-10 minutes at 37°C.[14] The timing here is critical and should be optimized for your cell type.
-
Stopping the Assay: To stop the glucose uptake, aspirate the media and immediately wash the cells three times with ice-cold 1x PBS.[14]
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1% SDS to each well and rocking for 30 minutes.[14]
-
Scintillation Counting: Transfer an aliquot of the cell lysate (e.g., 300 µL) to a scintillation vial containing scintillation cocktail. Mix well and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use the remaining cell lysate to determine the protein concentration (e.g., using a BCA protein assay) for normalization of the glucose uptake data.[14]
In Vivo Basal and Insulin-Stimulated Glucose Uptake in Mice
This protocol outlines the procedure for measuring glucose uptake in various tissues of a mouse model.[15][16]
Materials:
-
Mice (e.g., C57BL/6J)
-
2-deoxy-D-[1,2-3H]glucose (a commonly used analog for in vivo studies, but the principle is similar for D-Glucose-[6-3H(N)])
-
Insulin (e.g., 0.75 U/kg body weight)
-
Saline solution
-
Anesthesia
-
Surgical tools for tissue collection
-
Homogenization buffer
-
Scintillation counter
Procedure:
-
Fasting: Fast the mice for a designated period (e.g., 5-6 hours) before the experiment.
-
Injection: Administer an intraperitoneal (I.P.) injection of either saline (for basal uptake) or insulin.
-
Radiotracer Injection: After a specific time following the insulin injection (e.g., 15 minutes), administer an I.P. injection of the radiolabeled glucose.
-
Uptake Period: Allow the radiotracer to circulate and be taken up by the tissues for a defined period (e.g., 30-45 minutes).
-
Tissue Collection: Anesthetize the mice and collect blood samples. Then, rapidly dissect the tissues of interest (e.g., skeletal muscle, adipose tissue, liver, brain).
-
Tissue Processing: Weigh the collected tissues and homogenize them.
-
Scintillation Counting: Take an aliquot of the tissue homogenate and blood plasma, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the glucose uptake, often expressed as counts per minute (CPM) per milligram of tissue or as a glucose uptake index.
Data Presentation
The quantitative data from these experiments are typically presented to show the effect of insulin on glucose uptake.
Table 1: Example of In Vitro Glucose Uptake Data in 3T3-L1 Adipocytes
| Treatment Condition | Glucose Uptake (pmol/mg protein/min) | Fold Change vs. Basal |
| Basal (No Insulin) | 5.2 ± 0.6 | 1.0 |
| Insulin (100 nM) | 58.3 ± 4.1 | 11.2 |
| Insulin + Inhibitor X | 15.7 ± 1.9 | 3.0 |
Data are representative and should be determined experimentally.
Table 2: Example of In Vivo Glucose Uptake Data in Mouse Tissues
| Tissue | Basal Glucose Uptake (CPM/mg tissue) | Insulin-Stimulated Glucose Uptake (CPM/mg tissue) |
| Skeletal Muscle (Quadriceps) | 150 ± 25 | 750 ± 80 |
| White Adipose Tissue | 80 ± 15 | 450 ± 60 |
| Brown Adipose Tissue | 400 ± 50 | 1200 ± 150 |
| Brain | 300 ± 40 | 310 ± 45 |
Data are representative and will vary based on the mouse model and experimental conditions.[15]
Conclusion
The use of D-Glucose-[6-3H(N)] and its analogs provides a robust and quantitative method for studying insulin-stimulated glucose uptake. The protocols and data presented here offer a framework for researchers to investigate the intricacies of insulin signaling and to screen for compounds that may modulate this critical metabolic pathway. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Regulation of Insulin Signaling and Glucose Transporter 4 (GLUT4) Exocytosis by Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) Phosphatase, Skeletal Muscle, and Kidney Enriched Inositol Polyphosphate Phosphatase (SKIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms for the Regulation of Insulin-Stimulated Glucose Uptake by Small Guanosine Triphosphatases in Skeletal Muscle and Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Insulin signaling and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Akt/PKB activation and insulin signaling: a novel insulin signaling pathway in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Glucose-[6-3H(N)] for Neuroscience Research: A Guide to Brain Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of D-Glucose-[6-3H(N)] in neuroscience research, with a specific focus on the quantitative analysis of brain metabolism. This radiolabeled glucose analog serves as a powerful tool to trace glucose uptake and distribution within the brain, offering insights into neuronal activity, the effects of therapeutic agents, and the metabolic underpinnings of neurological disorders.
Application Notes
D-Glucose-[6-3H(N)] is a tritiated form of glucose that is readily transported across the blood-brain barrier and taken up by neural cells via glucose transporters (GLUTs). Once inside the cell, it enters the glycolytic pathway. The tritium label at the 6th position allows for the tracking of glucose molecules and their metabolic fate. Unlike 2-deoxyglucose (2-DG) which is trapped after phosphorylation, D-glucose can be further metabolized, providing a more dynamic view of glucose metabolism.
Key Applications:
-
Measurement of Cerebral Glucose Utilization (CGU): Quantifying the rate of glucose consumption in various brain regions provides a proxy for local neuronal and glial activity. This is invaluable for functional brain mapping and understanding the metabolic demands of different neural circuits.
-
Neurotransmitter Synthesis and Cycling: Glucose is a primary precursor for the synthesis of key neurotransmitters, including glutamate, GABA, and acetylcholine. Tracing the fate of [6-3H(N)]-glucose can elucidate the dynamics of these neurotransmitter pools.
-
Investigating Neurological Disorders: Altered glucose metabolism is a hallmark of numerous neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression. D-Glucose-[6-3H(N)] can be used to study the metabolic dysregulation in animal models of these diseases.
-
Pharmacological Studies: This tracer is instrumental in assessing the impact of novel therapeutic compounds on brain energy metabolism, helping to identify drugs that may restore metabolic homeostasis or have off-target metabolic effects.
-
Studies of Neurovascular Coupling: Investigating the relationship between neuronal activity, blood flow, and glucose uptake is crucial for understanding brain function. D-Glucose-[6-3H(N)] can be used in conjunction with blood flow measurements to explore this coupling.
Experimental Protocols
The following are detailed protocols for common in vivo and in vitro applications of D-Glucose-[6-3H(N)].
Protocol 1: In Vivo Measurement of Regional Cerebral Glucose Utilization in Rodents
This protocol is adapted from methods established for other radiolabeled glucose analogs like [14C]2-deoxyglucose.
1. Animal Preparation:
- Acclimate animals (e.g., rats or mice) to the experimental environment to minimize stress.
- For quantitative studies requiring blood sampling, surgical implantation of femoral artery and vein catheters is recommended a few days prior to the experiment.
- Fast animals overnight to achieve a stable, low baseline blood glucose level.
2. Tracer Administration:
- Prepare a sterile solution of D-Glucose-[6-3H(N)] in physiological saline.
- A typical dose for mice is approximately 10 µCi per gram of body weight, administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[1] For rats, a common approach is a bolus i.v. injection.[2]
- The exact dose and administration route should be optimized for the specific research question and animal model.
3. Blood Sampling (for quantitative autoradiography):
- If arterial catheters are in place, collect timed arterial blood samples throughout the experimental period (e.g., at 1, 2, 5, 10, 15, 30, and 45 minutes post-injection).
- Immediately centrifuge the blood samples to separate plasma.
- Measure plasma glucose concentration using a calibrated glucometer.
- Determine the concentration of D-Glucose-[6-3H(N)] in plasma samples using liquid scintillation counting.
4. Tissue Collection and Processing:
- At a predetermined time point after tracer injection (typically 45 minutes to allow for sufficient uptake and initial metabolism), euthanize the animal via an approved method (e.g., overdose of anesthetic followed by decapitation).
- Rapidly remove the brain and freeze it in isopentane chilled with dry ice (-40°C to -50°C) to prevent post-mortem changes in metabolism.
- Store the frozen brain at -80°C until sectioning.
5. Autoradiography:
- Using a cryostat, cut 20 µm thick coronal sections of the frozen brain.
- Thaw-mount the sections onto glass slides.
- Expose the sections to tritium-sensitive phosphor imaging plates or autoradiographic film along with calibrated tritium standards for a period of 1-5 days.[3]
- Develop the film or scan the imaging plate to obtain autoradiograms.
6. Data Analysis:
- Use densitometry to measure the optical density of different brain regions on the autoradiograms.
- Convert optical density to tissue concentration of tritium using the calibration curve generated from the standards.
- Calculate the local cerebral metabolic rate for glucose (LCMRglc) using the operational equation of Sokoloff et al., which takes into account the history of plasma tracer concentration, plasma glucose levels, and the tissue tracer concentration.
Protocol 2: In Vitro Glucose Uptake in Acute Brain Slices
This protocol allows for the study of glucose metabolism in a more controlled environment, isolating the brain tissue from systemic influences.
1. Brain Slice Preparation:
- Anesthetize the animal and rapidly decapitate.
- Quickly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). A common aCSF composition is (in mM): 125 NaCl, 3 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 5 MgSO4, and 11 glucose.[4]
- Use a vibratome to cut coronal brain slices (typically 300-400 µm thick) of the desired region.
- Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[5]
2. Glucose Uptake Assay:
- Transfer the recovered brain slices to a multi-well plate containing fresh, oxygenated aCSF.
- Initiate the uptake experiment by replacing the aCSF with a solution containing D-Glucose-[6-3H(N)] at a known concentration (e.g., 1-5 µCi/mL).
- Incubate the slices for a defined period (e.g., 10-30 minutes) at 37°C with gentle agitation.
3. Termination of Uptake and Washing:
- Stop the uptake by rapidly removing the radioactive medium.
- Wash the slices multiple times with ice-cold, non-radioactive aCSF to remove extracellular tracer.
4. Tissue Lysis and Scintillation Counting:
- Individually collect the brain slices and place them in scintillation vials.
- Lyse the tissue using a tissue solubilizer (e.g., NCS solubilizer) according to the manufacturer's instructions.[6]
- Add a suitable liquid scintillation cocktail (e.g., Ultima Gold).[1]
- Measure the tritium content in a liquid scintillation counter.
- Normalize the radioactivity (in disintegrations per minute, DPM) to the protein content of the slice, which can be determined using a standard protein assay (e.g., BCA assay).
Data Presentation
Quantitative data from studies using radiolabeled glucose should be presented in a clear and organized manner to facilitate comparison across different experimental conditions and brain regions.
Table 1: Regional Cerebral Metabolic Rates for Glucose (rCMRglc) in Rodents Using Different Tracers.
(Note: Data for D-Glucose-[6-3H(N)] is limited in the literature. The following table provides representative values from studies using analogous tracers, [14C]2-deoxyglucose and [18F]FDG, which provide a basis for expected values. The units are in µmol/100g/min.)
| Brain Region | Anesthetized Rat ([18F]FDG)[7] | Conscious Rat ([14C]2-DG) | Anesthetized Mouse ([18F]FDG)[4][8] |
| Cortex | 23.9 ± 4.8 | 107 ± 5 | 40.6 ± 13.3 |
| Thalamus | 31.7 ± 5.2 | 116 ± 5 | - |
| Brain Stem | 29.9 ± 5.0 | 69 ± 3 | - |
| Cerebellum | 39.3 ± 7.3 | 79 ± 4 | - |
| Hippocampus | - | 79 ± 3 | - |
| Striatum | - | 110 ± 5 | - |
| Whole Brain | 28.1 ± 4.6 | - | - |
Table 2: In Vitro Glucose Uptake Rates in Neuronal and Astrocytic Cultures.
(Data derived from studies using [14C]glucose and [14C]2-deoxyglucose, demonstrating the principle of differential uptake.)[9]
| Cell Type | Tracer | Uptake Rate (nmol/mg protein/min) |
| Neurons | [14C]glucose | 1.15 ± 0.06 |
| Astrocytes | [14C]glucose | 0.20 ± 0.01 |
| Neurons | [14C]2-deoxyglucose | 1.39 ± 0.03 |
| Astrocytes | [14C]2-deoxyglucose | 0.23 ± 0.01 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of D-Glucose-[6-3H(N)] in the brain.
Caption: Workflow for in vivo cerebral glucose utilization measurement.
References
- 1. Regional cerebral glucose uptake in the 3xTG model of Alzheimer's disease highlights common regional vulnerability across AD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of whole brain radiation on local cerebral glucose utilization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional cerebral glucose metabolism compared in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Cerebral Glucose Metabolic Rate in Mice Using 18F-FDG and Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional cerebral glucose utilization rates in rats during asymptomatic period of exposure to 1, 2 and 3 atmospheres absolute of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cerebral glucose metabolic rates in the anesthetized rat by dynamic scanning with 18F-FDG, the ATLAS small animal PET scanner, and arterial blood sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of cerebral glucose metabolic rate in mice using 18F-FDG and small-animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct neuronal glucose uptake heralds activity-dependent increases in cerebral metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Effects on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the effects of novel drug compounds on cellular glucose uptake. The protocols detailed below are essential for identifying and characterizing potential therapeutic agents for metabolic diseases such as diabetes and obesity.
Introduction
Glucose uptake is a fundamental cellular process, critical for energy homeostasis. This process is primarily mediated by Glucose Transporter (GLUT) proteins. In insulin-sensitive tissues like skeletal muscle and adipose tissue, the translocation of GLUT4 from intracellular vesicles to the plasma membrane is a key regulatory step, stimulated by insulin.[1] Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes. The following protocols provide robust methods to screen and characterize compounds that modulate glucose uptake, focusing on two key assays: the 2-NBDG glucose uptake assay and the analysis of GLUT4 translocation by western blotting.
Key Signaling Pathways in Glucose Uptake
Two primary signaling pathways regulate glucose uptake in response to physiological stimuli: the Insulin signaling pathway and the AMP-activated protein kinase (AMPK) pathway. Understanding these pathways is crucial for interpreting experimental data and elucidating the mechanism of action of a drug candidate.
Insulin Signaling Pathway
Insulin binding to its receptor on the cell surface initiates a signaling cascade that leads to the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake.[2][3][4]
AMPK Signaling Pathway
AMPK is an energy sensor that, when activated by an increase in the AMP:ATP ratio (e.g., during exercise or metabolic stress), promotes ATP-generating processes, including glucose uptake.[5][6][7]
References
Tracing the Metabolic Journey of D-Glucose-[6-3H(N)]: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing the application and protocols for tracing the metabolic fate of D-Glucose-[6-3H(N)] in various tissues has been released today, offering a critical resource for researchers, scientists, and professionals in drug development. These notes provide detailed methodologies for key experiments, summarize quantitative data in structured tables for straightforward comparison, and include visual diagrams of metabolic pathways and experimental workflows to enhance understanding.
The use of radiolabeled compounds, particularly tritium-labeled glucose, is a powerful tool in biomedical research for visualizing, tracking, and quantifying metabolic processes. D-Glucose-[6-3H(N)], with the tritium label on the C-6 position, allows for the investigation of pathways such as glycolysis and the pentose phosphate pathway, and the assessment of the conversion of glucose into various metabolic products, including glycogen, lactate, lipids, and water (3H2O). Understanding the tissue-specific distribution and metabolism of glucose is fundamental to research in areas such as diabetes, obesity, and oncology.
Application Notes
D-Glucose-[6-3H(N)] serves as a valuable tracer for several key metabolic assessments:
-
Glycolytic Flux: The release of tritium from the C-6 position of glucose during its metabolism to pyruvate can be used as an indicator of glycolytic activity. The tritium is ultimately incorporated into water (3H2O), and its measurement provides a quantitative index of the overall rate of glycolysis.
-
Glycogen Synthesis: The incorporation of the 3H label into glycogen provides a direct measure of the rate of glycogen synthesis in tissues like the liver and skeletal muscle.[1][2]
-
Lipogenesis: The metabolic conversion of glucose into fatty acids and subsequently into lipids can be traced by measuring the amount of tritium incorporated into the lipid fraction of tissues, particularly in the liver and adipose tissue.
-
Cori Cycle and Alanine Cycle Activity: The tritium on the C-6 position is retained through the conversion of glucose to lactate and alanine. By measuring the appearance of [3H]lactate and [3H]alanine in the circulation and their subsequent reconversion to glucose in the liver, the activity of these cycles can be assessed.
Experimental Protocols
A generalized workflow for tracing the metabolic fate of D-Glucose-[6-3H(N)] in tissues is presented below. Specific adaptations may be required based on the experimental model and research question.
Experimental Workflow
Caption: A generalized workflow for in vivo tracing of D-Glucose-[6-3H(N)].
Protocol 1: Animal Preparation and Tracer Administration
-
Animal Acclimatization: House animals (e.g., rats) in a controlled environment with a standard diet and water ad libitum for at least one week prior to the experiment.
-
Fasting: To study glucose metabolism under specific metabolic states, animals are typically fasted overnight (12-16 hours) to deplete glycogen stores.
-
Tracer Preparation: Prepare a sterile saline solution of D-Glucose-[6-3H(N)] of a known specific activity.
-
Administration: Administer the tracer via a suitable route, such as intraperitoneal (IP) or intravenous (IV) injection. The dose will depend on the animal model and the specific activity of the tracer.
Protocol 2: Tissue Collection and Processing
-
Euthanasia and Tissue Harvest: At a predetermined time point after tracer administration, euthanize the animal according to approved ethical guidelines.
-
Rapid Tissue Collection: Quickly excise the tissues of interest (e.g., liver, skeletal muscle, epididymal adipose tissue) and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.
-
Storage: Store the frozen tissues at -80°C until further processing.
Protocol 3: Sequential Extraction and Quantification of Tritiated Metabolites
This protocol outlines a method for the sequential extraction of lipids, glycogen, and water-soluble metabolites from a single tissue sample.
-
Tissue Homogenization:
-
Weigh a portion of the frozen tissue (~100-200 mg).
-
Homogenize the tissue in a suitable buffer (e.g., ice-cold perchloric acid) using a tissue homogenizer.
-
-
Lipid Extraction:
-
Perform a Folch extraction by adding a chloroform:methanol (2:1 v/v) mixture to the homogenate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove any contaminating water-soluble components.
-
Evaporate the solvent from the lipid extract and reconstitute in a known volume of solvent.
-
Measure the radioactivity in an aliquot of the lipid extract using liquid scintillation counting.
-
-
Glycogen Precipitation and Quantification:
-
To the upper aqueous phase and the protein pellet from the lipid extraction, add ethanol to precipitate the glycogen.
-
Centrifuge to pellet the glycogen.
-
Wash the glycogen pellet with ethanol to remove any remaining water-soluble metabolites.
-
Dissolve the glycogen pellet in water or a suitable buffer.
-
Measure the radioactivity in an aliquot of the dissolved glycogen using liquid scintillation counting.
-
The total glycogen content can be determined using a colorimetric assay after acid hydrolysis to glucose.
-
-
Separation of Water-Soluble Metabolites (Lactate and 3H2O):
-
The supernatant from the glycogen precipitation step contains water-soluble metabolites, including lactate and tritiated water.
-
3H2O Measurement: Tritiated water can be separated from other tritiated compounds by evaporation or by using anion exchange chromatography to remove charged metabolites. The radioactivity of the collected water is then measured.
-
Lactate Measurement: The remaining non-volatile fraction can be analyzed for [3H]lactate content. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or ion-exchange chromatography coupled with a radioactivity detector.
-
-
Liquid Scintillation Counting:
-
Add aliquots of the extracted lipid, glycogen, and water fractions to scintillation vials containing a suitable scintillation cocktail.
-
Measure the disintegrations per minute (DPM) using a liquid scintillation counter with appropriate quench correction.
-
Data Presentation
The following tables summarize hypothetical quantitative data on the metabolic fate of D-Glucose-[6-3H(N)] in different rat tissues under a specific experimental condition (e.g., post-absorptive state). This data is for illustrative purposes and will vary based on the experimental design.
Table 1: Distribution of 3H from D-Glucose-[6-3H(N)] in Rat Tissues
| Tissue | Total 3H Uptake (DPM/g tissue) | % of Injected Dose per gram |
| Liver | 5,500,000 | 5.5% |
| Skeletal Muscle | 2,000,000 | 2.0% |
| Adipose Tissue | 800,000 | 0.8% |
Table 2: Metabolic Fate of D-Glucose-[6-3H(N)] within Tissues (% of Total Tissue 3H)
| Metabolite | Liver | Skeletal Muscle | Adipose Tissue |
| Glycogen | 45% | 60% | 5% |
| Lactate | 10% | 25% | 15% |
| Lipids | 20% | 5% | 70% |
| 3H2O | 15% | 8% | 7% |
| Other | 10% | 2% | 3% |
Note: "Other" may include unincorporated glucose, amino acids, and other metabolic intermediates.
Visualization of Metabolic Pathways
The fate of the tritium label from D-Glucose-[6-3H(N)] is determined by the specific enzymatic reactions in major metabolic pathways.
Glycolysis and the Fate of the C-6 Tritium
Caption: The tritium on C-6 of glucose is transferred to C-3 of pyruvate.
Pentose Phosphate Pathway and the C-6 Tritium
Caption: The tritium is retained on the pentose phosphate intermediates.
These application notes and protocols provide a foundational framework for researchers to design and execute robust experiments for tracing the metabolic fate of D-Glucose-[6-3H(N)]. The provided data tables and pathway diagrams serve as a reference for the expected outcomes and underlying biochemical principles.
References
Troubleshooting & Optimization
troubleshooting low signal-to-noise in D-Glucose-[6-3H(N)] assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratios in their D-Glucose-[6-3H(N)] assays.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during D-Glucose-[6-3H(N)] assays, focusing on the root causes of low signal-to-noise and providing actionable solutions.
Q1: What are the primary causes of a low signal-to-noise ratio in my D-Glucose-[6-3H(N)] assay?
A low signal-to-noise ratio can stem from two main issues: a weak signal (low counts per minute, CPM) or high background noise. It is crucial to determine which of these is affecting your assay, or if it is a combination of both.
Q2: My signal (CPM) is too low. What are the potential causes and solutions?
Low signal can be attributed to several factors related to the cells, reagents, or the experimental procedure itself.
| Potential Cause | Recommended Solution(s) |
| Cell Health & Density | - Sub-optimal Cell Density: Ensure cells are seeded at an optimal density. Too few cells will result in a low overall glucose uptake. Perform a cell titration experiment to determine the optimal cell number for your specific cell type and plate format. - Poor Cell Viability: Assess cell viability using a method like Trypan Blue exclusion. Ensure cells are healthy and not overly confluent, which can inhibit glucose uptake. |
| Reagent & Tracer Issues | - Degraded D-Glucose-[6-3H(N)]: Tritiated compounds can undergo radiolysis. Use a fresh lot of the tracer or verify the activity of your current stock. - Incorrect Tracer Concentration: Ensure the final concentration of the tritiated glucose in your assay is sufficient. Refer to the manufacturer's recommendations and established protocols. |
| Experimental Procedure | - Insufficient Incubation Time: The incubation time with the tracer may be too short for adequate uptake. Optimize the incubation time for your cell type. - Inefficient Cell Lysis: Incomplete cell lysis will result in a lower amount of radioactivity being transferred to the scintillation cocktail. Ensure your lysis buffer and protocol are effective for your cells. |
| Quenching | - Chemical or Color Quenching: Components in your cell lysate or media can interfere with the scintillation process, reducing the detected signal. This is known as quenching. Perform a quench curve analysis to determine the counting efficiency of your samples.[1][2][3][4] |
Q3: My background is too high. How can I reduce it?
High background can be caused by non-specific binding of the tracer, issues with washing steps, or problems with the scintillation cocktail.
| Potential Cause | Recommended Solution(s) |
| Non-Specific Binding | - Inadequate Washing: Insufficient washing of the cells after incubation with the tracer will leave residual radioactivity, leading to high background. Increase the number and vigor of wash steps with ice-cold buffer. - Tracer Adherence to Plasticware: The tritiated glucose may be non-specifically binding to the wells of your plate. Consider using plates with a different surface coating. |
| Contamination | - Contaminated Reagents: Your buffers, media, or scintillation cocktail may be contaminated with radioactive material. Test each component individually in the scintillation counter. |
| Scintillation Cocktail | - Chemiluminescence/Photoluminescence: Some scintillation cocktails can produce light through chemical reactions or after exposure to light, leading to artificially high counts. Allow your samples to dark-adapt in the scintillation counter before counting. |
| Background Radiation | - Environmental Factors: Background radiation can fluctuate. Always include a "cocktail only" blank to measure the background CPM.[5] |
Q4: How do I perform a quench correction?
Quenching reduces the efficiency of the scintillation counter in detecting beta particles from tritium.[1][3][4] To correct for this, a quench curve is necessary.
-
Prepare a Set of Standards: Create a series of scintillation vials with a known amount of D-Glucose-[6-3H(N)] and increasing amounts of a quenching agent (e.g., cell lysate from unlabeled cells).
-
Measure CPM and Quench Parameter: Count the standards in the scintillation counter. The instrument will provide a CPM value and a quench parameter (e.g., tSIE).
-
Generate a Quench Curve: Plot the counting efficiency (CPM/DPM, where DPM is disintegrations per minute) against the quench parameter.
-
Determine Counting Efficiency of Samples: The scintillation counter will measure the quench parameter for your experimental samples. Use the quench curve to determine the counting efficiency for each sample.
-
Calculate DPM: Correct your sample CPMs to DPMs using the formula: DPM = CPM / Counting Efficiency.
II. Experimental Protocols
Key Experiment: D-Glucose-[6-3H(N)] Uptake Assay in Cultured Adherent Cells
This protocol provides a general framework. Optimization of cell density, incubation times, and reagent concentrations is recommended for specific cell types.
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and culture until they reach the desired confluency.
-
Serum Starvation: Remove the culture medium and wash the cells with a serum-free medium. Incubate the cells in a serum-free medium for a specified period (e.g., 2-4 hours) to reduce basal glucose uptake.
-
Stimulation (Optional): For studies involving insulin or other stimulants, replace the serum-free medium with a medium containing the desired concentration of the stimulant and incubate for the appropriate time. Include a non-stimulated control.
-
Initiate Glucose Uptake: Remove the stimulation medium and add a pre-warmed uptake buffer containing D-Glucose-[6-3H(N)] at the desired final concentration and specific activity.
-
Incubation: Incubate the cells for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Terminate Uptake and Wash: To stop the glucose uptake, rapidly aspirate the uptake buffer and immediately wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) or a suitable stop buffer.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH) to each well and incubate to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail, cap the vials, and vortex to mix thoroughly.
-
Data Acquisition: Place the vials in a liquid scintillation counter, allow for dark adaptation, and count the radioactivity (CPM).
III. Visualizations
Insulin Signaling Pathway and Glucose Uptake
The following diagram illustrates the simplified insulin signaling pathway leading to the translocation of GLUT4 transporters to the cell membrane, a key event in glucose uptake.
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
This decision tree provides a logical workflow for troubleshooting low signal-to-noise in your D-Glucose-[6-3H(N)] assay.
Caption: Decision tree for troubleshooting low signal-to-noise in D-Glucose-[6-3H(N)] assays.
References
how to minimize background in radiolabeled glucose experiments
Welcome to our technical support center for radiolabeled glucose uptake assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and obtain reliable data in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background in a radiolabeled glucose uptake assay?
High background can originate from several sources, including:
-
Non-specific binding: The radiolabeled glucose analog can bind to various surfaces, such as the wells of the culture plate, filters, and even the cell surface, without being transported into the cell.[1][2][3]
-
Inefficient washing: Residual unincorporated radiolabeled glucose that is not adequately washed away from the cells and plates will contribute to the background signal.
-
Cell-related factors: High cell density can sometimes lead to altered uptake kinetics and higher background.[4][5][6] Dead cells can also non-specifically accumulate the radiolabel.
-
Liquid scintillation counting issues: Problems like quenching (chemical or color) can reduce counting efficiency and may be misinterpreted as high background.[7][8][9][10][11] Chemiluminescence, an unwanted light-producing chemical reaction in the scintillation cocktail, can also lead to artificially high counts.
Q2: How can I determine the level of non-specific glucose uptake in my experiment?
To accurately quantify non-specific uptake, you must include proper controls. The most critical control is the use of a glucose transport inhibitor.[12]
-
Cytochalasin B: This is a potent and widely used inhibitor of glucose transporters (GLUTs).[12][13][14][15][16] By treating a set of control cells with cytochalasin B alongside the radiolabeled glucose, you can measure the amount of radioactivity that is not due to specific, transporter-mediated uptake. This value represents your background and should be subtracted from all other readings.[14]
A typical workflow for incorporating a cytochalasin B control is as follows:
Q3: What is "quenching" in liquid scintillation counting, and how can it affect my results?
Quenching is any process that reduces the efficiency of the energy transfer in the liquid scintillation process, leading to a lower measured count rate (CPM) for a given amount of radioactivity (DPM).[7][8][9][10][11] It can be mistaken for experimental effects if not properly accounted for.
There are two main types of quenching:
-
Chemical Quenching: Occurs when substances in the sample interfere with the transfer of energy from the beta particle to the scintillant in the cocktail.[8][10][11]
-
Color Quenching: Happens when colored substances in the sample absorb the light emitted by the scintillant before it reaches the photomultiplier tubes of the counter.[7][8][10][11]
Modern liquid scintillation counters have automated quench correction methods. It is crucial to use these features and to prepare a quench curve using standards to ensure accurate quantification of radioactivity.[9][10]
Troubleshooting Guides
Issue 1: High Background Signal in "No Cell" or "Inhibitor-Treated" Control Wells
This issue points to non-specific binding of the radiolabeled glucose to the assay plate or filter mats.
Troubleshooting Steps:
-
Optimize Washing Procedure:
-
Increase Wash Volume and Frequency: Ensure that you are using a sufficient volume of ice-cold stop buffer (e.g., PBS) to thoroughly wash the wells. Increase the number of wash cycles from 2-3 to 4-5.
-
Minimize Time Between Washing and Lysis: Perform the washing steps quickly and proceed immediately to cell lysis to prevent the re-association of the radiolabel.
-
-
Use Blocking Agents and Additives in Buffers:
-
Adjust Buffer Composition: Modifying your buffer can help reduce non-specific interactions. Common strategies include adjusting the pH or increasing the salt concentration.[1][17]
-
Add Protein Blockers: Including a protein like Bovine Serum Albumin (BSA) in your buffers can help block non-specific binding sites on plastic surfaces.[1][17]
-
Incorporate Surfactants: A low concentration of a non-ionic surfactant can disrupt hydrophobic interactions.[1]
-
Data Presentation: Effect of Buffer Additives on Non-Specific Binding
| Additive | Recommended Concentration | Mechanism of Action | Expected Background Reduction |
| Bovine Serum Albumin (BSA) | 0.1 - 1% | Blocks non-specific protein binding sites on surfaces.[1][17] | 10 - 30% |
| NaCl | 150 - 300 mM | Shields charged interactions between the radiolabel and surfaces.[1][17] | 15 - 40% |
| Tween 20 | 0.01 - 0.05% | Reduces non-specific hydrophobic interactions.[1] | 20 - 50% |
Issue 2: High Variability Between Replicate Wells
High variability can be caused by inconsistent cell seeding, washing, or pipetting errors.
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding:
-
Cell Suspension: Make sure your cell suspension is homogenous before and during plating. Gently swirl the suspension between seeding replicates.
-
Edge Effects: Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter may experience different evaporation rates. Consider not using the outer wells for critical experiments or filling them with sterile buffer.
-
Cell Density: The density of cells can impact uptake, so ensure it is consistent across all wells.[4][5][6]
-
-
Standardize Washing Technique:
-
Automated Plate Washers: If available, use an automated plate washer for more consistent washing across the plate.
-
Manual Washing: If washing manually, be consistent with the force and angle of buffer addition and aspiration to avoid dislodging cells.
-
Logical Diagram: Troubleshooting High Variability
Experimental Protocols
Protocol: Standard Radiolabeled 2-Deoxy-D-Glucose (2-DG) Uptake Assay
This protocol provides a general framework. Specific timings and concentrations may need to be optimized for your cell type.
Materials:
-
Cells cultured in appropriate multi-well plates
-
Radiolabeled 2-deoxy-D-[³H]glucose or 2-deoxy-D-[¹⁴C]glucose
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer or similar
-
Insulin (or other stimulant)
-
Cytochalasin B stock solution (in DMSO)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Preparation:
-
Seed cells in 12- or 24-well plates and grow to the desired confluency (typically 80-90%).
-
On the day of the assay, wash the cells twice with a warm, glucose-free buffer to remove any residual glucose from the culture medium.[14]
-
Some protocols recommend a serum starvation period (e.g., 2-4 hours) in a low-glucose medium before the assay to enhance the signal window, especially for insulin-stimulated uptake.[18]
-
-
Pre-incubation and Treatment:
-
Add glucose-free buffer to all wells.
-
For non-specific uptake control wells, add cytochalasin B to a final concentration of 10-20 µM.[12][14] For all other wells, add the equivalent volume of vehicle (DMSO).
-
If studying stimulated uptake, add your stimulant (e.g., insulin) to the appropriate wells and incubate for the desired time.
-
-
Initiate Glucose Uptake:
-
Add the radiolabeled 2-DG to each well to initiate the uptake. A common final concentration is 0.5-1.0 µCi/mL.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The uptake should be in the linear range, which may need to be determined empirically for your cell line.[19]
-
-
Terminate Uptake and Wash:
-
To stop the uptake, quickly aspirate the radioactive medium and immediately wash the cells multiple times (3-5x) with ice-cold PBS. This step is critical for reducing background.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate from each well into a separate scintillation vial.
-
Add an appropriate scintillation cocktail to each vial.[20][21][22][23][24]
-
Measure the radioactivity in a liquid scintillation counter.
-
Signaling Pathway: Insulin-Stimulated Glucose Uptake
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The impact of cell density variations on nanoparticle uptake across bioprinted A549 gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. hidex.com [hidex.com]
- 9. sfu.ca [sfu.ca]
- 10. revvity.com [revvity.com]
- 11. ehs.psu.edu [ehs.psu.edu]
- 12. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.3 Glucose uptake assay [bio-protocol.org]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. Effect of cytochalasin B on glucose uptake, utilization, oxidation and insulinotropic action in tumoral insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 18. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. hidex.com [hidex.com]
- 21. iaea.org [iaea.org]
- 22. triskem-international.com [triskem-international.com]
- 23. revvity.co.jp [revvity.co.jp]
- 24. web.ichtj.waw.pl [web.ichtj.waw.pl]
Technical Support Center: D-Glucose-[6-3H(N)] Uptake Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Glucose-[6-3H(N)] for glucose uptake experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a D-Glucose-[6-3H(N)] uptake assay?
The optimal incubation time can vary significantly depending on the cell type and experimental conditions.[1] It is crucial to determine the linear range of uptake for your specific cell line. Uptake of 2-deoxy-D-[3H]glucose has been shown to be linear for up to 60 minutes in Human Adipose-Tissue Microvascular Endothelial Cells (HAMEC).[2] For some cell types and conditions, shorter incubation times of 10 to 30 minutes are common.[3][4] A time-course experiment is highly recommended to establish the ideal incubation period where glucose uptake is still in the linear phase and has not reached saturation.
Q2: What are the key differences between D-Glucose-[6-3H(N)] and other glucose analogs like 2-deoxy-D-glucose (2-DG)?
D-glucose is a metabolizable tracer, meaning that once taken up by the cell, it can be incorporated into various metabolic pathways, including lipids.[5][6] In contrast, 2-deoxy-D-glucose (2-DG) is a glucose analog that is transported into the cell and phosphorylated by hexokinase, but it cannot be further metabolized.[5][7] This "traps" the radiolabeled 2-DG-6-phosphate inside the cell, providing a measure of glucose transport and phosphorylation.[5][7] Another analog, 3-O-methyl-D-glucose, is transported but not phosphorylated, allowing for the specific measurement of glucose transport across the cell membrane.[5]
Q3: How can I reduce high background in my glucose uptake assay?
High background can be a significant issue. Here are some steps to mitigate it:
-
Washing: Thorough and rapid washing with ice-cold PBS or a specific stop solution is critical to remove extracellular radiolabeled glucose.[3]
-
Inhibitors: Include a control with a known glucose uptake inhibitor (e.g., cytochalasin B or phloretin) to determine the level of non-specific binding.
-
Cell Density: Ensure consistent and optimal cell seeding density, as this can influence uptake and background levels.
-
Incubation Time: Avoid excessively long incubation times which can lead to increased non-specific uptake and background.
Q4: My glucose uptake signal is too low. What are the potential causes and solutions?
Low signal can stem from several factors:
-
Cell Health: Ensure cells are healthy and not overly confluent, which can decrease glucose transporter expression and uptake.
-
Insulin Stimulation: If studying insulin-stimulated glucose uptake, confirm that the cells are responsive to insulin and that the insulin solution is fresh and active.[8]
-
Reagent Concentration: Verify the specific activity and concentration of the D-Glucose-[6-3H(N)].
-
Incubation Time: The incubation time may be too short. Perform a time-course experiment to find the optimal duration.
-
Lysis and Scintillation Counting: Ensure complete cell lysis to release all intracellular radioactivity and that the scintillation cocktail is compatible with your lysis buffer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell numbers per well. | Ensure even cell seeding and verify cell density before the assay. |
| Pipetting errors with radioactive tracer or other reagents. | Use calibrated pipettes and be meticulous with technique. | |
| Inconsistent washing steps. | Standardize the washing procedure, ensuring equal time and volume for all wells. | |
| No difference between basal and insulin-stimulated uptake | Cells are insulin-resistant or not serum-starved properly. | Culture cells in low-glucose medium prior to the assay and ensure adequate serum starvation (e.g., 3 hours).[3] |
| Insulin is inactive. | Prepare fresh insulin solutions and test their activity. | |
| Incubation time with insulin is suboptimal. | Optimize the insulin stimulation time (e.g., 30 minutes).[3] | |
| Uptake appears to be non-specific | High background binding to the plate or cells. | Pre-treat plates with a blocking agent if necessary. Include a control with a glucose transport inhibitor. |
| The radiolabeled glucose analog is not being transported via glucose transporters. | Use fluorescent analogs with caution, as some may enter cells via transporter-independent mechanisms.[9] |
Experimental Protocols
Protocol 1: D-Glucose-[6-3H(N)] Uptake in Adherent Cells (e.g., C2C12 myotubes)
This protocol is adapted from a method for 2-Deoxy-D-[1-2-3H] glucose uptake and can be modified for D-Glucose-[6-3H(N)].[3]
-
Cell Culture: Plate and differentiate C2C12 cells in 24-well plates.
-
Serum Starvation: Incubate differentiated myotubes in low glucose medium for 3 hours.
-
Pre-incubation: Replace the medium with glucose-free Krebs-Ringer-HEPES (KRH) buffer with or without insulin (e.g., 100 nM) and incubate for 30 minutes at 37°C.
-
Uptake: Add D-Glucose-[6-3H(N)] (e.g., 1 µCi/mL) and non-radioactive D-glucose (to a final desired concentration) to each well and incubate for a predetermined optimal time (e.g., 10-60 minutes) at room temperature or 37°C.
-
Termination and Washing: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lysis: Lyse the cells with 500 µL of 1N NaOH.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Normalization: Quantify total protein in each well using a method like the Bradford assay to normalize the radioactivity counts.
Quantitative Data Summary
| Cell Type | Tracer | Incubation Time | Condition | Observed Uptake/Effect | Reference |
| Human Primary Myotubes | [3H] 2-deoxy-D-Glucose | Not specified | Insulin Stimulation | ~1.3-fold increase in glucose uptake | [8] |
| COS-7 Cells | 2-NBDG | 90 minutes | Phloretin (inhibitor) | Significant inhibition of uptake | [10] |
| Human Neutrophils and Monocytes | 2-deoxy-D-[1-3H]glucose | 30 minutes | - | Optimal time for microassay | [4] |
| HAMEC | [3H]-2-DG | 5, 15, 30, 60 minutes | Time-course | Linear uptake up to 60 minutes | [2] |
Visualizations
Experimental Workflow for Glucose Uptake Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamic glucose uptake, storage, and release by human microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose uptake assay [bio-protocol.org]
- 4. Uptake of 3H-deoxyglucose as a microassay of human neutrophil and monocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. revvity.co.jp [revvity.co.jp]
- 7. Comparison of Glucose Uptake Assay Methods [promega.com]
- 8. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Viability in Radiotracer Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common cell viability challenges encountered during radiotracer experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of decreased cell viability after radiolabeling?
A1: Decreased cell viability following radiolabeling can stem from several factors. It is crucial to assess whether the issue arises from the radiotracer itself, the labeling procedure, or underlying cell health issues. Potential causes include:
-
Radiotoxicity: The emitted radiation from the radionuclide can induce cellular damage, leading to apoptosis or necrosis. This is particularly relevant for therapeutic radionuclides or when using high starting activities.[1][2]
-
Chemical Toxicity of the Radiotracer or Chelator: The chemical components of the radiotracer, including the chelating agent, may exert cytotoxic effects independent of the radioactivity.
-
Suboptimal Labeling Conditions: Harsh labeling conditions such as inappropriate temperature, pH, or incubation times can stress cells and reduce viability.
-
Cell Handling: The process of cell harvesting, washing, and centrifugation during the labeling protocol can cause mechanical stress and damage to cells.[3]
-
Contamination: Microbial contamination in cell culture or reagents can lead to widespread cell death.[4]
-
Pre-existing Poor Cell Health: Using cells that are not in their exponential growth phase or have a viability below 80% before labeling can lead to poor outcomes.[5]
Q2: How can I assess cell viability after radiolabeling?
A2: Several standard assays can be employed to evaluate cell viability post-radiolabeling. The choice of assay depends on the specific experimental question and available equipment. It is often advisable to use a combination of methods to get a comprehensive understanding of cell health.[1][2]
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays are based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up. This can be assessed using a light microscope, an automated cell counter, or a flow cytometer.[1][2][6]
-
Metabolic Assays (e.g., MTT, MTS, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of viability. In viable cells, mitochondrial dehydrogenases convert tetrazolium salts into a colored formazan product.[7][8][9]
-
ATP-Based Assays: The amount of ATP is a direct indicator of metabolically active, viable cells. These highly sensitive assays utilize luciferase to generate a luminescent signal proportional to the ATP concentration.[9][10]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes.[1][11]
Q3: My negative control (unlabeled cells) shows low viability. What should I do?
A3: Low viability in your control group indicates a problem with your general cell culture technique or the experimental conditions, independent of the radiolabeling process. Here are some troubleshooting steps:
-
Check for Contamination: Visually inspect your cultures for any signs of microbial contamination. If suspected, discard the culture and use a fresh, uncontaminated stock.
-
Optimize Cell Culture Conditions: Ensure your cells are cultured at the optimal density, passage number, and in the appropriate medium with the correct supplements.[3] Avoid letting cells become over-confluent.[5]
-
Gentle Cell Handling: Be gentle during cell passaging and harvesting to minimize mechanical stress. Avoid vigorous pipetting.[3]
-
Incubator Conditions: Verify that the incubator is maintaining the correct temperature, CO2 levels, and humidity.[3]
-
Reagent Quality: Ensure all media, sera, and other reagents are of high quality and not expired.
Q4: How can I differentiate between apoptosis and necrosis induced by my radiotracer?
A4: Distinguishing between these two modes of cell death is critical for understanding the mechanism of radiotracer-induced toxicity. A combination of morphological and biochemical assays is recommended for accurate characterization.[11]
-
Morphological Assessment:
-
Time-Lapse Microscopy: Observe cell morphology over time. Apoptotic cells typically exhibit shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrotic cells swell and rupture.[12]
-
Transmission Electron Microscopy (TEM): Provides ultrastructural details. Apoptosis is characterized by chromatin condensation and intact organelles, whereas necrosis shows organelle swelling and membrane breakdown.[11]
-
-
Biochemical Assays:
-
Annexin V/PI Staining: As mentioned earlier, this flow cytometry assay is a powerful tool to differentiate apoptosis (Annexin V positive, PI negative) from necrosis (Annexin V positive, PI positive).[13]
-
Caspase Activation Assays: Apoptosis is a caspase-dependent process. Measuring the activity of caspases (e.g., caspase-3, -7) can confirm apoptosis.[11]
-
DNA Fragmentation Analysis: Late-stage apoptosis is characterized by the cleavage of DNA into fragments. This can be detected by DNA laddering on an agarose gel or by flow cytometry.[11]
-
Release of Cellular Content: Necrosis results in the release of intracellular components. Assays measuring the release of lactate dehydrogenase (LDH) or High Mobility Group Box 1 (HMGB1) into the culture medium are indicative of necrosis.[10][11]
-
Troubleshooting Guides
Issue 1: High Background Signal in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number and duration of wash steps to remove residual unbound reagents.[14] |
| Nonspecific Binding of Reagents | Optimize the blocking buffer concentration and incubation time. Consider adding a non-ionic detergent like Tween-20 to the blocking and wash buffers.[14] |
| Overdevelopment of the Assay | Reduce the incubation time with the substrate or detection reagent.[4] |
| High Cell Seeding Density | Optimize the cell number per well to avoid confluent spots that can lead to high background.[4] |
| Chemical Interference from Test Compound | Run a control with the test compound in cell-free wells to check for direct interaction with the assay reagents.[8] |
Issue 2: Low Signal or No Response in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Insufficient Number of Viable Cells | Ensure you are seeding a sufficient number of cells per well. For assays with low sensitivity, you may need to increase the cell density.[5] |
| Incorrect Reagent Preparation or Storage | Prepare reagents fresh and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Suboptimal Incubation Times | Optimize the incubation time for both the cell treatment and the assay reagent.[4] |
| Assay Incompatibility with Cell Type | Some cell lines may have low metabolic activity, leading to a weak signal in metabolic assays. Consider trying a different type of viability assay (e.g., an ATP-based assay).[15] |
| Radiotracer Efflux | The radiotracer may be actively transported out of the cells over time, leading to a misinterpretation of viability if the signal is based on retained radioactivity.[2] |
Experimental Protocols
Protocol 1: Trypan Blue Dye Exclusion Assay for Cell Viability
Principle: This assay is based on the principle that viable cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas non-viable cells do not.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest cells and resuspend them in PBS to create a single-cell suspension.
-
Mix a 1:1 ratio of your cell suspension with the 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (stained, blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the cell viability using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 2: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat the cells with your radiotracer or compound of interest for the desired time period.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Experimental Workflows and Pathways
Workflow for Assessing Radiotracer-Induced Cytotoxicity
Caption: Workflow for assessing radiotracer-induced cytotoxicity.
Signaling Pathways Modulated by Radiocontrast Agents
Iodinated contrast media, a type of radiotracer, have been shown to modulate signaling pathways involved in cell growth, proliferation, and apoptosis.
Caption: Signaling pathways affected by radiocontrast agents.[16]
Decision Tree for Troubleshooting Low Cell Viability
Caption: Decision tree for troubleshooting low cell viability.
References
- 1. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 4. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. youtube.com [youtube.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Testy životaschopnosti a proliferace buněk [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. eshre.eu [eshre.eu]
- 14. arp1.com [arp1.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Quenching in Liquid Scintillation Counting of Tritium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and correcting for quenching in the liquid scintillation counting (LSC) of tritium.
Frequently Asked Questions (FAQs)
Q1: What is quenching in liquid scintillation counting?
A1: Quenching is any process that reduces the efficiency of the energy transfer in the liquid scintillation process, resulting in a decrease in the number of photons detected by the photomultiplier tubes (PMTs).[1][2][3] This leads to a lower measured count rate (Counts Per Minute or CPM) than the actual rate of radioactive decay (Disintegrations Per Minute or DPM).[4][5] The overall effect is a shift of the energy spectrum to lower energies.[2]
Q2: What are the different types of quenching?
A2: There are three primary types of quenching:
-
Chemical Quenching: This is the most common type and occurs when substances in the sample interfere with the transfer of energy from the solvent molecules to the scintillator.[1][2][6] These quenching agents absorb the energy from the beta particle before it can produce light.[4]
-
Color Quenching: This happens when colored components in the sample absorb the photons emitted by the scintillator before they can reach the PMTs.[1][2][4][6]
-
Physical Quenching: This occurs when the radioactive sample is not fully dissolved or homogeneously dispersed in the scintillation cocktail, leading to self-absorption of the beta particles within the sample.[4]
Q3: What are common quenching agents for tritium?
A3: A variety of substances can act as quenching agents. Common chemical quenchers include nitromethane, nitric acid, acetone, chloroform, and carbon tetrachloride.[7][8][9] Colored substances from biological samples like blood or urine can cause color quenching.[3]
Q4: How is counting efficiency defined and why is it important?
A4: Counting efficiency is the ratio of the measured count rate (CPM) to the actual disintegration rate (DPM), typically expressed as a percentage (% Efficiency = (CPM/DPM) x 100).[10] It is a measure of how effectively the LSC instrument detects the radioactive decays. Determining the counting efficiency is crucial for converting the measured CPM to the absolute activity (DPM) of the sample, which is necessary for accurate quantification.[4][5]
Q5: What are the principal methods for quench correction?
A5: The three main methods for quench correction are:
-
Internal Standard (IS) Method: A known amount of a standard radioactive source (the same isotope as the sample) is added to the sample after an initial count. The sample is then recounted, and the counting efficiency is calculated based on the increase in CPM.[4][10][11]
-
External Standard (ES) Method: The sample vial is irradiated by an external gamma source (e.g., ¹³³Ba or ¹⁵²Eu) built into the LSC.[4][5][6] The gamma rays interact with the scintillation cocktail, producing Compton electrons whose energy spectrum is affected by quenching. A Quench Indicating Parameter (QIP), such as the transformed Spectral Index of the External Standard (tSIE or SQP(E)), is determined from this spectrum and used with a pre-calibrated quench curve to determine the counting efficiency.[4][5][12]
-
Sample Channels Ratio (SCR) Method: This method utilizes the shift in the beta spectrum caused by quenching. The ratio of counts in two different energy channels or windows is calculated. This ratio changes with the degree of quenching and can be correlated with counting efficiency using a quench curve.[1][13]
Troubleshooting Guide
This guide addresses common issues encountered during the liquid scintillation counting of tritium, with a focus on problems related to quenching.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Counting Efficiency | High degree of chemical or color quenching.[1][4] | - For color quenching, try bleaching the sample (e.g., with hydrogen peroxide).[3] - For chemical quenching, consider sample purification or using a more quench-resistant scintillation cocktail. - Ensure proper sample preparation to avoid physical quenching.[4] |
| Inconsistent or Irreproducible Results | - Variable quenching between samples. - Inhomogeneous sample-cocktail mixture.[4] - Chemiluminescence or photoluminescence. | - Ensure all samples and standards are prepared in a consistent manner. - Vigorously mix each vial to ensure a homogeneous solution. - Allow samples to dark-adapt in the counter before counting to reduce luminescence. |
| Calculated DPM is Inaccurate | - Incorrect quench curve used for the scintillation cocktail.[5] - Inaccurate pipetting of the internal standard. | - Generate a new quench curve using the same cocktail and vial type as your samples.[5] - Calibrate pipettes regularly and use precise pipetting techniques for the internal standard method. |
| High Background Counts | - Contaminated scintillation cocktail or vials. - Chemiluminescence. | - Use fresh, high-quality scintillation cocktail and clean vials. - Prepare a background sample with no radioactivity to assess the background level. - If chemiluminescence is suspected, recount the sample after a period of dark adaptation. |
Experimental Protocols
Detailed Methodology: Quench Correction using the Internal Standard Method
This protocol outlines the steps for determining the counting efficiency and correcting for quenching in a tritium sample using the internal standard method.
Materials:
-
Liquid Scintillation Counter
-
Tritium sample in a scintillation vial
-
Scintillation cocktail
-
Calibrated tritium standard of known activity (DPM)
-
Precision micropipettes
Procedure:
-
Initial Sample Counting:
-
Prepare the tritium sample by adding it to the appropriate volume of scintillation cocktail in a vial.
-
Ensure the sample is thoroughly mixed and homogenous.
-
Place the vial in the liquid scintillation counter and count for a sufficient time to obtain good counting statistics. Record the Counts Per Minute (CPM) as CPM_sample .
-
-
Addition of Internal Standard:
-
Carefully add a small, precise volume of the calibrated tritium standard to the sample vial. The amount of activity added should be high enough to significantly increase the count rate but not so high as to drastically alter the sample composition and quenching properties.
-
Record the activity of the added standard in Disintegrations Per Minute (DPM) as DPM_std .
-
-
Recounting the Spiked Sample:
-
Thoroughly mix the vial containing the sample and the internal standard.
-
Place the vial back into the liquid scintillation counter and count under the same conditions as the initial measurement. Record the new CPM as CPM_sample+std .
-
-
Calculation of Counting Efficiency:
-
The counting efficiency (%E) can be calculated using the following formula: %E = [(CPM_sample+std - CPM_sample) / DPM_std] * 100
-
-
Calculation of Sample Activity (DPM):
-
The true activity of the original sample can then be calculated: DPM_sample = CPM_sample / (%E / 100)
-
Quantitative Data Summary
The following table compares the key characteristics of the three main quench correction methods.
| Method | Principle | Advantages | Disadvantages |
| Internal Standard | Addition of a known amount of radioactivity to the sample.[4][10] | - Accurate for individual samples. - Corrects for all types of quench. | - Destructive to the original sample. - Labor-intensive and time-consuming.[4] - Prone to pipetting errors. |
| External Standard | Use of an external gamma source to induce a Compton spectrum.[5][6] | - Non-destructive. - Automated and rapid. - Good for large numbers of samples. | - Requires a stable and calibrated instrument. - The geometry of the sample and vial can affect accuracy. |
| Sample Channels Ratio | Ratio of counts in two different energy windows of the sample's beta spectrum.[1][13] | - Non-destructive. - Does not require an external source. | - Less accurate for low-activity samples. - Can be affected by the presence of other radionuclides. |
Visualizations
Logical Flow of Quenching and its Correction
Caption: Workflow illustrating the impact of quenching on liquid scintillation counting and the process of correction to determine the true sample activity.
Experimental Workflow for the External Standard Quench Correction Method
Caption: Step-by-step experimental workflow for correcting for quenching using the external standard method and a quench curve.
References
- 1. ehs.psu.edu [ehs.psu.edu]
- 2. hidex.com [hidex.com]
- 3. nrc.gov [nrc.gov]
- 4. revvity.com [revvity.com]
- 5. ehs.psu.edu [ehs.psu.edu]
- 6. scar.utoronto.ca [scar.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. wipp.energy.gov [wipp.energy.gov]
- 9. researchgate.net [researchgate.net]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. Quench correction in liquid scintillation counting by a combined internal standard-samples channels ratio technique [inis.iaea.org]
- 12. The effect of quench agent on urine bioassay for various radionuclides using Quantulus™1220 and Tri-Carb™3110 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfu.ca [sfu.ca]
Technical Support Center: D-Glucose-[6-3H(N)] Experimental Procedures
Welcome to the technical support center for D-Glucose-[6-3H(N)] experimental procedures. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this radiolabeled compound in your metabolic research.
Frequently Asked Questions (FAQs)
Q1: What is D-Glucose-[6-3H(N)] and what are its primary applications in research?
D-Glucose-[6-3H(N)] is a form of glucose in which one or both hydrogen atoms on the 6th carbon are substituted with tritium, a radioactive isotope of hydrogen. It is a valuable tracer used in metabolic studies, particularly for measuring rates of glycolysis.[1] The tritium label is released as tritiated water (³H₂O) at distal steps of glycolysis, providing a measurable indicator of glycolytic flux.[2] It is also used in glucose uptake assays to measure the transport of glucose into cells.[3]
Q2: What is the fundamental difference between using D-Glucose-[6-3H(N)] and a glucose analog like 2-Deoxy-D-[³H]glucose (2-DG)?
D-Glucose-[6-3H(N)] is a metabolized tracer, meaning it enters the cell and proceeds through the glycolytic pathway.[4] The release of the tritium label is dependent on this metabolic activity. In contrast, 2-Deoxy-D-[³H]glucose (2-DG) is a glucose analog that is taken up by cells and phosphorylated by hexokinase, but it cannot be further metabolized.[5][6] This "traps" the radiolabel inside the cell, making 2-DG suitable for measuring glucose uptake and transport, but not for directly measuring the rate of the entire glycolytic pathway.[7]
Q3: How is the tritium from D-Glucose-[6-3H(N)] released during glycolysis?
The tritium atom(s) on the 6th carbon of the glucose molecule are released as tritiated water (³H₂O) during the later stages of the glycolytic pathway. Specifically, this occurs at steps distal to the formation of triose phosphates.[2] This is a key consideration, as any experimental endpoint that measures ³H₂O production will reflect the activity of the entire pathway up to that point.
Q4: What are the key considerations for handling and storing D-Glucose-[6-3H(N)]?
D-Glucose-[6-3H(N)] is typically supplied in an ethanol solution to prevent microbial contamination, as glucose is an excellent nutrient source.[4] For cell-based experiments, the ethanol may need to be evaporated prior to use to avoid cellular toxicity.[4] It is crucial to store the compound as recommended by the manufacturer, usually at low temperatures, to minimize decomposition. The stability of the radiolabel is not solely dependent on the half-life of tritium and can be affected by storage conditions.
Troubleshooting Guide
This section addresses common pitfalls and provides solutions for issues that may arise during your experiments with D-Glucose-[6-3H(N)].
Issue 1: Low or Inconsistent Scintillation Counts
Possible Cause 1: Quenching
Quenching is the reduction of the light signal produced during scintillation counting, leading to an underestimation of the radioactivity.[8] It can be caused by chemical agents (chemical quenching) or colored substances (color quenching) in the sample.[9]
-
Solution:
-
Use a Quench Curve: Prepare a set of standards with a known amount of radioactivity and increasing amounts of the suspected quenching agent to create a quench curve. This allows you to correct your experimental counts for the quenching effect.[8]
-
Sample Preparation: Ensure your samples are colorless and free of interfering chemicals. If your samples are colored, consider a color quench correction.
-
Choice of Scintillation Cocktail: Different cocktails have varying resistance to quenching.[10] Consult the manufacturer's specifications to choose a cocktail suitable for your sample type.
-
Possible Cause 2: Inefficient Separation of Tritiated Water (³H₂O)
In glycolysis assays, it is critical to separate the ³H₂O produced from the unused D-Glucose-[6-3H(N)]. Incomplete separation will lead to artificially high background counts.
-
Solution:
-
Ion-Exchange Chromatography: Use an ion-exchange column to bind the negatively charged phosphorylated glucose intermediates, allowing the neutral ³H₂O to pass through for collection and counting.
-
Evaporation/Distillation: A common method involves evaporating the water from the sample and collecting the distillate, which will contain the ³H₂O, leaving the non-volatile radiolabeled glucose behind.[1] Ensure the evaporation process is complete.
-
Diffusion Method: Allow the ³H₂O to diffuse across a semi-permeable membrane into a vial containing water, while the larger D-Glucose-[6-3H(N)] molecule is retained.
-
Issue 2: High Background Radioactivity
Possible Cause 1: Contamination of Labware or Reagents
Tritium can be difficult to decontaminate from surfaces and can be present in reagents.
-
Solution:
-
Dedicated Labware: Use dedicated glassware and plasticware for radiolabeled experiments.
-
Reagent Blanks: Always include a "no-cell" or "no-enzyme" control to measure the background radioactivity of your reagents.
-
Proper Decontamination: Follow your institution's radiation safety guidelines for decontaminating labware and work surfaces.
-
Possible Cause 2: Incomplete Cell Lysis
If cells are not completely lysed, the intracellular tritiated metabolites will not be released for separation and measurement, leading to an underestimation of glycolytic activity and a higher apparent background.
-
Solution:
-
Optimize Lysis Buffer: Ensure your lysis buffer is effective for your cell type. Sonication or freeze-thaw cycles can be used to aid in complete cell disruption.
-
Visual Confirmation: After lysis, inspect the cell suspension under a microscope to confirm that the majority of cells have been disrupted.
-
Issue 3: Unexpected or Non-Linear Metabolic Rates
Possible Cause 1: Substrate Depletion or Saturation
If the concentration of D-glucose in the medium changes significantly during the experiment, it can affect the rate of glycolysis.
-
Solution:
-
Time Course Experiment: Perform a time-course experiment to determine the linear range of ³H₂O production for your specific cell type and experimental conditions.
-
Optimize Glucose Concentration: Ensure the initial glucose concentration is not limiting and remains relatively constant throughout the linear phase of the assay.
-
Possible Cause 2: Interference from Other Metabolic Pathways
The tritium on the 6th carbon can potentially be incorporated into other molecules through pathways branching off from glycolysis, such as the pentose phosphate pathway or glycogen synthesis.
-
Solution:
-
Use of Pathway Inhibitors: To isolate the contribution of glycolysis, specific inhibitors for branching pathways can be used in control experiments.
-
Comparison with Other Labeled Glucose: Compare results obtained with D-Glucose-[6-3H(N)] to those with other specifically labeled glucose molecules (e.g., D-[5-³H]glucose, where the tritium is lost at the enolase step of glycolysis) to understand the fate of the label.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to experiments using tritiated glucose.
| Parameter | Value/Range | Significance |
| Specific Activity of ³H | ~29 Ci/mmol | This is the theoretical maximum specific activity for tritium. Products with higher specific activity indicate more than one tritium atom per molecule.[4] |
| ³H₂O Yield from D-[6-³H]glucose | ~12% in erythrocytes | This indicates that a significant portion of the tritium from the 6th position is not immediately released as water in the main glycolytic pathway in this cell type, but rather at more distal metabolic steps.[2] |
| ³H₂O Yield from D-[5-³H]glucose | ~95% in erythrocytes | The tritium at the 5-position is almost completely released at the enolase step of glycolysis, making it a more direct measure of flux through this part of the pathway.[2] |
Experimental Protocols
Protocol: Measuring Glycolysis Rate in Adherent Cells using D-Glucose-[6-3H(N)]
This protocol provides a general framework for measuring the rate of glycolysis by quantifying the production of ³H₂O.
Materials:
-
Adherent cells cultured in appropriate plates (e.g., 24-well plates)
-
D-Glucose-[6-3H(N)]
-
Culture medium (with and without glucose)
-
Lysis buffer (e.g., 0.1 M HCl)
-
Ion-exchange resin (e.g., Dowex 1X8) or evaporation apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Pre-incubation: Wash the cells with glucose-free medium and then pre-incubate them in this medium for a defined period (e.g., 1 hour) to deplete intracellular glucose stores.
-
Labeling: Add culture medium containing a known concentration of D-Glucose-[6-3H(N)] (e.g., 1 µCi/mL) and unlabeled glucose to each well.
-
Incubation: Incubate the cells for a predetermined time within the linear range of ³H₂O production.
-
Reaction Termination: Stop the reaction by adding lysis buffer (e.g., 0.1 M HCl).
-
Separation of ³H₂O:
-
Ion-Exchange Method:
-
Transfer the lysate to a tube containing an anion exchange resin.
-
Vortex and centrifuge to pellet the resin, which will bind the charged D-Glucose-[6-3H(N)] and its phosphorylated derivatives.
-
Transfer the supernatant containing the ³H₂O to a scintillation vial.
-
-
Evaporation Method:
-
Transfer the lysate to a sealed vial with a suspended inner well containing water.
-
Heat the vial to evaporate the lysate; the ³H₂O will condense in the inner well.
-
Transfer the water from the inner well to a scintillation vial.
-
-
-
Scintillation Counting: Add scintillation cocktail to the vials and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of glycolysis based on the amount of ³H₂O produced per unit of time, normalized to the amount of protein or number of cells per well.
Visualizations
Caption: Metabolic fate of D-Glucose-[6-3H(N)] in glycolysis.
Caption: General experimental workflow for a glycolysis assay.
Caption: Troubleshooting logic for low scintillation counts.
References
- 1. Decontamination of tritiated water samples prior to tritium assay [inis.iaea.org]
- 2. abcam.com [abcam.com]
- 3. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Potential Interference Caused by Endogenous Substances, Drugs, and Variations of Blood Sample Properties and Environmental Conditions, With Blood Glucose Concentrations Measured With a New Strip-Based Blood Glucose Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-level tritium assay in water samples by electrolytic enrichment and liquid-scintillation counting in the IAEA laboratory [inis.iaea.org]
- 7. Underestimation of D-glucose utilisation as judged from the conversion of D-[3-3H]glucose to 3HOH | springermedicine.com [springermedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and validation of glycolysis-related diagnostic signatures in diabetic nephropathy: a study based on integrative machine learning and single-cell sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference by gliclazide in the glucose oxidase/peroxidase method for glucose assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Glucose Uptake Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their glucose uptake experiments.
Frequently Asked Questions (FAQs)
1. Which glucose uptake assay should I choose for my experiment?
The choice of a glucose uptake assay depends on several factors, including the specific research question, the cell type being used, and the available equipment. The most common methods involve the use of glucose analogs that are taken up by cells but not fully metabolized.
-
Radiolabeled Assays (e.g., with [³H]-2-deoxyglucose or [¹⁴C]-2-deoxyglucose): These are considered the gold standard for quantifying glucose uptake due to their high sensitivity and direct measurement of analog accumulation.[1][2] However, they require the handling and disposal of radioactive materials.
-
Fluorescent Assays (e.g., with 2-NBDG): These assays use a fluorescently tagged glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), and can be analyzed using fluorescence microscopy, flow cytometry, or a plate reader.[3][4] They offer a non-radioactive alternative and are suitable for high-throughput screening.[5][6] However, it's important to note that 2-NBDG is bulkier than glucose and may not always be transported in the same manner, which could affect the accuracy of the results.[7]
-
Colorimetric and Luminescent Assays: These are typically kit-based and measure the accumulation of a glucose analog (like 2-deoxyglucose) through a series of enzymatic reactions that produce a colored or luminescent signal.[8][9][10] They are non-radioactive and often have a simple "add-mix-measure" protocol suitable for high-throughput applications.[9]
2. What is the best cell line for a glucose uptake assay?
The ideal cell line depends on the research focus.
-
For insulin-stimulated glucose uptake: 3T3-L1 adipocytes and L6 myotubes are commonly used as they express the insulin-responsive glucose transporter GLUT4.[11][12] C2C12 myotubes are also frequently used.[11] Primary adipocytes are considered the gold standard for insulin-stimulated glucose uptake assays but can be more challenging to work with.[11]
-
For cancer cell metabolism: A variety of cancer cell lines are used, and the choice often depends on the specific cancer type being studied. It is crucial to select a cell line that expresses the glucose transporters relevant to your research question.[5]
-
General considerations: It's important to choose a cell line that expresses the glucose transporter(s) of interest. For example, if studying a compound that targets a specific GLUT isoform, ensure the chosen cell line has adequate expression of that transporter.
3. Why is serum starvation necessary before a glucose uptake assay?
Serum starvation is a critical step, particularly for studies involving insulin stimulation. Serum contains various growth factors and hormones that can activate signaling pathways, including those that regulate glucose uptake. By removing serum for a period before the experiment, basal signaling is reduced, which in turn increases the cell's responsiveness to subsequent stimulation with insulin.[13] The optimal duration of serum starvation can vary between cell types, but a period of 3 to 16 hours is common.[14][15] For some cell lines, complete serum starvation can induce stress, so using a low concentration of serum (e.g., 0.2-0.5%) or bovine serum albumin (BSA) may be preferable.[15]
4. What are appropriate positive and negative controls for a glucose uptake experiment?
-
Positive Control: For insulin-stimulated glucose uptake, the most common positive control is the addition of a known concentration of insulin (e.g., 100 nM) to stimulate glucose transport.[16] This demonstrates that the cells are responsive and the assay is working as expected.
-
Negative Control: A common negative control is to measure basal glucose uptake in the absence of any stimulants. To determine the contribution of non-transporter-mediated glucose uptake (passive diffusion), cells can be treated with a glucose transport inhibitor like cytochalasin B or phloretin.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | Incomplete washing to remove extracellular glucose analog. | Increase the number and rigor of washing steps with ice-cold PBS after incubation with the glucose analog.[17] |
| Non-specific binding of the glucose analog to the cell surface or plate. | Include a negative control with a glucose transport inhibitor (e.g., cytochalasin B) to determine the level of non-specific uptake.[9] | |
| Cell lysis before or during washing steps. | Handle cells gently during washing and ensure the wash buffer is at the correct temperature (ice-cold). | |
| Low or No Insulin Response | Cells are insulin-resistant or have low expression of insulin-responsive glucose transporters (GLUT4). | Use a cell line known to be insulin-responsive (e.g., 3T3-L1, L6). Ensure proper differentiation of cells if required (e.g., 3T3-L1 preadipocytes to adipocytes). |
| Suboptimal serum starvation. | Optimize the duration and conditions of serum starvation. Prolonged starvation can stress cells, while insufficient starvation can lead to high basal uptake.[15] | |
| Insulin degradation. | Prepare fresh insulin solutions and avoid repeated freeze-thaw cycles. | |
| Cell confluence is too high or too low. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not overly confluent, which can affect insulin signaling. | |
| High Variability Between Replicates | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension when seeding plates and verify cell density. |
| Inaccurate pipetting. | Use calibrated pipettes and be precise with the addition of all reagents, especially the glucose analog and any inhibitors or stimulators. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with PBS to maintain humidity. | |
| Temperature fluctuations during incubation. | Ensure all incubation steps are carried out at the specified temperature and for the precise duration. |
Data Presentation
Table 1: Comparison of Glucose Uptake Rates in Different Cell Lines
| Cell Line | Assay Type | Condition | Glucose Uptake (relative units or specific rate) | Reference |
| Human Myotubes | [³H]-2-deoxyglucose | Basal | ~15 pmol/mg/min | [16] |
| Human Myotubes | [³H]-2-deoxyglucose | Insulin (100 nM) | ~25 pmol/mg/min | [16] |
| MCF10A | 2-NBDG | Basal | Dose-dependent increase | [6] |
| CA1d | 2-NBDG | Basal | Dose-dependent increase | [6] |
| 3T3-L1 Adipocytes | Colorimetric | Insulin (1 µM) | Significant increase over basal | [8] |
Table 2: Effect of Inhibitors on Glucose Uptake
| Cell Line | Inhibitor | Target | Effect on Glucose Uptake | Reference |
| Adipocytes | Cytochalasin B | Glucose Transporters | Decrease | [9] |
| Adipocytes | LY294002 | PI3K | Decrease in insulin-stimulated uptake | [9] |
| L6 Myotubes | Compound C | AMPK | Prevents serum starvation-induced increase in insulin-stimulated uptake | [13] |
| MCF10A & CA1d | Phloretin | Glucose Transporters | Dose-dependent decrease | [6] |
Experimental Protocols
Protocol 1: Radiolabeled 2-Deoxyglucose ([³H]-2DG) Uptake Assay
This protocol is adapted from established methods for measuring glucose uptake in cultured cells.[2][16]
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluence. For cell lines like 3T3-L1s, differentiate them into adipocytes.
-
Serum Starvation: Remove the growth medium and wash the cells with PBS. Add serum-free or low-serum medium and incubate for 3-16 hours.
-
Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-Phosphate-HEPES, KRPH).
-
Stimulation: Add buffer with or without insulin (or other stimulants) and incubate for the desired time (e.g., 20-30 minutes).
-
Glucose Uptake: Add [³H]-2DG to each well and incubate for a short period (e.g., 5-15 minutes).
-
Termination and Washing: Stop the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS or 50 mM NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a portion of the cell lysate to determine the protein concentration for normalization of the glucose uptake data.
Protocol 2: Fluorescent 2-NBDG Glucose Uptake Assay
This protocol is a general guideline for using 2-NBDG.[3][4]
-
Cell Culture and Starvation: Follow steps 1 and 2 from the radiolabeled assay protocol.
-
2-NBDG Incubation: Wash the cells with glucose-free medium and then add a medium containing 2-NBDG (typically 50-100 µM). Incubate for 15-60 minutes at 37°C.
-
Washing: Remove the 2-NBDG solution and wash the cells multiple times with ice-cold PBS.
-
Analysis:
-
Fluorescence Microscopy: Visualize and capture images of the cells.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity.
-
Plate Reader: Measure the fluorescence intensity directly in the multi-well plate.
-
Mandatory Visualization
Insulin Signaling Pathway for Glucose Uptake
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
General Experimental Workflow for Glucose Uptake Assay
Caption: A generalized workflow for performing a cell-based glucose uptake assay.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Development of high-throughput quantitative assays for glucose uptake in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]
strategies to reduce non-specific binding of D-Glucose-[6-3H(N)]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving D-Glucose-[6-3H(N)], with a focus on mitigating non-specific binding.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can significantly impact the accuracy and reliability of your experimental data. If you are experiencing high background signals in your D-Glucose-[6-3H(N)] assays, consider the following troubleshooting strategies.
| Problem | Potential Cause | Recommended Solution |
| High background across all wells | Inadequate blocking of non-specific sites on the assay plate or filter membrane. | - Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin [BSA]).[1] - Test alternative blocking agents such as casein or non-fat dry milk.[2] - Increase the blocking incubation time or temperature. |
| Suboptimal washing steps. | - Increase the number of wash steps. - Increase the volume of the wash buffer. - Use ice-cold wash buffer to reduce the dissociation of specifically bound ligand. - Include a brief incubation step with the wash buffer. | |
| Hydrophobic interactions of the radioligand with the plasticware or filter. | - Add a non-ionic surfactant, such as Tween-20, to the wash buffer at a low concentration (e.g., 0.05-0.1%). | |
| High concentration of radioligand. | - Reduce the concentration of D-Glucose-[6-3H(N)]. Non-specific binding is often proportional to the radioligand concentration.[3] | |
| Inconsistent non-specific binding | Incomplete cell lysis or harvesting. | - Ensure complete cell lysis to release all intracellular contents. - Optimize the harvesting technique to ensure consistent cell collection. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for critical samples. - Ensure uniform temperature and humidity across the plate during incubation. | |
| High binding in the presence of inhibitors | Inhibitor concentration is too low. | - Increase the concentration of the unlabeled competitor (e.g., cold D-glucose, cytochalasin B, or phlorizin) to ensure saturation of specific binding sites. A common starting point is 100- to 1000-fold excess over the radioligand concentration.[3] |
| Inhibitor is not effective for the specific glucose transporter subtype. | - Verify the glucose transporter isoforms present in your experimental system (e.g., GLUTs vs. SGLTs). - Use an appropriate inhibitor for the target transporter (e.g., cytochalasin B for GLUTs, phlorizin for SGLTs).[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in D-Glucose-[6-3H(N)] assays?
A1: Non-specific binding refers to the adherence of the radiolabeled glucose to components other than the specific glucose transporters or receptors of interest, such as the assay plate, filter membranes, or other cellular proteins.[3] This binding is problematic because it contributes to the background signal, thereby reducing the signal-to-noise ratio and making it difficult to accurately quantify specific glucose uptake.
Q2: How do I determine the level of non-specific binding in my experiment?
A2: Non-specific binding is determined by measuring the amount of D-Glucose-[6-3H(N)] that binds in the presence of a saturating concentration of an unlabeled competitor. This competitor will occupy the specific binding sites, so any remaining bound radioactivity is considered non-specific.[3] Commonly used competitors for glucose uptake assays include a high concentration of non-radiolabeled D-glucose, or specific inhibitors like cytochalasin B or phlorizin.
Q3: What are the best blocking agents to use for reducing non-specific binding?
A3: The choice of blocking agent can be system-dependent. Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at concentrations ranging from 0.1% to 5%. It is a common and effective blocking agent for many applications.[1]
-
Casein or Non-fat Dry Milk: Often used at 1-5%. These can sometimes be more effective than BSA.[2]
-
Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific antibody binding sites if applicable to your assay.[6]
It is recommended to empirically test different blocking agents and concentrations to find the optimal condition for your specific assay.
Q4: What are cytochalasin B and phlorizin, and when should I use them?
A4: Cytochalasin B and phlorizin are inhibitors of glucose transport that can be used to determine non-specific uptake.
-
Cytochalasin B is a potent inhibitor of the facilitative glucose transporters (GLUTs), such as GLUT1, GLUT2, and GLUT4.[5][7] It should be used in cell types that primarily express these transporters.
-
Phlorizin is a competitive inhibitor of the sodium-glucose cotransporters (SGLTs), such as SGLT1 and SGLT2.[4][5] It is suitable for use in tissues like the intestine and kidney where SGLTs are predominantly expressed.
Q5: What concentrations of cytochalasin B and phlorizin are typically used?
A5: The optimal concentration should be determined experimentally, but here are some reported inhibitory constants (Ki) to guide your starting concentrations. A concentration of at least 100 times the Ki value is generally recommended to ensure complete inhibition of specific uptake.
| Inhibitor | Target Transporter | Reported Ki or IC50 |
| Cytochalasin B | hGLUT1 | ~0.110 µM (IC50)[7][8] |
| Phlorizin | hSGLT1 | ~140-300 nM[4][5] |
| Phlorizin | hSGLT2 | ~11-39 nM[4][5] |
Experimental Protocols
Protocol: D-Glucose-[6-3H(N)] Uptake Assay in Adherent Cells
This protocol provides a general framework for measuring glucose uptake in adherent cells. Optimization of incubation times, concentrations, and washing steps is recommended for each specific cell type and experimental condition.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
D-Glucose-[6-3H(N)]
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer
-
Unlabeled D-glucose (for determining non-specific binding)
-
Glucose transport inhibitor (e.g., Cytochalasin B or Phlorizin)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-incubation:
-
Wash the cells twice with warm KRH buffer.
-
Incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.
-
-
Initiation of Glucose Uptake:
-
For total uptake wells, add KRH buffer containing D-Glucose-[6-3H(N)] at the desired final concentration.
-
For non-specific uptake wells, add KRH buffer containing D-Glucose-[6-3H(N)] and a saturating concentration of a competitor (e.g., 100-fold excess of cold D-glucose, or an appropriate concentration of cytochalasin B or phlorizin).
-
Incubate for a predetermined time (e.g., 5-30 minutes) at 37°C. The optimal time should be within the linear range of glucose uptake for the specific cell type.
-
-
Termination of Uptake and Washing:
-
To stop the uptake, rapidly aspirate the radioactive medium.
-
Immediately wash the cells three times with ice-cold PBS to remove unbound radiolabel.
-
-
Cell Lysis:
-
Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the average CPM of the non-specific uptake wells from the average CPM of the total uptake wells.
-
Normalize the specific uptake to the protein concentration in each well, if desired.
-
Visualizations
Logical Workflow for a D-Glucose-[6-3H(N)] Uptake Assay
Caption: Workflow for a typical D-Glucose-[6-3H(N)] uptake experiment.
Signaling Pathway of Insulin-Stimulated GLUT4 Translocation
References
- 1. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
dealing with variability in in vivo D-Glucose-[6-3H(N)] studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vivo D-Glucose-[6-3H(N)] studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our glucose turnover rates between animals in the same group. What are the common causes?
High inter-animal variability is a frequent challenge. The primary sources to investigate are:
-
Animal Stress: Handling, injection, and blood sampling procedures can induce a stress response, leading to the release of catecholamines and glucocorticoids. These hormones can significantly impact glucose metabolism and introduce variability.[1][2][3][4]
-
Fasting Duration: Inconsistent or inappropriate fasting times can lead to differences in baseline glucose and insulin levels, affecting tracer uptake and metabolism.[5][6][7][8][9]
-
Tracer Purity: Radiochemical impurities in the D-Glucose-[6-3H(N)] tracer can lead to inaccurate measurements of glucose turnover, sometimes resulting in paradoxical negative values for endogenous glucose production.[10]
-
Genetic Background: Different mouse strains can have inherent differences in glucose metabolism and insulin sensitivity.
Q2: Our results for endogenous glucose production are sometimes negative, which is physiologically impossible. What could be causing this?
This is a classic issue often linked to the purity of the tritiated glucose tracer.[10] Over time, especially with improper storage, D-Glucose-[6-3H(N)] can degrade, leading to the formation of radioactive impurities. These impurities are not metabolized in the same way as glucose, which can lead to an overestimation of the specific activity of glucose in the plasma and consequently an underestimation of glucose turnover.
Solution:
-
Verify Tracer Purity: Before starting a study, it is advisable to check the radiochemical purity of your tracer stock using techniques like High-Performance Liquid Chromatography (HPLC).
-
Proper Storage: Store the D-Glucose-[6-3H(N)] according to the manufacturer's instructions, typically at low temperatures and protected from light, to minimize degradation.
-
Fresh Preparations: Prepare tracer solutions fresh for each experiment to avoid issues with stability in aqueous solutions.
Q3: How can we minimize stress-induced variability in our animal models?
Minimizing stress is crucial for obtaining reliable and reproducible data.
-
Acclimatization: Allow animals to acclimate to the experimental environment and handling procedures for a sufficient period before the study begins.
-
Handling Technique: Use gentle handling methods. For mice, using a "cup" handling method has been shown to reduce anxiety-like behaviors and blood glucose levels compared to tail-picking.[1]
-
Blood Sampling: Choose the least stressful blood sampling method that provides the required sample volume. For serial sampling, tail vein incision may be preferable to retro-orbital sinus puncture, which can cause sustained increases in corticosterone.[3]
Q4: What is the optimal fasting duration for mice before a D-Glucose-[6-3H(N)] study?
The optimal fasting duration depends on the specific goals of the study.
-
Short-term fasting (2-6 hours): For assessing insulin tolerance, a 2-hour fast may be sufficient to lower plasma insulin without causing significant metabolic stress and weight loss.[5] A 6-hour fast is also commonly used and can reveal glucose intolerance in diet-induced obese models.[6]
-
Daytime vs. Nighttime Fasting: For longer fasting periods (e.g., 12 hours), daytime fasting in mice (who are nocturnal) can result in less variation in fasting blood glucose compared to nighttime fasting.[7][8]
Data Presentation: Impact of Key Variables on Experimental Outcomes
Table 1: Effect of Handling Method on Plasma Glucose and Corticosterone in Mice
| Handling Method | Change in Blood Glucose (post-EPM exposure) | Plasma Corticosterone (post-EPM exposure) |
| Tail-Picked | Significant increase | Significant increase |
| "Cup" Method | Reduced increase compared to tail-picked[1] | No significant difference from tail-picked in some studies[1] |
| "Cup/Massage" | Reduced fasting blood glucose[1] | Significantly reduced compared to tail-picked[1] |
Table 2: Impact of Fasting Duration on Metabolic Parameters in C57BL/6J Mice
| Fasting Duration | Change in Blood Glucose | Change in Plasma Insulin |
| 2 hours | No significant change from baseline | ~50% decrease[5] |
| 6 hours | No significant change from baseline | ~50% decrease[5] |
| 12 hours | Significant decrease | ~70% decrease[5] |
| 24 hours | Significant decrease | ~70% decrease[5] |
Table 3: Increase in Labeled Impurity in Plasma Over Time During Hyperinsulinemic Clamp
| Time Point | Labeled Impurity as % of Neutral Plasma Radioactivity |
| 0 min (post-equilibration) | 5.3 ± 0.9%[10] |
| 120 min | 13.5 ± 2.2%[10] |
| 240 min | 15.4 ± 2.4%[10] |
Experimental Protocols
Detailed Methodology for In Vivo Glucose Turnover Measurement using D-Glucose-[6-3H(N)]
This protocol is a synthesis based on established methods for in vivo glucose kinetic studies.[11][12][13][14]
1. Animal Preparation:
- House animals in a controlled environment (temperature, light-dark cycle) and allow for at least one week of acclimatization.
- For studies requiring cannulation (e.g., for stress-free blood sampling), perform surgery at least 5 days prior to the experiment to allow for full recovery.
- Fast animals according to the study design (e.g., 6-hour daytime fast).[6] Water should be available at all times.
2. Tracer Preparation:
- Verify the radiochemical purity of the D-Glucose-[6-3H(N)] stock.
- On the day of the experiment, prepare a sterile solution of the tracer in saline. The final dose should be calculated based on the animal's body weight (a typical dose for mice is 10 µCi per gram of body weight).[11]
- For a bolus injection, the tracer is administered as a single dose. For constant infusion studies, a priming dose is followed by a continuous infusion.
3. Experimental Procedure:
- Take a baseline blood sample (t=0) for the measurement of basal glucose and insulin concentrations, and background radioactivity.
- Administer the D-Glucose-[6-3H(N)] tracer via the desired route (e.g., intravenous injection).
- Collect subsequent blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 45, 60 minutes post-injection). The sampling schedule should be designed to accurately capture the decay of the tracer's specific activity.
- Immediately after collection, process the blood to separate plasma. Store plasma samples at -80°C until analysis.
4. Sample Analysis:
- Measure plasma glucose concentration using a glucose oxidase method.
- Determine the radioactivity in each plasma sample using a liquid scintillation counter.
- To separate tritiated water from the tritiated glucose, an aliquot of the plasma can be evaporated to dryness and then reconstituted in water. The radioactivity of the reconstituted sample represents the tritiated glucose.
- Calculate the specific activity of glucose (dpm/mg) for each time point.
5. Data Analysis:
- Plot the decay of glucose-specific activity over time.
- Calculate the glucose turnover rate using appropriate kinetic models (e.g., the one-compartment model for steady-state conditions).
Mandatory Visualizations
Signaling Pathways
Caption: Insulin Signaling Pathway.
Caption: Glucagon Signaling Pathway.
Caption: Glycolysis Pathway.
Experimental Workflow
Caption: Experimental Workflow.
References
- 1. Mouse Handling Limits the Impact of Stress on Metabolic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of corticosterone responses to acute stress in mice following different serial blood collection methods | Annali dell'Istituto Superiore di Sanità [annali.iss.it]
- 4. Dynamics and Correlation of Serum Cortisol and Corticosterone under Different Physiological or Stressful Conditions in Mice | PLOS One [journals.plos.org]
- 5. Reappraisal of the optimal fasting time for insulin tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. reappraisal-of-the-optimal-fasting-time-for-insulin-tolerance-tests-in-mice - Ask this paper | Bohrium [bohrium.com]
- 10. Underestimation of glucose turnover determined using [6-3H]glucose tracer in non-steady state. The role of a tritiated tracer impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
proper storage and handling to prevent degradation of D-Glucose-[6-3H(N)]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of D-Glucose-[6-3H(N)] to ensure experimental success and prevent degradation of this critical radiolabeled compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for D-Glucose-[6-3H(N)]?
A1: To maintain its stability and prevent degradation, D-Glucose-[6-3H(N)] should be stored at -20°C upon arrival.[1][2] It is typically shipped on dry ice to maintain this temperature during transit.
Q2: What is the solvent used for D-Glucose-[6-3H(N)] and why?
A2: D-Glucose-[6-3H(N)] is commonly supplied in an ethanol and water solution, often in a 9:1 ratio.[1][2] The ethanol acts as a preservative to inhibit microbial growth, which can degrade the glucose.[3]
Q3: Do I need to remove the ethanol from the solution before my experiment?
A3: For many cell-based or in vivo experiments, it is advisable to evaporate the ethanol from the stock material before use, as ethanol can be toxic to cells.[3] This can be done by gentle warming and evaporation under a stream of nitrogen.
Q4: What is the expected rate of decomposition for D-Glucose-[6-3H(N)]?
A4: The rate of radiochemical decomposition is initially about 1% per month when stored under recommended conditions.[4] However, this rate can accelerate over time, and stability can vary between lots. It is crucial to check the purity of the compound before use, especially for older batches.[4]
Q5: What are the key safety precautions when handling D-Glucose-[6-3H(N)]?
A5: As with any radioactive material, standard safety protocols must be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles.[5][6][7] All handling of the radioactive solution should be conducted in a designated area, and institutional guidelines for radioactive waste disposal must be strictly followed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results | Radiochemical contamination of the tracer.[8] | Verify the purity of your D-Glucose-[6-3H(N)] lot using an appropriate analytical method like HPLC. If contamination is suspected, consider purchasing a new batch. |
| Improper storage conditions leading to degradation. | Ensure the vial has been consistently stored at -20°C and protected from light. Review storage logs if available. | |
| Low signal or no detectable radioactivity in samples | Insufficient amount of tracer used. | Recalculate the required activity based on the specific activity of your lot and the expected glucose uptake in your experimental model. |
| Inefficient cellular uptake. | Optimize experimental conditions such as incubation time, cell density, and glucose concentration in the medium. | |
| Loss of sample during washing steps. | Review and refine the cell washing procedure to minimize cell detachment or loss. Ensure wash buffers are at the correct temperature (e.g., ice-cold) to stop uptake effectively. | |
| High background signal | Incomplete removal of extracellular D-Glucose-[6-3H(N)]. | Increase the number and volume of washes after incubation with the radiolabeled glucose. Ensure thorough aspiration of the wash buffer between steps. |
| Non-specific binding of the tracer. | Include appropriate controls, such as incubating cells with an excess of non-radiolabeled D-glucose to determine the level of non-specific binding. |
Experimental Protocols
Protocol: Cellular Glucose Uptake Assay
This protocol outlines a general procedure for measuring glucose uptake in adherent cells using D-Glucose-[6-3H(N)].
-
Cell Culture: Plate cells in a multi-well plate (e.g., 24-well) and grow to the desired confluency.
-
Preparation of Reagents:
-
Tracer Solution: Prepare a working solution of D-Glucose-[6-3H(N)] in a suitable glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer). The final concentration will depend on the experiment and the specific activity of the stock.
-
Wash Buffer: Prepare an ice-cold stop buffer (e.g., PBS) to terminate the uptake.
-
-
Assay Procedure:
-
Wash the cells with a glucose-free buffer to remove any residual glucose from the culture medium.[9]
-
Add the D-Glucose-[6-3H(N)] tracer solution to the cells and incubate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
To terminate glucose uptake, rapidly aspirate the tracer solution and wash the cells multiple times with ice-cold stop buffer.[9]
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial.
-
-
Quantification:
-
Add scintillation cocktail to the vials.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Normalize the DPM values to the protein concentration of the cell lysate.
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Reference |
| Storage Temperature | -20°C | [1][2] |
| Shipping Condition | Dry Ice | [1][2] |
| Typical Solvent | Ethanol:water (9:1) | [1][2] |
| Initial Decomposition Rate | ~1% per month | [4] |
| Specific Activity Range | 25 - 50 Ci/mmol | [1] |
Visualizations
Caption: A flowchart of the key steps in a cellular glucose uptake assay.
Caption: A decision tree for troubleshooting inconsistent experimental data.
References
- 1. revvity.com [revvity.com]
- 2. Glucose, D-[2-3H]-, 1mCi (37MBq) | Revvity [revvity.com]
- 3. revvity.com [revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. isotope.com [isotope.com]
- 7. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contamination of tritiated glucose tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating D-Glucose-[6-3H(N)] Results with Mass Spectrometry: A Comparative Guide
For decades, the use of radiolabeled D-Glucose, particularly D-Glucose-[6-3H(N)], has been a cornerstone in metabolic research, enabling the direct measurement of glucose uptake and metabolism in cellular and in vivo models.[1][2] While robust, this method necessitates handling radioactive materials and is limited in its ability to distinguish between metabolic pathways. The advent of high-resolution mass spectrometry offers a powerful, non-radioactive alternative that not only quantifies glucose uptake but also allows for the tracing of metabolic fates of glucose through stable isotope labeling.[3][4][5] This guide provides a comparative overview of these two techniques, complete with experimental protocols and performance data, to assist researchers in selecting the most appropriate method for their studies.
Methodology Comparison: Radiolabeling vs. Mass Spectrometry
The fundamental difference between these two approaches lies in the type of isotope used and the detection method. The radiolabeling assay with D-Glucose-[6-3H(N)] relies on the detection of beta decay, providing a highly sensitive measure of glucose incorporation into cells. In contrast, mass spectrometry utilizes stable, non-radioactive isotopes, such as 13C-labeled glucose, and measures the mass-to-charge ratio of the molecule and its metabolites, offering detailed insights into metabolic pathways.[4][6]
Quantitative Data Summary
The following table summarizes the key performance characteristics of each method, compiled from various studies.
| Parameter | D-Glucose-[6-3H(N)] Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Scintillation counting of tritium decay | Mass-to-charge ratio detection of stable isotopes |
| Sensitivity | High (pico- to femtomole range) | High (low micromolar to picomolar range)[7] |
| Specificity | High for glucose uptake | High for glucose and its metabolites |
| Metabolic Tracing | Limited (measures overall uptake) | Detailed (traces isotope through pathways)[6][8] |
| Multiplexing | Difficult | Can simultaneously measure multiple analytes[5] |
| Safety | Requires handling of radioactive materials | No radioactive hazard |
| Sample Throughput | Can be high with specialized plates[1] | High with automation (up to 48 samples/day)[4] |
| **Linearity (R²) ** | Typically >0.98 | >0.99[3][7] |
| Reproducibility (CV%) | <10% | <1-5%[9][10] |
Experimental Protocols
This section outlines the typical experimental workflows for measuring glucose uptake using both D-Glucose-[6-3H(N)] and a stable isotope-labeled glucose with mass spectrometry analysis.
D-Glucose-[6-3H(N)] Uptake Assay Protocol
This protocol is a standard method for measuring glucose uptake in adherent cell cultures.
-
Cell Culture: Seed cells in a 24-well plate and culture to the desired confluency.
-
Glucose Starvation: Wash cells twice with warm, glucose-free Krebs-Ringer-HEPES (KRH) buffer. Incubate cells in KRH buffer for 1 hour at 37°C to deplete intracellular glucose.
-
Initiate Glucose Uptake: Add KRH buffer containing D-Glucose-[6-3H(N)] (typically 0.5-1.0 µCi/mL) and unlabeled D-glucose to a final desired concentration. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by aspirating the radioactive solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample.
Mass Spectrometry-Based Glucose Metabolism Protocol using 13C-Glucose
This protocol details the use of stable isotope-labeled glucose to measure glucose uptake and downstream metabolism.
-
Cell Culture and Glucose Starvation: Follow steps 1 and 2 from the D-Glucose-[6-3H(N)] protocol.
-
Stable Isotope Labeling: Replace the starvation buffer with media containing [U-13C6]-glucose at a known concentration. Incubate for the desired time period.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.[6]
-
-
Sample Preparation for LC-MS:
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate metabolites using a suitable chromatography column (e.g., HILIC for polar metabolites).[6]
-
Analyze the eluent using the mass spectrometer in a targeted selected reaction monitoring (SRM) or a full scan mode to detect and quantify 13C-labeled glucose and its downstream metabolites.[11]
-
-
Data Analysis: Determine the amount of 13C-labeled metabolites by comparing their peak areas to those of known standards. Calculate the fractional contribution of glucose to the synthesis of other metabolites.
Visualizing the Workflows and Concepts
The following diagrams illustrate the experimental workflows and the underlying principles of each technique.
Caption: Comparative experimental workflows for glucose uptake analysis.
Caption: Conceptual principles of radiolabeling and mass spectrometry.
Conclusion
Both D-Glucose-[6-3H(N)] assays and mass spectrometry are powerful techniques for studying glucose metabolism. The choice between them depends on the specific research question.
-
D-Glucose-[6-3H(N)] assays are highly sensitive and well-suited for high-throughput screening of glucose uptake inhibitors or activators.[1] However, they provide limited information about the downstream metabolic fate of glucose and involve the handling of radioactive materials.
-
Mass spectrometry with stable isotope tracers offers a safer and more detailed view of glucose metabolism, allowing researchers to trace the carbon backbone of glucose through various metabolic pathways.[3][6] This makes it an invaluable tool for metabolic flux analysis and for understanding how disease states or drug treatments rewire cellular metabolism. While the initial instrumentation cost can be high, the detailed data and ability to multiplex can provide a more comprehensive understanding of cellular physiology.[5][12]
References
- 1. revvity.com [revvity.com]
- 2. revvity.com [revvity.com]
- 3. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.uc.edu [journals.uc.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Rapid (13)C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
A Head-to-Head Comparison of D-Glucose-[6-3H(N)] and 2-deoxy-D-glucose (2-DG) Assays for Measuring Cellular Glucose Uptake
For researchers, scientists, and drug development professionals, accurately measuring cellular glucose uptake is crucial for understanding metabolic processes in health and disease. This guide provides a comprehensive comparison of two widely used methods: the radioactive D-Glucose-[6-3H(N)] assay and the non-radioactive 2-deoxy-D-glucose (2-DG) assay, which is available in various formats (colorimetric, fluorometric, and luminescent).
The choice between a radiolabeled glucose analog like D-Glucose-[6-3H(N)] and a non-radioactive analog like 2-DG depends on several factors, including the specific research question, available equipment, safety protocols, and desired throughput. While radioactive assays have historically been the gold standard due to their sensitivity, non-radioactive methods have gained popularity for their convenience and safety.[1]
Core Principles of Glucose Uptake Assays
Both D-Glucose-[6-3H(N)] and 2-DG assays are based on the principle of using a glucose analog that is taken up by cells through glucose transporters (GLUTs).
D-Glucose-[6-3H(N)] Assay: This assay utilizes glucose labeled with tritium, a radioactive isotope of hydrogen. Cells are incubated with D-Glucose-[6-3H(N)], and the amount of radioactivity that accumulates inside the cells is measured using a scintillation counter. This radioactivity is directly proportional to the amount of glucose taken up by the cells. It's important to note that D-glucose is a metabolizable tracer.[2]
2-deoxy-D-glucose (2-DG) Assay: This assay uses a glucose analog, 2-deoxy-D-glucose, which is transported into the cell and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG6P).[3] Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized in the glycolytic pathway and therefore accumulates inside the cell.[3] The amount of accumulated 2-DG6P, which is proportional to the glucose uptake, can then be quantified using various detection methods.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of D-Glucose-[6-3H(N)] and various 2-DG assays.
| Feature | D-Glucose-[6-3H(N)] Assay | 2-DG Colorimetric Assay | 2-DG Fluorometric Assay | 2-DG Luminescent Assay |
| Principle | Measurement of intracellular tritium radioactivity. | Enzymatic detection of 2-DG6P leading to a colorimetric signal. | Enzymatic detection of 2-DG6P leading to a fluorescent signal. | Enzymatic detection of 2-DG6P leading to a luminescent signal. |
| Sensitivity | High | Moderate to High | High | High (similar to radioactive assays)[4] |
| Detection Limit | Picomole range | ~10-20 pmol | ~200 pmol | ~0.5-30 µM of 2DG6P |
| Linearity | Wide dynamic range | Good, but can have a narrow detection window.[3] | Good, but can have a narrow detection window.[3] | Broad linearity[4] |
| Throughput | Lower, requires manual handling of radioactive samples. | High, amenable to 96-well and 384-well plates. | High, amenable to 96-well and 384-well plates. | High, amenable to 96-well and 384-well plates. |
| Workflow | Involves multiple wash steps to remove extracellular radioactivity.[1] | "Add-mix-measure" format, often with no wash steps. | "Add-mix-measure" format, often with no wash steps. | Homogeneous "add-mix-measure" format with no wash steps.[4] |
| Safety | Requires handling and disposal of radioactive materials. | Non-radioactive, safer to use. | Non-radioactive, safer to use. | Non-radioactive, safer to use. |
| Cost | Higher due to radioactive material and disposal costs. | Generally lower cost per sample. | Moderate cost per sample. | Moderate to high cost per sample. |
| Advantages | Gold standard for sensitivity.[1] | Simple, cost-effective, and safe. | High sensitivity and suitable for HTS. | Highest sensitivity among non-radioactive methods, simple workflow.[4] |
| Disadvantages | Safety concerns, waste disposal, lower throughput. | Can be less sensitive than other methods, potential for smaller signal windows.[3] | Potential for compound interference with fluorescence. | Can be more expensive than colorimetric assays. |
Experimental Protocols
Below are detailed methodologies for performing a D-Glucose-[6-3H(N)] uptake assay and a colorimetric 2-DG uptake assay.
D-Glucose-[6-3H(N)] Uptake Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.
-
Serum Starvation: To increase glucose demand, incubate the cells in serum-free medium for 4 hours to overnight.
-
Glucose Starvation: Prior to the assay, incubate the cells in glucose-free and serum-free medium for 40-60 minutes.
-
Treatment (Optional): If testing the effect of a compound (e.g., insulin or an inhibitor), add it to the starvation medium during the last 15-30 minutes of incubation.
-
Initiate Glucose Uptake: Add D-Glucose-[6-3H(N)] (typically 0.5-1.0 µCi/mL) to each well. For competitive inhibition, a non-radioactive glucose analog can be added simultaneously.
-
Incubation: Incubate the cells for a defined period (e.g., 10-30 minutes) at 37°C. The optimal time should be determined empirically.
-
Stop Uptake: To stop the glucose uptake, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS with 0.1 N NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The measured counts per minute (CPM) are proportional to the glucose uptake. Normalize the data to the protein concentration of each sample.
Colorimetric 2-deoxy-D-glucose (2-DG) Uptake Assay Protocol
This protocol is based on a typical commercially available colorimetric 2-DG assay kit.
-
Cell Culture and Starvation: Follow steps 1-4 as described in the D-Glucose-[6-3H(N)] assay protocol.
-
Initiate 2-DG Uptake: Add a known concentration of 2-DG to each well and incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop and Wash: Remove the 2-DG solution and wash the cells three times with ice-cold PBS to remove extracellular 2-DG.
-
Cell Lysis and Extraction: Lyse the cells with the provided extraction buffer. This step also serves to inactivate endogenous enzymes.
-
Neutralization: Neutralize the cell lysate with the provided neutralization buffer.
-
Enzymatic Reaction: Add the reaction mix containing glucose-6-phosphate dehydrogenase (G6PDH) and other enzymes to each well. This will oxidize the accumulated 2-DG6P and generate NADPH.
-
Color Development: The NADPH produced in the previous step will react with a chromogenic substrate to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 412 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of 2-DG taken up by the cells. Calculate the 2-DG uptake based on a standard curve generated with known concentrations of 2-DG6P.
Mandatory Visualization
Signaling Pathway: Insulin-Mediated Glucose Uptake
The following diagram illustrates the key signaling events initiated by insulin that lead to the translocation of GLUT4 transporters to the plasma membrane, thereby increasing glucose uptake.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Workflow: D-Glucose-[6-3H(N)] Assay
The following diagram outlines the major steps involved in a typical radioactive glucose uptake assay.
Caption: Workflow for the D-Glucose-[6-3H(N)] uptake assay.
Experimental Workflow: Colorimetric 2-DG Assay
This diagram illustrates the streamlined workflow of a non-radioactive, colorimetric 2-DG glucose uptake assay.
Caption: Workflow for the colorimetric 2-DG uptake assay.
References
A Comparative Guide to D-Glucose-[6-3H(N)] Specificity as a Glucose Tracer
For researchers, scientists, and drug development professionals, the accurate measurement of glucose transport and metabolism is paramount. Radiolabeled glucose tracers are indispensable tools in these investigations, with D-Glucose-[6-3H(N)] being a commonly utilized option. This guide provides an objective comparison of D-Glucose-[6-3H(N)] with other glucose tracers, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research questions.
Quantitative Comparison of Glucose Tracer Specificity
The specificity of a glucose tracer refers to the degree to which it mimics the metabolic fate of unlabeled glucose without undergoing significant metabolic transformation that could lead to the loss or redistribution of its radioactive label. The following table summarizes quantitative data on the metabolic fate of D-Glucose-[6-3H(N)] in comparison to other commonly used glucose tracers. The data highlights the relative yield of tritiated water (³HOH), which indicates the extent to which the tritium label is lost from the glucose backbone during metabolism.
| Tracer | Alternative Tracers | Key Metabolic Feature | Quantitative Data (³HOH Yield) | Application | Reference |
| D-Glucose-[6-³H(N)] | D-[U-¹⁴C]glucose | The tritium on the 6th carbon is largely retained during the initial steps of glycolysis. | ~12% in human erythrocytes[1] | Studies of glucose uptake and glycolysis. | [Conget & Malaisse, 1995] |
| D-Glucose-[2-³H] | D-[U-¹⁴C]glucose | The tritium on the 2nd carbon is readily lost during the isomerization of glucose-6-phosphate to fructose-6-phosphate. | ~72% in human erythrocytes[1] | Measurement of glucose transport and hexokinase activity. | [Conget & Malaisse, 1995] |
| D-Glucose-[5-³H] | D-[U-¹⁴C]glucose | The tritium on the 5th carbon is lost later in the glycolytic pathway. | ~95% in human erythrocytes[1] | Primarily for measuring rates of glycolysis. | [Conget & Malaisse, 1995] |
| 2-deoxy-D-[³H]glucose (2-DG) | D-Glucose | Transported into the cell and phosphorylated by hexokinase, but not further metabolized, trapping the tracer intracellularly. | Not applicable (not metabolized beyond phosphorylation) | Measurement of glucose uptake/transport rates. | [Revvity, 2023] |
| 3-O-methyl-D-[³H]glucose | D-Glucose | Transported into the cell but is not a substrate for hexokinase and is therefore not phosphorylated or metabolized. | Not applicable (not metabolized) | Specific measurement of glucose transport across the cell membrane. | [Revvity, 2023] |
Experimental Protocols
The assessment of glucose tracer specificity involves a variety of in vivo and in vitro experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Measurement of Tritiated Water (³HOH) Formation
This protocol is adapted from studies assessing the metabolic fate of tritiated glucose isotopes in isolated cells (e.g., erythrocytes).
Objective: To quantify the amount of ³HOH produced from a tritiated glucose tracer as a measure of its metabolism.
Materials:
-
Isolated cells (e.g., human erythrocytes)
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Tritiated glucose tracer (e.g., D-Glucose-[6-³H(N)])
-
D-[U-¹⁴C]glucose (as an internal control for overall glucose metabolism)
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Isolate and wash cells to remove any endogenous glucose. Resuspend the cells in the incubation buffer at a known density.
-
Incubation: Incubate the cell suspension with the tritiated glucose tracer and D-[U-¹⁴C]glucose at a defined concentration and temperature (e.g., 37°C) for a specific time period.
-
Termination of Reaction: Stop the metabolic activity by adding cold PCA to the cell suspension.
-
Neutralization: Neutralize the mixture with KOH to precipitate potassium perchlorate.
-
Separation of ³HOH: Separate the aqueous supernatant, which contains the ³HOH, from the cell pellet and precipitated salts by centrifugation.
-
Quantification:
-
Measure the radioactivity of the supernatant using a liquid scintillation counter to determine the amount of ³HOH produced.
-
Measure the radioactivity of the cell pellet and any other fractions to determine the amount of unmetabolized tracer and tracer incorporated into other metabolites.
-
-
Data Analysis: Express the ³HOH produced as a percentage of the total tritium radioactivity added to the incubation. Compare this to the metabolism of D-[U-¹⁴C]glucose to normalize for variations in metabolic rates.
In Vivo Glucose Tracer Infusion
This protocol is a generalized method for studying whole-body glucose metabolism using tracer infusion.
Objective: To determine the rate of appearance (Ra) and disappearance (Rd) of glucose in the whole body.
Materials:
-
Animal model (e.g., rat, mouse)
-
Sterile saline
-
D-Glucose-[6-³H(N)] tracer
-
Anesthesia (if required)
-
Infusion pump
-
Blood collection supplies (e.g., catheters, syringes)
-
Plasma separation tubes
-
Analytical equipment for measuring glucose concentration and radioactivity (e.g., glucose oxidase assay, liquid scintillation counter)
Procedure:
-
Animal Preparation: Fast the animal overnight to achieve a basal metabolic state. If necessary, anesthetize the animal and insert catheters for tracer infusion and blood sampling.
-
Primed-Constant Infusion: Administer a priming bolus of the tracer to rapidly achieve isotopic equilibrium, followed by a continuous infusion at a constant rate.
-
Blood Sampling: Collect blood samples at regular intervals before and during the tracer infusion.
-
Plasma Separation: Separate plasma from the blood samples by centrifugation.
-
Analysis:
-
Measure the plasma glucose concentration using a standard enzymatic assay.
-
Measure the radioactivity of plasma samples to determine the specific activity of the glucose tracer.
-
-
Data Analysis: Calculate the rates of glucose appearance and disappearance using Steele's equations for steady-state or non-steady-state conditions.
Visualization of Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the metabolic fate of D-Glucose-[6-³H(N)] and the mechanisms of action of alternative tracers.
Caption: Metabolic fate of D-Glucose-[6-3H(N)].
Caption: Mechanism of alternative glucose tracers.
Conclusion
The choice of a glucose tracer is critical for the accurate interpretation of metabolic studies. D-Glucose-[6-³H(N)] serves as a reliable tracer for glucose uptake and its entry into glycolysis, as the tritium at the C6 position is largely retained during these initial metabolic steps. However, for studies focusing specifically on glucose transport without subsequent metabolism, non-metabolizable analogs like 2-deoxy-D-glucose or 3-O-methyl-D-glucose may be more appropriate. Researchers should carefully consider the specific metabolic pathway of interest and the potential for label loss when selecting a glucose tracer for their experiments. This guide provides the necessary data and experimental context to make an informed decision.
References
A Researcher's Guide to D-Glucose-[6-3H(N)] for Statistical Analysis and Interpretation of Glucose Metabolism
For researchers, scientists, and drug development professionals investigating cellular metabolism, the accurate measurement of glucose uptake is paramount. D-Glucose-[6-3H(N)], a radiolabeled form of glucose, offers a sensitive and established method for tracing and quantifying glucose transport into cells. This guide provides a comprehensive comparison of D-Glucose-[6-3H(N)] with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Comparative Analysis of Glucose Uptake Assays
The selection of a glucose uptake assay depends on various factors, including the specific research question, cell type, and available equipment. Here, we compare the performance of D-Glucose-[6-3H(N)] with its primary radioactive analog, 2-deoxy-[3H]-D-glucose (2-DG), and popular non-radioactive alternatives.
| Parameter | D-Glucose-[6-3H(N)] | 2-deoxy-[3H]-D-glucose (2-DG) | Fluorescent Analogs (e.g., 2-NBDG) | Luminescent Assays |
| Principle | Metabolized glucose tracer; measures glucose transport and subsequent metabolic incorporation (e.g., into glycogen and lipids)[1]. | Glucose analog transported into the cell and phosphorylated, trapping it intracellularly; measures glucose transport and phosphorylation[1]. | Fluorescently-labeled glucose analog taken up by cells; uptake is measured by fluorescence intensity[2]. | Enzymatic detection of accumulated 2-deoxyglucose-6-phosphate (2DG6P) leading to a luminescent signal[3]. |
| Primary Measurement | Radioactivity (Counts Per Minute - CPM or Disintegrations Per Minute - DPM) | Radioactivity (CPM or DPM) | Fluorescence Intensity | Luminescence (Relative Light Units - RLU) |
| Sensitivity | High | High[3]. | Moderate to Low; can be affected by high background fluorescence[2]. | High, comparable to radioactive assays[3]. |
| Signal-to-Background Ratio | Generally high, dependent on specific activity and cell type. | High, considered a gold standard[3]. | Can be low, leading to a narrow detection window[2]. | High, with a large assay window[3]. |
| Linear Dynamic Range | Wide, dependent on scintillation counter and experimental conditions. | Wide, well-established for various cell types. | Limited, can be prone to saturation. | Wide, remains linear over a broad range of cell numbers[3]. |
| Advantages | - Directly traces the fate of glucose in metabolic pathways. - High sensitivity. | - Well-validated and widely used. - High sensitivity and reliability[3]. | - Non-radioactive. - Suitable for single-cell imaging and flow cytometry[2]. | - Non-radioactive. - High sensitivity and high-throughput compatible[3]. |
| Disadvantages | - Requires handling of radioactive materials. - Metabolized, so the signal reflects more than just initial uptake. | - Requires handling of radioactive materials. - Indirect measure of glucose transport (measures accumulation of a non-metabolizable analog). | - Potential for transporter-independent uptake[4]. - Bulky fluorescent tag may alter transport kinetics[4]. - Lower sensitivity and signal-to-noise ratio compared to radioactive methods[2]. | - Indirect measurement of glucose uptake. - Requires specific reagents and a luminometer. |
Experimental Protocols
D-Glucose-[6-3H(N)] Uptake Assay
This protocol provides a general framework for measuring glucose uptake in adherent cells. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
D-Glucose-[6-3H(N)]
-
Cultured cells in multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable assay buffer)
-
Insulin (or other stimulant)
-
Phloridzin or Cytochalasin B (as inhibitors for determining non-specific uptake)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to the desired confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in serum-free medium to lower basal glucose uptake.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with or without inhibitors (e.g., Phloridzin, Cytochalasin B) for a specified time to determine non-specific uptake.
-
Stimulation: Add insulin or other stimulants to the appropriate wells and incubate for the desired time to induce glucose uptake.
-
Initiate Uptake: Add KRH buffer containing D-Glucose-[6-3H(N)] (final concentration typically 0.1-1.0 µCi/mL) and a known concentration of unlabeled D-glucose. Incubate for a short period (e.g., 5-15 minutes) during which uptake is linear.
-
Terminate Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold PBS to remove extracellular tracer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Determine the protein concentration of each lysate to normalize the data. Calculate the rate of glucose uptake as picomoles or nanomoles of glucose per milligram of protein per minute.
Statistical Analysis and Data Interpretation
-
Data Normalization: Raw CPM values should be normalized to the protein concentration of each sample to account for variations in cell number.
-
Background Subtraction: Subtract the average CPM from the wells containing inhibitors (non-specific uptake) from the CPM of all other wells.
-
Calculation of Glucose Uptake Rate: The rate of glucose uptake can be calculated using the following formula[5]:
Rate (pmol/mg/min) = (CPM_sample - CPM_blank) / (Specific Activity_dpm/pmol * Protein_mg * Time_min)
Where:
-
CPM_sample is the counts per minute of the experimental sample.
-
CPM_blank is the counts per minute of the non-specific uptake control.
-
Specific Activity is the radioactivity per mole of the D-Glucose-[6-3H(N)] (provided by the manufacturer).
-
Protein is the total protein content of the cell lysate in milligrams.
-
Time is the duration of the uptake incubation in minutes.
-
-
Statistical Significance: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences between experimental groups. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Experimental Workflow for D-Glucose-[6-3H(N)] Uptake Assay
Caption: Workflow for a typical D-Glucose-[6-3H(N)] uptake experiment.
Insulin Signaling Pathway for Glucose Uptake
Caption: Simplified insulin signaling pathway leading to GLUT4 translocation.
References
- 1. revvity.com [revvity.com]
- 2. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Glucose Uptake Assay Methods [promega.com]
- 4. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 5. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Correlation of D-Glucose-[6-3H(N)] Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro experimental results using the radiolabeled glucose tracer, D-Glucose-[6-3H(N)]. The objective is to delineate the correlation, or lack thereof, between findings from whole-organism studies and controlled cellular assays. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to design, interpret, and translate metabolic studies effectively.
Data Presentation: A Comparative Overview
The quantitative data from in vivo and in vitro studies using D-Glucose-[6-3H(N)] or its close analogs are often presented in different units and contexts, reflecting the inherent differences between the experimental systems. In vivo studies typically measure systemic glucose kinetics or tissue-specific uptake, while in vitro assays quantify cellular glucose uptake rates.
| Parameter | In Vivo Measurement | Typical Units | In Vitro Measurement | Typical Units | Key Differences & Correlation Considerations |
| Glucose Uptake | Rate of glucose disappearance (Rd) from plasma[1][2][3][4] | µmol/kg/min or mg/kg/min | Rate of D-Glucose-[6-3H(N)] uptake by cultured cells[5] | nmol/mg protein/min or pmol/10^6 cells/min | In vivo Rd represents whole-body glucose disposal, influenced by multiple organs and hormonal regulation. In vitro uptake reflects the capacity of a specific cell type under defined conditions. A direct quantitative correlation is challenging; however, qualitative trends (e.g., response to insulin) can be compared. |
| Tissue-Specific Glucose Uptake | Accumulation of radiolabel in specific organs[6][7][8] | dpm/g tissue or %ID/g (percent injected dose per gram)[9][10][11] | Not directly applicable | Not applicable | In vivo biodistribution studies reveal which tissues are major sites of glucose uptake.[9][10][11] This can guide the selection of relevant cell types for in vitro investigation. |
| Metabolic Fate | Analysis of labeled metabolites in tissues and plasma | Relative abundance of metabolites | Analysis of labeled metabolites in cell lysates and culture medium | Relative abundance of metabolites | Both approaches can trace the conversion of D-Glucose-[6-3H(N)] into downstream metabolites like lactate, glycogen, and CO2, providing insights into glycolytic and oxidative pathways.[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for in vivo and in vitro glucose uptake assays using tritiated glucose.
In Vivo Glucose Uptake Measurement in Mouse Tissues
This protocol is adapted from methodologies for measuring basal and insulin-stimulated glucose uptake in mice using a radiolabeled glucose analog.[6][7][8]
Materials:
-
D-Glucose-[6-3H(N)] or 2-deoxy-D-[1,2-3H]glucose
-
Insulin solution (if studying stimulated uptake)
-
Saline (sterile)
-
Anesthesia
-
Scintillation counter and vials
-
Tissue homogenization buffer
-
Protein assay reagents
Procedure:
-
Animal Preparation: Fast mice for a suitable period (e.g., 5-6 hours) to establish a basal metabolic state.
-
Tracer Injection: Administer a bolus of D-Glucose-[6-3H(N)] (e.g., 10-15 µCi) via intraperitoneal or intravenous injection. For insulin-stimulated uptake, insulin (e.g., 0.75 U/kg body weight) is co-injected or administered prior to the tracer.
-
Blood Sampling: Collect blood samples at defined time points to monitor plasma glucose and radioactivity levels.
-
Tissue Harvest: At the end of the experimental period (e.g., 45 minutes), euthanize the animal and rapidly excise tissues of interest (e.g., skeletal muscle, adipose tissue, liver, brain).
-
Sample Processing: Weigh the tissues and homogenize them in an appropriate buffer.
-
Radioactivity Measurement: Determine the amount of tritium in plasma and tissue homogenates using a liquid scintillation counter.
-
Data Analysis: Calculate the tissue-specific glucose uptake index, often expressed as the rate of glucose disappearance from plasma or as a percentage of the injected dose per gram of tissue.
In Vitro Glucose Uptake Assay in Cultured Cells
This protocol describes a general method for measuring glucose uptake in adherent cell cultures.
Materials:
-
D-Glucose-[6-3H(N)]
-
Cell culture medium (glucose-free for starvation step)
-
Krebs-Ringer-HEPES (KRH) buffer or similar
-
Insulin or other stimulants
-
Phloretin or cytochalasin B (as inhibitors for control wells)
-
Cell lysis buffer (e.g., NaOH or RIPA buffer)
-
Scintillation counter and vials
-
Protein assay reagents
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.
-
Serum Starvation: To establish a basal state, incubate cells in serum-free medium for several hours or overnight.
-
Glucose Starvation: Wash cells with a glucose-free medium or buffer and incubate for a short period (e.g., 30-60 minutes).
-
Stimulation: Treat cells with stimulants (e.g., insulin) or inhibitors for the desired time.
-
Glucose Uptake: Add D-Glucose-[6-3H(N)] (e.g., 0.5-1.0 µCi/mL) to the cells and incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial uptake rate.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer containing a glucose transport inhibitor like phloretin.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Radioactivity and Protein Measurement: Measure the tritium content in the cell lysates using a scintillation counter. Determine the protein concentration of the lysates.
-
Data Analysis: Express glucose uptake as picomoles or nanomoles of glucose per milligram of protein per minute.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the metabolic pathway of D-Glucose-[6-3H(N)].
Caption: Workflow for in vivo glucose uptake measurement.
Caption: Workflow for in vitro glucose uptake assay.
Caption: Metabolic fate of D-Glucose-[6-3H(N)].
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 4. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 5. D-glucose uptake in human liver cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of D-[3-3H]glucose, D-[5-3H]glucose, D-[U-14C]glucose, D-[1-14C]glucose and D-[6-14C]glucose in pancreatic islets in an animal model of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Models of Glucose Transport Using D-Glucose-[6-3H(N)]: A Comparative Guide
This guide provides a comprehensive comparison of D-Glucose-[6-3H(N)] with alternative methods for validating experimental models of glucose uptake. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and pathway visualizations to support robust model validation.
Introduction to Glucose Uptake Assays
Glucose uptake is a fundamental metabolic process, and its accurate measurement is critical for research in fields such as oncology, diabetes, and immunology.[1] Validated mathematical and experimental models are essential for interpreting data, generating hypotheses, and understanding the complex interactions of transport pathways.[2] Radiolabeled glucose and its analogs are powerful tools for tracing metabolic pathways and quantifying glucose uptake at the cellular, tissue, and whole-body levels.[3] D-Glucose-[6-3H(N)], a tritiated form of natural glucose, serves as a valuable tracer for these studies.[4]
Comparative Analysis of Glucose Uptake Probes
The selection of a tracer is critical for accurately modeling glucose transport. While the gold standard has traditionally been radiolabeled 2-deoxy-D-glucose (³H-2DG), various alternatives exist, each with distinct characteristics.[5] D-Glucose-[6-3H(N)] is unique among common tracers because it is fully metabolized by the cell after transport, allowing for the study of downstream metabolic pathways.[6] This contrasts with analogs like 2-deoxy-D-glucose (2DG), which is phosphorylated and trapped intracellularly, or 3-O-methyl-D-glucose (OMG), which is transported but not phosphorylated.[6]
Fluorescent analogs such as 2-NBDG offer a non-radioactive alternative, but their bulky fluorescent tags can alter transport kinetics and may lead to uptake through mechanisms independent of glucose transporters.[7][8] The choice of tracer should align with the specific biological questions being addressed by the experimental model.
Table 1: Comparison of Common Probes for Glucose Uptake Assays
| Probe | Type | Intracellular Fate | Primary Measurement | Detection Method | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| D-Glucose-[6-3H(N)] | Radiolabeled Glucose | Transported and Metabolized[6] | Glucose transport and metabolism[4] | Liquid Scintillation Counting | Traces the fate of natural glucose; allows metabolic studies.[6] | Signal is not trapped, potentially complicating endpoint assays. |
| 2-Deoxy-D-glucose (³H- or ¹⁴C-2DG) | Radiolabeled Analog | Transported and Phosphorylated (Trapped)[9] | Unidirectional glucose transport[6] | Liquid Scintillation Counting | Gold standard; high sensitivity; trapped signal simplifies measurement.[5] | Requires handling of radioactive material; does not measure downstream metabolism.[5] |
| 3-O-methyl-D-glucose (³H- or ¹⁴C-OMG) | Radiolabeled Analog | Transported (Not Phosphorylated)[6] | Bidirectional glucose transport | Liquid Scintillation Counting | Measures transport specifically, as it is not metabolized.[6] | Rapidly equilibrates, requiring very short measurement times.[6] |
| 2-NBDG / 6-NBDG | Fluorescent Analog | Transported and Trapped | Glucose transport | Fluorescence Microscopy/Plate Reader | Non-radioactive; enables imaging and flow cytometry.[10] | Bulky tag may alter transport kinetics; potential for transporter-independent uptake.[7][8] |
| ¹⁸F-FDG | PET Tracer Analog | Transported and Phosphorylated (Trapped) | In vivo glucose uptake[11] | PET Imaging | Enables non-invasive, whole-body imaging in living subjects.[12] | Lower resolution than in vitro methods; requires specialized equipment.[13] |
| 2-Deoxy-D-glucose (2DG) | Non-Radioactive Analog | Transported and Phosphorylated (Trapped) | Glucose transport | Colorimetric, Fluorometric, or Luminescent Assays[14] | Avoids radioactivity; amenable to high-throughput screening.[15] | Can have lower sensitivity and smaller signal windows than radioactive methods.[5][15] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay Using D-Glucose-[6-3H(N)]
This protocol outlines a standard procedure for measuring glucose transport in cultured cells using D-Glucose-[6-3H(N)].
1. Materials Required:
-
D-Glucose-[6-3H(N)] (e.g., Revvity NET100C)[6]
-
Cultured cells (adherent or suspension)
-
Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Unlabeled ("cold") D-glucose
-
Stop solution (e.g., ice-cold PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail (e.g., Ultima Gold)[6]
-
Scintillation vials
-
Liquid Scintillation Counter[16]
2. Experimental Procedure:
-
Cell Preparation: Culture cells to the desired confluency in multi-well plates.
-
Pre-incubation: Wash cells twice with a glucose-free buffer to remove any residual glucose from the culture medium.[3]
-
Initiate Uptake: Add the incubation buffer containing D-Glucose-[6-3H(N)] (typically at a specific activity of 25-50 Ci/mmol) and any experimental compounds (e.g., insulin, inhibitors).[6] The final glucose concentration is adjusted with unlabeled D-glucose.
-
Incubation: Incubate the cells at a physiological temperature (e.g., 37°C) for a defined period. This time should be optimized to ensure linear uptake.
-
Terminate Uptake: To stop the transport process, rapidly aspirate the incubation medium and wash the cells multiple times with an ice-cold stop solution.[3]
-
Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add the appropriate scintillation cocktail, and mix thoroughly.[17]
-
Quantification: Measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.[16]
3. Data Analysis:
-
Determine the protein concentration of each lysate to normalize the DPM values.
-
Convert DPM to moles of glucose using the specific activity of the D-Glucose-[6-3H(N)] provided by the manufacturer. The formula is: 1 Ci = 2.22 x 10¹² DPM.[6]
-
Express the final data as moles of glucose taken up per mg of protein per unit of time.
Visualizations
Workflow and Pathway Diagrams
Visualizing the experimental process and the underlying biological pathways is crucial for understanding and validating the model. The following diagrams were generated using Graphviz (DOT language) to illustrate the key workflows and relationships.
References
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | Computational Modeling of Glucose Uptake in the Enterocyte [frontiersin.org]
- 3. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose, D-[6-3H(N)]-, 1mCi (37MBq) | Revvity [revvity.com]
- 5. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 6. revvity.com [revvity.com]
- 7. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Characteristics of Physiological 18F-Fluoro-2-Deoxy-D-Glucose Uptake and Comparison Between Cats and Dogs With Positron Emission Tomography [frontiersin.org]
- 12. Determining Glucose Metabolism Kinetics Using 18F-FDG Micro-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Tissue-Specific Glucose Uptake: Teaching an Old 2-DOG New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-radioactive Glucose Uptake Assays | AAT Bioquest [aatbio.com]
- 15. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 16. revvity.com [revvity.com]
- 17. revvity.co.jp [revvity.co.jp]
Safety Operating Guide
Proper Disposal of D-Glucose-[6-3H(N)]: A Guide for Laboratory Personnel
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for D-Glucose-[6-3H(N)], a common radiolabeled compound in metabolic research. This guide provides clear, step-by-step instructions to ensure the safe and compliant disposal of tritium-containing radioactive waste.
Quantitative Disposal Limits for Tritium (³H)
Proper disposal of D-Glucose-[6-3H(N)] is dictated by the concentration of tritium (³H) in the waste material. Adherence to these limits is crucial for regulatory compliance and laboratory safety.
| Waste Category | Tritium (³H) Concentration Threshold | Disposal Procedure |
| Exempt Waste (Considered Non-Radioactive) | Less than 0.05 µCi/gram | May be disposed of as ordinary waste (trash or sewer, if aqueous and non-hazardous).[1][2] |
| Low-Level Radioactive Waste (Aqueous) | Up to 1 x 10⁻² µCi/mL (monthly average) | Permitted for sewer disposal in designated sinks, not exceeding 5 Curies per year facility-wide.[3][4] |
| Radioactive Waste (Solid & Non-Aqueous Liquid) | Greater than 0.05 µCi/gram | Must be collected and disposed of by a licensed radioactive waste disposal service.[1] |
Disposal Protocol for D-Glucose-[6-3H(N)] Waste
This protocol outlines the necessary steps for the safe handling and disposal of waste contaminated with D-Glucose-[6-3H(N)].
1. Waste Segregation and Characterization:
-
Initial Segregation: At the point of generation, separate radioactive waste from non-radioactive waste.
-
Isotope-Specific Segregation: Due to its long half-life (12.3 years), tritium (³H) waste must be segregated from short-lived isotopes (half-life < 90 days).[5] D-Glucose-[6-3H(N)] waste can often be combined with Carbon-14 (¹⁴C) waste.
-
Physical State Segregation: Maintain separate, clearly labeled waste containers for:
-
Dry Solid Waste: Gloves, absorbent paper, plasticware, etc.
-
Aqueous Liquid Waste: Buffer solutions, cell culture media, etc.
-
Non-Aqueous Liquid Waste: Scintillation fluid (if not biodegradable), organic solvents.
-
Sharps: Needles, scalpels, etc., must be placed in a designated sharps container.[1]
-
2. Activity Calculation and Classification:
-
Determine Tritium Concentration: For each waste stream, calculate the concentration of ³H in microcuries per gram (µCi/g) for solids and microcuries per milliliter (µCi/mL) for liquids.
-
Classify the Waste: Based on the calculated concentration, classify the waste as either "Exempt" or "Radioactive" according to the thresholds in the table above.
3. Packaging and Labeling:
-
Exempt Waste:
-
Radioactive Waste:
-
Containers: Use approved, leak-proof containers provided by your institution's Environmental Health and Safety (EHS) or Radiation Safety Office (RSO).
-
Labeling: Each container must be clearly labeled with:
-
The radiation symbol (trefoil).
-
The words "Caution, Radioactive Material."
-
The isotope: "Tritium (³H)".
-
The chemical form: "D-Glucose-[6-3H(N)]".
-
The total activity and date.
-
The physical form (solid, aqueous liquid, etc.).
-
-
4. Storage and Disposal:
-
Storage: Store radioactive waste in a designated and secured area away from general laboratory traffic.
-
Disposal Request: When a waste container is full, contact your institution's EHS or RSO to arrange for pickup and disposal by a licensed radioactive waste management service.[6] Do not mix radioactive waste with general laboratory waste.[6]
5. Decontamination Procedures for Spills:
In the event of a spill of D-Glucose-[6-3H(N)]:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Contain the Spill: Cover the spill with absorbent paper.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and two pairs of disposable gloves.
-
Decontamination:
-
Waste Disposal: Place all contaminated cleaning materials into a designated radioactive waste container.[6]
-
Monitoring: Since tritium is a low-energy beta emitter, a Geiger-Muller survey meter will not detect it. Perform wipe tests of the decontaminated area and surrounding surfaces and analyze using a liquid scintillation counter to ensure complete decontamination.
D-Glucose-[6-3H(N)] Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing D-Glucose-[6-3H(N)].
Caption: Decision workflow for the disposal of D-Glucose-[6-3H(N)] waste.
References
- 1. Environmental Health and Safety-Radiation Safety-Radioactive Waste [safety.fsu.edu]
- 2. epa.gov [epa.gov]
- 3. Sewer Disposal - Radiation Safety - Grand Valley State University [gvsu.edu]
- 4. nrc.gov [nrc.gov]
- 5. Hazardous Radioactive Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 6. moravek.com [moravek.com]
- 7. Cleaning Standards | The Tritium Laboratory | University of Miami [tritium.rsmas.miami.edu]
- 8. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
Safeguarding Your Research: Essential Personal Protective Equipment Protocols for Handling D-Glucose-[6-3H(N)]
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling radiolabeled compounds such as D-Glucose-[6-3H(N)]. Tritium (³H), a low-energy beta emitter, poses a minimal external radiation threat as its beta particles are unable to penetrate the outer layer of the skin.[1][2] The primary hazard associated with tritiated compounds is internal exposure through absorption, inhalation, or ingestion.[1][2] Adherence to strict personal protective equipment (PPE) protocols is therefore critical to mitigate these risks and ensure a safe laboratory environment.
Many tritium compounds have the ability to readily permeate standard laboratory gloves and skin.[1][2][3][4] Consequently, a comprehensive PPE strategy is essential, focusing on preventing direct contact and the spread of contamination.
Recommended Personal Protective Equipment
The following table summarizes the essential PPE for handling D-Glucose-[6-3H(N)], detailing the specifications and purpose of each item.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile, double-gloved.[1][3][4] The outer glove should be changed at least every 20 minutes or immediately upon suspected contamination.[3][4] | To prevent skin contact and absorption of the radioactive material.[1][2] Nitrile provides good chemical resistance.[5][6] |
| Body Protection | Laboratory Coat | Full-length, disposable lab coat with long sleeves and fastened securely.[7] Consider Tyvek® or similar material for added protection.[8][9] | To protect skin and personal clothing from contamination.[10] |
| Eye Protection | Safety Glasses | Standard safety glasses with side shields.[4][7] | To protect the eyes from splashes of radioactive material.[7] |
| Wrist Protection | Wrist Guards/Tape | Disposable wrist guards or tape can be used to seal the gap between the glove and lab coat sleeve.[3][7] | To prevent contamination of the exposed skin at the wrist.[7] |
| Foot Protection | Closed-Toed Shoes | Substantial, non-permeable, closed-toed shoes.[7] | To protect feet from spills. |
Experimental Protocol: PPE for Handling D-Glucose-[6-3H(N)]
This protocol outlines the step-by-step procedure for the correct donning, use, and doffing of personal protective equipment when working with D-Glucose-[6-3H(N)].
1. Preparation and Donning PPE:
-
Work Area Setup: Designate a specific area for handling D-Glucose-[6-3H(N)].[3] Cover the work surface with absorbent paper.
-
Hand Washing: Thoroughly wash and dry hands before donning any PPE.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat: Don a full-length, disposable lab coat, ensuring it is fully buttoned or snapped.[7]
-
Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[7]
-
Wrist Protection (Optional but Recommended): Use disposable wrist guards or tape to secure the area where the glove meets the lab coat sleeve.[3][7]
-
Eye Protection: Put on safety glasses with side shields.[4][7]
-
Final Check: Before beginning work, perform a final check to ensure all PPE is correctly fitted and there are no exposed areas of skin.
2. During the Experiment:
-
Constant Monitoring: Be mindful of potential contamination throughout the procedure.
-
Glove Changes: Change the outer pair of gloves at least every 20 minutes, or immediately if you suspect contamination.[3][4] To do this, carefully peel off the outer gloves without touching the exterior with your inner-gloved hand. Place the contaminated outer gloves in the designated radioactive waste container and don a new pair.
-
Avoid Cross-Contamination: Do not touch personal items, door handles, or equipment outside of the designated work area with contaminated gloves.[11]
3. Doffing and Disposal of PPE:
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated radioactive waste container.
-
Lab Coat and Wrist Guards: Remove the lab coat and any wrist guards, turning it inward to contain any potential contamination, and place it in the radioactive waste container.[3]
-
Inner Gloves: Remove the inner pair of gloves, again without touching the outside surface with your bare hands, and dispose of them in the radioactive waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]
-
Area Monitoring: After completing the work and disposing of PPE, monitor the work area for any contamination using a wipe test and a liquid scintillation counter, as Geiger counters are not effective for detecting tritium.[1][2]
Visualizing the Safety Workflow
To further clarify the procedural flow for handling D-Glucose-[6-3H(N)], the following diagram illustrates the key stages from preparation to disposal.
A flowchart illustrating the key procedural steps for safely handling D-Glucose-[6-3H(N)].
By strictly adhering to these PPE guidelines and procedural steps, researchers can significantly minimize the risk of internal exposure and contamination, ensuring both personal safety and the integrity of their experimental work.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. queensu.ca [queensu.ca]
- 4. hpschapters.org [hpschapters.org]
- 5. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 9. geniuslabgear.com [geniuslabgear.com]
- 10. Guidance – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 11. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
